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  • Product: 5-(Methylamino)-1,3,4-thiadiazole-2-thiol
  • CAS: 27386-01-2

Core Science & Biosynthesis

Foundational

Synthesis and characterization of 5-(methylamino)-1,3,4-thiadiazole-2-thiol

A Senior Scientist's Guide to the Synthesis and Characterization of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol Foreword: The Strategic Value of a Privileged Scaffold In the landscape of modern drug discovery, certain mole...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Scientist's Guide to the Synthesis and Characterization of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

Foreword: The Strategic Value of a Privileged Scaffold

In the landscape of modern drug discovery, certain molecular frameworks consistently reappear in successful therapeutic agents. These are known as "privileged scaffolds" due to their inherent ability to interact with a wide range of biological targets. The 1,3,4-thiadiazole ring is a quintessential example of such a scaffold.[1] This five-membered aromatic heterocycle is a bioisostere of pyrimidine and is integral to compounds demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3][4]

This guide provides an in-depth, practical walkthrough for the synthesis and rigorous characterization of a key derivative: 5-(methylamino)-1,3,4-thiadiazole-2-thiol (CAS: 27386-01-2). This molecule is not merely a compound but a versatile synthetic platform. Its bifunctional nature, featuring a reactive secondary amine and a thione group capable of tautomerism, makes it an invaluable starting material for building complex molecular libraries aimed at novel therapeutic targets.[5] We will delve into the causality behind the synthetic strategy, establish self-validating characterization protocols, and explore the critical concept of thione-thiol tautomerism that governs its reactivity.

Section 1: Synthesis Strategy and Workflow

The synthesis of the 1,3,4-thiadiazole core is most effectively achieved through the cyclization of thiosemicarbazide derivatives.[6][7] For our target molecule, the logical and most efficient precursor is 4-methylthiosemicarbazide. This starting material strategically incorporates the required methylamino group from the outset. The synthesis proceeds via a robust, one-pot reaction with carbon disulfide in a basic medium. The reaction mechanism involves the initial formation of a dithiocarbazate salt, which subsequently undergoes intramolecular cyclization upon heating to yield the stable thiadiazole ring.[7]

The overall workflow is designed for efficiency and high yield, culminating in a straightforward purification step.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Product Formation A 4-Methylthiosemicarbazide + KOH (Base) C Potassium 3-(methylcarbamothioyl)dithiocarbazate (Intermediate Salt) A->C Nucleophilic Attack B Carbon Disulfide (CS2) B->C in Ethanol E Intramolecular Cyclization + Elimination C->E Input to Cyclization D Reflux (Heat) D->E F Potassium Salt of Product E->F H Precipitation of Final Product F->H G Acidification (HCl) G->H I Recrystallization (Purification) H->I J Pure 5-(methylamino)-1,3,4- thiadiazole-2-thiol I->J G cluster_0 Analytical Techniques cluster_1 Structural Information A Melting Point Physicochemical E Final Confirmed Structure 5-(methylamino)-3H-1,3,4- thiadiazole-2-thione A:f1->E Confirms Purity B IR Spectroscopy Functional Groups B:f1->E Confirms Thione Form & Functional Groups C NMR Spectroscopy ¹H & ¹³C Connectivity & Skeleton C:f2->E Confirms C-H Framework D Mass Spectrometry Molecular Weight D:f1->E Confirms Mass

Caption: Relationship between analytical methods and structural confirmation.

Physicochemical and Spectroscopic Data Summary

The expected analytical data for the successfully synthesized and purified product are summarized below.

ParameterExpected ResultSignificance
Molecular Formula C₃H₅N₃S₂Basic elemental composition.
Molecular Weight 147.23 g/mol [8]Confirmed by Mass Spectrometry.
Melting Point 190-193 °C [8]A sharp melting range indicates high purity.
IR (KBr, cm⁻¹) ~3200 (N-H str), ~2950 (C-H str), ~1550 (C=N str), ~1300 (C=S str)Confirms functional groups and thione tautomer. [9][10]
¹H NMR (DMSO-d₆, δ) ~9.0 (br s, 1H, NH), ~7.5 (br s, 1H, NH-CH₃), ~2.9 (d, 3H, CH₃)Maps the proton environment.
¹³C NMR (DMSO-d₆, δ) ~185.0 (C=S), ~160.0 (C-N), ~30.0 (CH₃)Defines the carbon skeleton. [11]
MS (ESI+) m/z 148.0 [M+H]⁺Confirms the molecular weight of the compound.
Detailed Analytical Protocols

1. Infrared (IR) Spectroscopy Protocol

  • Objective: To identify functional groups and provide evidence for the thione tautomeric form.

  • Procedure:

    • Thoroughly grind 1-2 mg of the dried sample with 100-200 mg of dry KBr powder using an agate mortar and pestle.

    • Transfer the powder to a pellet-pressing die and apply pressure to form a transparent KBr pellet.

    • Place the pellet in the spectrometer's sample holder.

    • Record the spectrum from 4000 to 400 cm⁻¹.

  • Interpretation: The spectrum is expected to show a broad absorption band around 3200 cm⁻¹ corresponding to N-H stretching. Crucially, the absence of a sharp peak around 2500-2600 cm⁻¹ (characteristic of S-H stretch) and the presence of a strong band around 1300 cm⁻¹ (C=S stretch) strongly support the predominance of the thione tautomer in the solid state. [10] 2. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

  • Objective: To elucidate the carbon-hydrogen framework and confirm atomic connectivity.

  • Procedure:

    • Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • Interpretation: In the ¹H NMR spectrum, the two N-H protons will likely appear as broad singlets, with their chemical shifts being concentration and temperature-dependent. The methyl protons should appear as a doublet due to coupling with the adjacent N-H proton. In the ¹³C NMR spectrum, two distinct signals are expected for the heterocyclic ring carbons, with the thione carbon (C=S) appearing significantly downfield (~185 ppm), providing further evidence for this tautomer. [11][12] 3. Mass Spectrometry (MS) Protocol

  • Objective: To confirm the molecular weight of the synthesized compound.

  • Procedure:

    • Prepare a dilute solution (approx. 1 mg/mL) of the sample in methanol or acetonitrile.

    • Infuse the solution directly into an Electrospray Ionization (ESI) source.

    • Acquire the mass spectrum in positive ion mode.

  • Interpretation: The primary peak of interest will be the protonated molecular ion [M+H]⁺ at an m/z value of approximately 148.0, confirming the successful synthesis of the target molecule with a molecular weight of 147.23 Da.

Section 4: Field Insights - The Critical Role of Thione-Thiol Tautomerism

A key chemical feature of 2-mercapto-1,3,4-thiadiazole derivatives is their existence in a tautomeric equilibrium between the thiol and thione forms.

  • Thiol Form: 5-(methylamino)-1,3,4-thiadiazole-2-thiol

  • Thione Form: 5-(methylamino)-3H-1,3,4-thiadiazole-2-thione

Understanding this equilibrium is vital for drug development professionals. The reactivity of the molecule can be directed by manipulating this equilibrium. For instance, in the presence of a base, the molecule will be deprotonated to form a thiolate anion, which is a potent nucleophile for S-alkylation or S-acylation reactions. Conversely, reactions targeting the amino group can be performed under conditions that favor the stable thione form. [5]

Conclusion

This guide has detailed an efficient and reliable method for the synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, a high-value building block for chemical and pharmaceutical research. The one-pot cyclization of 4-methylthiosemicarbazide offers a direct route to this privileged scaffold. We have established a comprehensive and self-validating protocol for its characterization, using a combination of physicochemical and spectroscopic techniques to unambiguously confirm its structure and purity.

The critical insight for any researcher working with this molecule is the dominant nature of the thione tautomer, which dictates its physical properties and reactivity. By mastering the synthesis and understanding the nuanced chemistry of this compound, scientists are well-equipped to leverage its potential in the development of next-generation therapeutics. [14][15]

References

  • Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. SAR Publication.
  • Han, X., Yu, Y. L., Hu, Y. S., & Liu, X. H. (2021). 1,3,4-thiadiazole: a privileged scaffold for drug design and development. Current topics in medicinal chemistry, 21(28), 2546–2573. Available at: [Link]

  • Shia, J. S., et al. (2023). Various of Chemical and Pharmacological Applications of 1,3,4-Thiadiazole and It's Derivative. South Asian Research Journal of Pharmaceutical Sciences, 5(6), 240-248. Available at: [Link]

  • Al-Jibouri, M. N. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Egyptian Journal of Chemistry.
  • 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. SpectraBase. Available at: [Link]

  • Scaccia, F., et al. (2024). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Pharmaceuticals, 17(4), 509. Available at: [Link]

  • Mocanu, A., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8086. Available at: [Link]

  • Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. ResearchGate. Available at: [Link]

  • 5-methylamino-1,3,4-thiadiazole-2-thiol. ChemSynthesis. Available at: [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Baghdad Science Journal. Available at: [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Available at: [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry. Available at: [Link]

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Exploratory

Tautomeric Landscape of 5-(methylamino)-1,3,4-thiadiazole-2-thiol: A Technical Guide for Researchers

Abstract This technical guide provides an in-depth exploration of the tautomeric forms of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the tautomeric forms of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 1,3,4-thiadiazole scaffold is a cornerstone in the synthesis of pharmacologically active agents, exhibiting a wide array of biological activities.[1] Understanding the tautomeric preferences of this molecule is paramount, as different tautomers can exhibit distinct physicochemical properties, influencing their biological target interactions, solubility, and stability. This guide will delve into the potential tautomeric forms, spectroscopic and crystallographic evidence from closely related analogs, and computational insights that govern the tautomeric equilibrium.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers that differ in the position of a proton and a double bond, is a critical consideration in modern drug design. For heterocyclic compounds like 5-(methylamino)-1,3,4-thiadiazole-2-thiol, the existence of multiple tautomeric forms can profoundly impact their therapeutic efficacy. The different tautomers can present distinct hydrogen bonding patterns, lipophilicity, and steric profiles, thereby altering their binding affinity to biological targets. This guide will focus on the two primary types of tautomerism exhibited by this molecule: thione-thiol and amine-imine tautomerism.

The Tautomeric Forms of 5-(methylamino)-1,3,4-thiadiazole-2-thiol

The structure of 5-(methylamino)-1,3,4-thiadiazole-2-thiol allows for the existence of four potential tautomeric forms, arising from the interplay of thione-thiol and amine-imine equilibria.

  • Amine-thione (A): The most commonly depicted form.

  • Imine-thione (B): Resulting from a proton shift from the exocyclic nitrogen to a ring nitrogen.

  • Amine-thiol (C): Resulting from a proton shift from the ring nitrogen to the exocyclic sulfur.

  • Imine-thiol (D): Resulting from proton shifts to both a ring nitrogen and the exocyclic sulfur.

The equilibrium between these forms is influenced by various factors, including the physical state (solid or solution), solvent polarity, concentration, and temperature.[2]

Tautomers A Amine-thione (A) B Imine-thione (B) A->B Amine-Imine C Amine-thiol (C) A->C Thione-Thiol D Imine-thiol (D) B->D Thione-Thiol C->D Amine-Imine

Caption: The four potential tautomeric forms of 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Synthesis and Characterization

The synthesis of 5-substituted-amino-1,3,4-thiadiazole-2-thiols is well-established, typically proceeding through the reaction of a substituted thiosemicarbazide with carbon disulfide in an alkaline medium.[1][3]

General Synthesis Protocol

A general and efficient one-pot synthesis for N-substituted 5-amino-1,3,4-thiadiazole-2-thiols involves the following steps:[4]

  • Dissolve the corresponding N-substituted thiosemicarbazide in a suitable alcohol (e.g., absolute ethanol).

  • Add one equivalent of a base (e.g., sodium hydroxide or potassium hydroxide) to the solution.

  • Add an excess (approximately 1.2 equivalents) of carbon disulfide.

  • Reflux the reaction mixture for several hours (typically 8-10 hours), monitoring the progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture and acidify with a dilute acid (e.g., 20% HCl) to precipitate the product.

  • Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent like ethanol.

Synthesis start N-methylthiosemicarbazide reagents + CS2, NaOH Ethanol, Reflux start->reagents intermediate Potassium dithiocarbazate intermediate reagents->intermediate acidification HCl (aq) intermediate->acidification product 5-(methylamino)-1,3,4- thiadiazole-2-thiol acidification->product

Caption: General synthetic workflow for 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Spectroscopic and Structural Evidence for Tautomeric Forms

The determination of the predominant tautomeric form in different states relies on a combination of spectroscopic techniques and X-ray crystallography, often supported by computational studies.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides valuable insights into the functional groups present in the molecule. The presence of a strong C=S stretching vibration, typically in the region of 1250-1050 cm⁻¹, is indicative of the thione form. Conversely, the appearance of a weak S-H stretching band around 2600-2550 cm⁻¹ would suggest the presence of the thiol tautomer. For the related 5-amino-1,3,4-thiadiazole-2-thiol, FT-IR spectra have shown characteristic bands for the thiadiazole ring and the C=N group, supporting the existence of specific tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating tautomeric equilibria in solution.

  • ¹H NMR: The chemical shift of the proton attached to the exocyclic nitrogen and the N-H proton of the thiadiazole ring can provide clues about the tautomeric form. In derivatives of 5-amino-1,3,4-thiadiazole-2-thiol, signals corresponding to the N-H proton have been observed. For the thiol form, a signal for the S-H proton would be expected, typically in the range of 3-4 ppm, though it can be broad and exchangeable.

  • ¹³C NMR: The chemical shift of the C-2 carbon of the thiadiazole ring is particularly informative. In the thione form, this carbon is a thiocarbonyl carbon (C=S) and resonates at a significantly downfield chemical shift (typically >180 ppm). In the thiol form, it is an sp²-hybridized carbon attached to the thiol group (C-S) and appears at a more upfield position. Studies on related 5-aroylamino-3H-1,3,4-thiadiazole-2-thiones have established the thione form as the stable tautomer based on ¹³C NMR data.[5]

Spectroscopic Data for Related Compounds ¹H NMR (DMSO-d₆, δ ppm) ¹³C NMR (DMSO-d₆, δ ppm) FT-IR (cm⁻¹)
5-amino-1,3,4-thiadiazole-2-thiol derivative 10.9 (s, 1H, SH), 9.5 (s, 1H, CONH)167 (amide CONH), 158-157 (C thiadiazole ring)3185 (NH), 2676 (SH), 1673 (C=O), 1606 (C=N)
5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione [6]Signals consistent with the thione tautomerChemical shifts predicted and agree with the thione formSpectra consistent with the thione tautomer
X-ray Crystallography

Computational Chemistry Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers. These calculations can provide the optimized geometries and relative energies of all possible tautomeric forms in the gas phase and in different solvents (using solvation models). For 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, computational studies favored the thione tautomer due to its lower energy.[6] Similar computational approaches can be applied to 5-(methylamino)-1,3,4-thiadiazole-2-thiol to predict the most stable tautomer and to understand the energetic barriers between them.

EnergyProfile A Amine-thione B Imine-thione A->B E1 ΔE1 C Amine-thiol B->C E2 ΔE2 D Imine-thiol C->D E3 ΔE3

Caption: A conceptual energy profile illustrating the relative stabilities of the tautomers.

Conclusion and Future Directions

The tautomeric landscape of 5-(methylamino)-1,3,4-thiadiazole-2-thiol is complex, with the potential for at least four distinct forms. Based on extensive evidence from related compounds, the amine-thione tautomer is likely to be the most stable form, particularly in the solid state and in polar solvents. However, the exact position of the tautomeric equilibrium is a delicate balance of electronic and environmental factors.

For researchers and drug development professionals, a thorough understanding of this tautomerism is crucial. Future work should focus on obtaining definitive experimental data for 5-(methylamino)-1,3,4-thiadiazole-2-thiol itself, including its X-ray crystal structure and detailed NMR studies in various solvents. Such data, in conjunction with high-level computational analysis, will provide a complete picture of its tautomeric behavior and pave the way for the rational design of more effective 1,3,4-thiadiazole-based therapeutic agents.

References

  • Özkay, Y., Ali, S. H., Kaplancıklı, Z. A., Levent, S., Osmaniye, D., & Sağlık, B. N. (2022). Synthesis and Biological Evaluation of New 5-(Substituted-amino)-1,3,4-thiadiazole-2-thiol Derivatives as Potential Anticancer Agents. Molecules, 27(7), 2121. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. International Journal of Drug Delivery Technology, 4(2), 143-151. [Link]

  • Hashem, A. B., Nief, O. A., & Noori, A. M. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research, 11(2). [Link]

  • Jain, A. K., Sharma, S., & Vaidya, A. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(8), 2934-2943. [Link]

  • Al-Masoudi, N. A. L., & Al-Salihi, R. M. (2010). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 2(11), 1-8. [Link]

  • Moussa, Z., Paz, A. P., Judeh, Z. M. A., Alzamly, A., Saadeh, H. A., Asghar, B. H., ... & Ahmed, S. A. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1835. [Link]

  • El-Gammal, O. A., Mohamed, T. A., & El-Reash, G. M. A. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 339-349. [Link]

  • Al-Omary, F. A., El-Emam, A. A., & El-Sayed, Y. S. (2014). Thiadiazole-2-Thiol-5-Thione and 2,5-Dimercapto-1,3,4-Thiadiazol Tautomerism, Conformational Stability, Vibrational Assignments, Inhibitor Efficiency and Quantum Chemical Calculations. Journal of Spectroscopy, 2014. [Link]

  • Gniewomir, B., & Justyna, K. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry B, 121(4), 817-825. [Link]

  • ChemSynthesis. (n.d.). 5-methylamino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

  • Moussa, Z., Paz, A. P., Judeh, Z. M. A., Alzamly, A., Saadeh, H. A., Asghar, B. H., ... & Ahmed, S. A. (2023). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 28(4), 1835. [Link]

  • Mrad, M. L., Rabaâ, H., & Rzaigui, M. (2014). Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 9), o913–o914. [Link]

  • Logoyda, L. S., Kryshchyshyn, A. P., & Drapak, I. V. (2016). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 8(8), 81-85. [Link]

  • Shtaiwi, M., & McMahon, D. P. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. ChemRxiv. [Link]

  • Li, Y., Wang, Y., & Li, Z. (2015). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. Journal of Molecular Structure, 1081, 316-321. [Link]

  • Ahmed, A. A., Ali, H. A., & Hassan, S. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]

  • El-Barbary, A. A., & Al-Badr, A. A. (1985). Synthesis of 5-Aroylamino-3H-1,3,4-thiadiazole-2-thiones and Their Tautomerism. Sulfur Letters, 3(5), 143-150. [Link]

  • Mirzaei, M., & Ozkendir, O. M. (2022). Exploring Formations of Thio-Thiol and Keto-Enol Tautomers for Structural Analysis of 2-Thiouracil. Advanced Journal of Science and Engineering, 3(1), 1-6. [Link]

  • Popova, E. A., & Prolov, D. V. (2018). Thione–thiol tautomerism of I' and II'. ResearchGate. [Link]

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Foundational

An In-depth Technical Guide to 5-(methylamino)-1,3,4-thiadiazole-2-thiol: Properties, Characterization, and Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(methylamino)-1,3,4-thiadiazole-2-thiol (CAS No...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-(methylamino)-1,3,4-thiadiazole-2-thiol (CAS No: 27386-01-2). While this compound is commercially available and possesses a structure of interest for medicinal chemistry and materials science, detailed experimental data on its specific properties are not extensively reported in publicly available literature. This guide synthesizes the known information and presents established, field-proven methodologies for its complete characterization. We will delve into protocols for determining its solubility, pKa, and spectral characteristics, explaining the scientific rationale behind these experimental choices. Furthermore, a detailed synthesis protocol is provided, alongside essential safety and handling information derived from structurally related compounds. This document aims to serve as a foundational resource for researchers looking to work with and further investigate this versatile heterocyclic compound.

Introduction and Molecular Overview

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents. The introduction of both a thiol (-SH) and a methylamino (-NHCH₃) group at the 2- and 5-positions, respectively, creates a bifunctional molecule with significant potential for further chemical modification and as a ligand for metal complexes.[1] 5-(Methylamino)-1,3,4-thiadiazole-2-thiol is a derivative of the well-studied 5-amino-1,3,4-thiadiazole-2-thiol, and the presence of the methyl group on the amine is expected to subtly modulate its electronic properties, lipophilicity, and hydrogen bonding capabilities, thereby influencing its reactivity and biological interactions.

This guide will first summarize the known physical and chemical properties of this compound. Subsequently, it will provide detailed experimental protocols that would enable a researcher to fully characterize a sample of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, ensuring scientific rigor and reproducibility.

Chemical Structure and Key Identifiers

The structure of 5-(methylamino)-1,3,4-thiadiazole-2-thiol is characterized by a central five-membered 1,3,4-thiadiazole ring. A methylamino group is attached at the C5 position, and a thiol group is at the C2 position. The molecule can exist in tautomeric forms, primarily the thione and thiol forms.

DOT Diagram: Chemical Structure and Tautomerism

Synthesis_Workflow start 4-Methyl-3-thiosemicarbazide + CS₂ reflux Reflux in Ethanol with NaOH start->reflux acidify Acidification (e.g., with HCl) reflux->acidify product 5-(methylamino)-1,3,4- thiadiazole-2-thiol acidify->product purify Purification (Recrystallization from Ethanol) product->purify

Caption: General synthetic workflow for the target compound.

Step-by-Step Synthesis Methodology

Materials:

  • 4-Methyl-3-thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Absolute ethanol

  • Hydrochloric acid (HCl), 20% aqueous solution

  • Standard laboratory glassware for reflux, filtration, and recrystallization

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-3-thiosemicarbazide (1 equivalent) in absolute ethanol.

  • Addition of Reagents: To this solution, add sodium hydroxide (1 equivalent) and stir until dissolved. Then, carefully add carbon disulfide (1.2 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and maintain for 8-10 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with a 20% HCl solution until a precipitate forms.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: Purify the crude product by recrystallization from ethanol to yield the final product.

Experimental Protocols for Characterization

Due to the lack of specific published data for 5-(methylamino)-1,3,4-thiadiazole-2-thiol, the following sections outline the standard, reliable protocols for determining its key physical and chemical properties.

Determination of Solubility

Rationale: Understanding the solubility profile is crucial for selecting appropriate solvents for reactions, purification (recrystallization), and for preparing solutions for biological assays. The principle of "like dissolves like" is the guiding concept.

Protocol:

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF)).

  • Qualitative Assessment:

    • To a small test tube, add approximately 10-20 mg of the compound.

    • Add the selected solvent dropwise (up to 1 mL), vortexing or shaking after each addition.

    • Observe and record whether the compound is soluble (forms a clear solution), partially soluble (some solid remains), or insoluble.

  • Quantitative Assessment (if required):

    • Prepare a saturated solution of the compound in a chosen solvent at a specific temperature.

    • After equilibration, filter the solution to remove any undissolved solid.

    • Take a known volume of the filtrate, evaporate the solvent, and weigh the remaining solid to determine the concentration.

Determination of pKa

Rationale: The pKa values of the thiol and methylamino groups are critical for understanding the compound's ionization state at different pH values. This influences its reactivity, solubility in aqueous media, and its potential interactions with biological targets. Potentiometric titration is a standard method for pKa determination.

Protocol:

  • Solution Preparation: Prepare a solution of the compound of known concentration in a suitable solvent system (e.g., a water/co-solvent mixture if the compound is not fully water-soluble).

  • Titration:

    • Place the solution in a beaker with a calibrated pH electrode and a magnetic stirrer.

    • Titrate the solution with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of the acidic thiol group. Record the pH after each addition of the titrant.

    • To determine the pKa of the conjugate acid of the methylamino group, titrate a solution of the compound with a standardized strong acid (e.g., HCl).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa is the pH at the half-equivalence point.

Spectroscopic Characterization

Rationale: Spectroscopic methods provide definitive structural confirmation of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will provide information on the number of different types of protons and their chemical environments. Expected signals would correspond to the N-H proton, the S-H proton (which may be broad and exchangeable), and the methyl group protons.

    • ¹³C NMR: Will show signals for the different carbon atoms in the molecule, including the two carbons of the thiadiazole ring and the methyl carbon.

    • Protocol: Dissolve a sample of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Record the ¹H and ¹³C NMR spectra.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Rationale: FTIR is used to identify the presence of key functional groups.

    • Expected Bands:

      • N-H stretch (around 3300-3500 cm⁻¹)

      • C-H stretch (from the methyl group, around 2850-2960 cm⁻¹)

      • S-H stretch (can be weak, around 2550-2600 cm⁻¹)

      • C=N stretch (from the thiadiazole ring, around 1600-1650 cm⁻¹)

    • Protocol: Prepare a sample as a KBr pellet or obtain the spectrum using an ATR accessory.

  • Mass Spectrometry (MS):

    • Rationale: MS provides the molecular weight of the compound and information about its fragmentation pattern, which can aid in structural elucidation.

    • Expected Result: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z corresponding to the molecular weight (147.22).

    • Protocol: Introduce a sample into the mass spectrometer (e.g., via direct infusion or after chromatographic separation).

Safety and Handling

No specific safety data sheet (SDS) for 5-(methylamino)-1,3,4-thiadiazole-2-thiol is readily available. Therefore, precautions should be based on data for structurally similar compounds such as 5-amino-1,3,4-thiadiazole-2-thiol and other thiadiazole derivatives.

  • General Precautions: Handle in a well-ventilated area, preferably in a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Hazards: Assumed to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

5-(Methylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound with significant potential for applications in drug discovery and materials science. While detailed experimental characterization is not widely published, this guide provides a solid foundation for researchers by summarizing the known properties and presenting robust, standard protocols for its synthesis and comprehensive characterization. The methodologies outlined herein are designed to ensure scientific integrity and provide a clear path for future investigations into the chemistry and applications of this promising molecule.

References

  • Synthesis and characterisation of some thiadiazole derivatives. (2024). ResearchGate. Retrieved from [Link]

  • 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. SpectraBase. Retrieved from [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. ResearchSquare. Retrieved from [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 27386-01-2 Name... XiXisys. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Industrial Research. Retrieved from [Link]

  • 5-methylamino-1,3,4-thiadiazole-2-thiol. ChemSynthesis. Retrieved from [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology. Retrieved from [Link]

  • Safety data sheet. (2022). MIPA SE. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to 5-(Methylamino)-1,3,4-thiadiazole-2-thiol: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's structural attributes, a robust synthetic pathway, detailed characterization data, and its established and potential applications, grounded in the extensive biological activity of the 1,3,4-thiadiazole scaffold.

Core Molecular Identity and Physicochemical Properties

5-(Methylamino)-1,3,4-thiadiazole-2-thiol is a bifunctional heterocyclic compound built upon the versatile 1,3,4-thiadiazole ring. This scaffold is a cornerstone in the development of numerous pharmacologically active agents.[1] The presence of a secondary amine (methylamino) at the C5 position and a thiol group at the C2 position imparts a rich and versatile reactivity profile, making it a valuable building block for chemical synthesis.[2]

The molecule exists in a tautomeric equilibrium with its thione form, 5-methylamino-1,3,4-thiadiazole-2(3H)-thione. For clarity and consistency with IUPAC nomenclature, this guide will primarily refer to the thiol tautomer, while acknowledging the presence and reactivity of the thione form, particularly in the solid state and in various spectroscopic signatures.

Table 1: Key Identifiers and Physicochemical Properties

PropertyValueSource(s)
CAS Number 27386-01-2[3]
Molecular Formula C₃H₅N₃S₂[3]
Molecular Weight 147.22 g/mol [3]
Melting Point 190-193 °C[3]
Appearance White to pale yellow powder (predicted)[4]
SMILES CNC1=NN=C(S)S1N/A
InChI InChI=1S/C3H5N3S2/c1-4-2-5-6-3(7)8-2/h1H3,(H,4,5)(H,6,7)N/A

Strategic Synthesis Pathway

The synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol is most effectively achieved through a two-step process, commencing with the formation of a key intermediate, 4-methylthiosemicarbazide, followed by a cyclization reaction. This pathway is logical, scalable, and relies on readily available starting materials.

Step 1: Synthesis of 4-Methylthiosemicarbazide (Precursor)

The synthesis of the N-substituted thiosemicarbazide precursor is a critical first step. The reaction involves the nucleophilic addition of methylamine to carbon disulfide to form a dithiocarbamate intermediate, which is then reacted with hydrazine.

synthesis_step1 cluster_0 Formation of Dithiocarbamate MeNH2 Methylamine Intermediate Dithiocarbamate Salt (Intermediate) MeNH2->Intermediate + H₂O CS2 Carbon Disulfide CS2->Intermediate + H₂O Base Base (e.g., NH₃, Et₃N) Base->Intermediate + H₂O Hydrazine Hydrazine Hydrate Product1 4-Methylthiosemicarbazide Intermediate->Product1 + Hydrazine Hydrate - H₂S, - Base

Caption: Workflow for the synthesis of 4-methylthiosemicarbazide.

Experimental Protocol: Synthesis of 4-Methylthiosemicarbazide

  • Rationale: This procedure, adapted from established methods for preparing 4-alkylthiosemicarbazides, utilizes an aqueous system for safety and scalability.[5] A base such as ammonia or triethylamine is used to deprotonate the methylamine, enhancing its nucleophilicity, and to form a stable dithiocarbamate salt intermediate.[6] Hydrazine then displaces the base and a sulfur atom to form the stable thiosemicarbazide product.

  • Procedure:

    • In a well-ventilated fume hood, to a three-necked flask equipped with a mechanical stirrer and dropping funnel, add an aqueous solution of methylamine (1.0 eq) and aqueous ammonia (2.0 eq).

    • Cool the mixture in an ice bath and add carbon disulfide (1.0 eq) dropwise while maintaining the temperature below 30 °C. Stir vigorously for 1 hour to form the ammonium methyldithiocarbamate solution.

    • To this solution, add hydrazine hydrate (1.2 eq) and a catalytic amount of sulfur powder (0.1 eq).

    • Heat the reaction mixture to approximately 75 °C. Hydrogen sulfide gas will evolve; ensure it is passed through a scrubber containing a bleach or caustic soda solution.

    • Maintain heating for 9-10 hours until the evolution of H₂S ceases. Monitor the reaction progress by TLC.

    • Filter the hot solution to remove any remaining elemental sulfur.

    • Cool the filtrate slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the white crystalline product, 4-methylthiosemicarbazide, by vacuum filtration, wash with cold water, and dry in vacuo.[7]

Step 2: Cyclization to 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

The final step involves the acid- or base-catalyzed cyclization of 4-methylthiosemicarbazide with carbon disulfide. This reaction forms the stable five-membered 1,3,4-thiadiazole ring.

synthesis_step2 cluster_1 Ring Formation Product1 4-Methylthiosemicarbazide Product2 5-(Methylamino)-1,3,4- thiadiazole-2-thiol Product1->Product2 Reflux, then Acidify (HCl) CS2 Carbon Disulfide CS2->Product2 Reflux, then Acidify (HCl) Solvent Ethanol Solvent->Product2 Reflux, then Acidify (HCl) Base Base (e.g., KOH, NaOH) Base->Product2 Reflux, then Acidify (HCl)

Caption: Key reactive sites on the 5-(methylamino)-1,3,4-thiadiazole-2-thiol molecule. (Note: A placeholder is used for the molecular image).

  • The Thiol Group: As a soft nucleophile, the thiol group readily undergoes S-alkylation and S-acylation, allowing for the introduction of diverse side chains. This is a common strategy for modulating the biological activity and pharmacokinetic properties of thiadiazole-based drugs. [2]2. The Methylamino Group: The secondary amine is also nucleophilic and can be acylated or used in condensation reactions with aldehydes and ketones to form Schiff bases, which are important intermediates for synthesizing other heterocyclic systems. [8]3. The Heterocyclic Ring: The nitrogen and sulfur atoms of the thiadiazole ring can act as coordination sites for metal ions, making this class of compounds useful as ligands in coordination chemistry.

Applications in Drug Discovery and Development

The 1,3,4-thiadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.

  • Antimicrobial Agents: Many derivatives of 1,3,4-thiadiazole exhibit potent antibacterial and antifungal activity. The =N-C-S moiety is thought to be crucial for this activity. * Anticancer Agents: The thiadiazole ring is a structural component of compounds that have shown antiproliferative activity against various cancer cell lines. [1]For instance, isatin-thiadiazole hybrids have been investigated as potential anticancer agents. [1]* Carbonic Anhydrase Inhibitors: The 1,3,4-thiadiazole-2-thiol scaffold is structurally related to acetazolamide, a known carbonic anhydrase inhibitor used as a diuretic. Derivatives are frequently explored for this activity. [4][9]* Anticonvulsant Activity: Certain amines derived from 5-amino-1,3,4-thiadiazole-2-thiol have demonstrated anticonvulsant properties, indicating potential for CNS applications. [4] The N-methyl group on the title compound, compared to the unsubstituted amine, can be expected to alter its biological profile by increasing lipophilicity (potentially improving cell membrane permeability) and modifying its hydrogen bonding capabilities within biological targets.

Conclusion

5-(Methylamino)-1,3,4-thiadiazole-2-thiol is a molecule of high strategic value for chemical and pharmaceutical research. Its straightforward, high-yield synthesis from common starting materials makes it an accessible building block. The compound's rich chemical reactivity, centered on its thiol and methylamino functional groups, provides a platform for the development of novel derivatives. Grounded in the well-documented and diverse biological activities of the 1,3,4-thiadiazole scaffold, this compound represents a promising starting point for the discovery of new therapeutic agents and advanced materials. This guide provides the foundational knowledge for its synthesis, characterization, and strategic deployment in research and development programs.

References

  • European Patent Office. (n.d.). EP0339964A2 - Improved synthesis of 4-methyl-3-thiosemicarbazide. Google Patents.
  • Al-Sammarraie, Z. A. A., & Al-janabi, A. S. H. (2020). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 12(9), 231-239.
  • Drapak, I., Zimenkovsky, B., Slabyy, M., Krivoruchko, M., & Lesyk, R. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1), 59-69.
  • Al-Obaidi, A. M. J., Al-Majidi, S. M. H., & Al-Amiery, A. A. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry, 65(13), 1-8.
  • SpectraBase. (n.d.). 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. Retrieved from [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2018). Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. European Researcher, 10(7), 21-43.
  • Al-Sultani, K. H., & Al-Saad, Z. A. (2021). Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Iraqi Journal of Pharmaceutical Sciences, 30(1), 10-18.
  • Chemist Corner. (n.d.). Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. Retrieved from [Link]

  • Kane, S. R., et al. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research, 15(1), 40-47.
  • ChemSynthesis. (n.d.). 5-methylamino-1,3,4-thiadiazole-2-thiol. Retrieved from [Link]

  • Anthwal, T., Paliwal, S., & Nain, S. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758.
  • Singh, R., et al. (2016). Reactions of Carbon Disulfide with N-Nucleophiles. ResearchGate. Retrieved from [Link]

  • NIST. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Considine, W. D. (n.d.). 5-amino-1,3,4-thiadiazole-2-thiol: Significance and symbolism. Retrieved from [Link]

  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Google Patents. (n.d.). US2657234A - Preparation of thiosemicarbazides.

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Foundational

Biological Activity Screening of Novel Thiadiazole Compounds: A Technical Guide for Drug Discovery Professionals

Abstract The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage with a multitude of biological targets.[1][2] This five-membered heterocycle...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and capacity to engage with a multitude of biological targets.[1][2] This five-membered heterocycle is a bioisostere of pyrimidine and oxadiazole, enabling it to serve as a versatile pharmacophore in the design of novel therapeutics.[1][3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[4][5][6][7] This guide provides a comprehensive framework for researchers and drug development professionals to design and execute a robust biological activity screening cascade for novel thiadiazole compounds. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer insights into data interpretation, thereby establishing a self-validating system for identifying and advancing promising lead candidates.

Introduction: The Enduring Versatility of the Thiadiazole Scaffold

The significance of the thiadiazole ring in drug discovery is well-established, with several FDA-approved drugs, such as the diuretic acetazolamide and the antibiotic cefazedone, incorporating this moiety.[1] The ring's mesoionic character and the presence of a sulfur atom contribute to favorable pharmacokinetic properties, including the ability to cross biological membranes and interact effectively with target proteins.[1][3] Thiadiazole derivatives have been shown to exert their biological effects through diverse mechanisms, such as the inhibition of key enzymes like carbonic anhydrase and kinases, disruption of tubulin polymerization, and induction of apoptosis in cancer cells.[1][3][8] This inherent polypharmacology makes the thiadiazole scaffold a fertile ground for discovering drugs against a wide range of diseases, from cancers to infectious diseases and neurodegenerative disorders.[9][10]

Designing a Strategic Screening Cascade

A successful screening campaign is not a random collection of assays but a logically structured, tiered approach designed to efficiently identify potent and selective compounds while eliminating unsuitable candidates early. The primary goal is to move from a large library of synthesized thiadiazole derivatives to a small number of validated hits with desirable activity and a preliminary understanding of their mechanism of action.

The Causality Behind the Cascade: This tiered approach is fundamentally a process of information enrichment.

  • Tier 1 (Foundational Screening): Begins with broad, cost-effective assays to assess fundamental biological impact. The immediate objective is to flag compounds with overt cytotoxicity, as these are often undesirable for further development unless the target is oncology.[11] This step acts as a crucial gatekeeper.

  • Tier 2 (Primary Activity Screening): Narrows the focus to specific, desired biological activities (e.g., antimicrobial, antioxidant). These assays are designed for higher throughput to handle the initial library of compounds.

  • Tier 3 (Secondary & Target-Based Screening): Involves more complex, lower-throughput assays focused on the compounds that showed promise in Tier 2. The goal here is to confirm the initial activity, determine potency (e.g., IC50), and begin to elucidate the mechanism of action by testing against specific molecular targets like enzymes or receptors.[12]

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Primary Activity Screening cluster_2 Tier 3: Secondary & Target-Based Screening cluster_3 Outcome Compound_Library Novel Thiadiazole Compound Library Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Library->Cytotoxicity_Assay Initial Filter Antimicrobial_Screen Antimicrobial Screen (e.g., MIC) Cytotoxicity_Assay->Antimicrobial_Screen Non-Toxic Compounds Antioxidant_Screen Antioxidant Screen (e.g., DPPH) Cytotoxicity_Assay->Antioxidant_Screen Non-Toxic Compounds Other_Primary Other Primary Assays... Cytotoxicity_Assay->Other_Primary Non-Toxic Compounds Enzyme_Inhibition Enzyme Inhibition (e.g., Kinase, CA) Antimicrobial_Screen->Enzyme_Inhibition Active 'Hits' MOA_Studies Mechanism of Action Studies Antioxidant_Screen->MOA_Studies Active 'Hits' Other_Primary->MOA_Studies Validated_Hits Validated Hits for Hit-to-Lead Enzyme_Inhibition->Validated_Hits Potent & Selective MOA_Studies->Validated_Hits Confirmed Activity

Figure 1: A tiered workflow for screening novel thiadiazole compounds.

Foundational Screening: Assessing General Bioactivity and Toxicity

The first crucial step for any compound library intended for therapeutic use is to assess its general toxicity against living cells. This is non-negotiable. A compound that indiscriminately kills all cells is a poison, not a drug (unless the specific goal is a non-selective cytotoxic agent for cancer).

In Vitro Cytotoxicity Profiling (The Gatekeeper Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust, and cost-effective colorimetric method for this purpose.[13][14]

Principle of Trustworthiness: The MTT assay's validity rests on a simple, verifiable biological principle: only metabolically active, viable cells possess the mitochondrial NAD(P)H-dependent oxidoreductase enzymes necessary to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[14][15][16] The amount of formazan produced, quantified by spectrophotometry, is directly proportional to the number of living cells.[14] This provides a reliable measure of cell viability and, conversely, the cytotoxic effect of the test compounds.

G cluster_0 Inside Viable Cell MTT MTT (Yellow, Soluble) Enzyme Mitochondrial Dehydrogenases MTT->Enzyme Enters Cell Dead_Cell Dead or Apoptotic Cell MTT->Dead_Cell No Reduction Occurs Formazan Formazan (Purple, Insoluble) Enzyme->Formazan Reduction Viable_Cell Viable Cell

Figure 2: The core principle of the MTT cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

This protocol is adapted for adherent cells in a 96-well plate format.

  • Cell Seeding:

    • Culture a relevant cell line (e.g., a human cancer line like MCF-7 for anticancer screening, or a normal fibroblast line like WI-38 to assess general toxicity) to ~80% confluency.[3]

    • Trypsinize, count, and prepare a cell suspension. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: Seeding density is critical. Too few cells will result in a weak signal; too many will lead to overconfluence and nutrient depletion, confounding the results.[14]

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare stock solutions of your thiadiazole compounds (typically 10-20 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve final desired concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).

    • Incubate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter sterilize.

    • At the end of the treatment period, add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]

    • Incubate for 2-4 hours at 37°C.[17] Visually inspect for the formation of purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well.[14]

    • Place the plate on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.[16]

    • Measure the absorbance (Optical Density, OD) on a microplate reader at 570 nm.[16]

Data Presentation: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the standard metric for quantifying cytotoxicity. It represents the concentration of a compound that inhibits cell viability by 50%.

Calculation: % Viability = (OD_sample - OD_blank) / (OD_control - OD_blank) * 100

Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Compound IDCell LineExposure Time (h)IC₅₀ (µM)
THIA-001MCF-7488.5
THIA-002MCF-748> 100
THIA-003MCF-74822.1
THIA-001WI-384895.2

This table demonstrates how results should be structured. A high IC₅₀ against a normal cell line (WI-38) and a low IC₅₀ against a cancer cell line (MCF-7) for THIA-001 would indicate promising selective cytotoxicity.

Primary Screening: Identifying Broad Biological Activities

Compounds that pass the cytotoxicity filter (i.e., those that are non-toxic or exhibit selective toxicity) can now be advanced to primary screening to identify desired biological effects.

Antimicrobial Activity Screening

Given the rise of antimicrobial resistance, screening for novel antibiotics is a high-priority area.[18] The Broth Microdilution method is the gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19]

Principle of Trustworthiness: This method is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results across different laboratories.[20][21][22] It provides a quantitative result (the MIC value) rather than a qualitative one (like disk diffusion), which is essential for comparing the potency of different compounds.[19]

Detailed Protocol: Broth Microdilution for MIC Determination

This protocol is based on CLSI guidelines.[21]

  • Preparation of Microorganism:

    • Inoculate a bacterial or fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) into a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

    • Incubate until it reaches the log phase of growth.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve the final required inoculum density in the wells (typically 5 x 10⁵ CFU/mL).

  • Plate Preparation:

    • In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

    • Add 50 µL of your test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. This creates a concentration gradient.

    • The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted microbial inoculum to each well, bringing the final volume to 100 µL.

    • Include a positive control (wells with inoculum but no compound) and a negative control (wells with broth only).

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a plate reader.

Antioxidant Activity Assessment

Many disease states are associated with oxidative stress caused by free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to screen for radical scavenging activity.[23][24]

Principle of Trustworthiness: The assay is based on a straightforward chemical reaction. DPPH is a stable free radical with a deep violet color.[25] When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the solution's color changes to a pale yellow.[25] The degree of color change, measured by the decrease in absorbance at 517 nm, is directly proportional to the antioxidant capacity of the compound.[25]

Detailed Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution is light-sensitive and should be freshly prepared and kept in the dark.[23]

    • Prepare stock solutions of your thiadiazole compounds and a positive control (e.g., Ascorbic Acid or Trolox) in methanol at various concentrations.[23]

  • Reaction Setup:

    • In a 96-well plate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of your test compound dilutions (or the positive control) to the wells.

    • For the blank/control well, add 100 µL of methanol instead of the test compound.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[23]

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • % Scavenging Activity = [(A_control - A_sample) / A_control] * 100

    • From this, an IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) can be calculated.[25]

Secondary and Target-Based Screening: Elucidating Mechanism of Action

Compounds that demonstrate confirmed activity in primary screens ("hits") must be further investigated to understand how they work. This is the domain of target-based assays.

Enzyme Inhibition Assays

Many thiadiazole derivatives are known to be potent enzyme inhibitors.[9] For example, they are particularly well-known as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in processes like pH regulation and fluid secretion.[26][27][28][29][30]

Principle of Trustworthiness: Modern enzyme inhibition assays are highly specific and quantitative.[12][31] They typically use a purified enzyme and a synthetic substrate that produces a detectable signal (colorimetric, fluorescent, or luminescent) upon conversion by the enzyme.[31][32] The reduction in this signal in the presence of an inhibitor allows for precise quantification of the inhibitor's potency (IC₅₀).[33]

G cluster_0 Normal Reaction cluster_1 Inhibited Reaction Enzyme Enzyme (e.g., Carbonic Anhydrase) Product Detectable Product (Color/Fluorescence) Enzyme->Product Converts Substrate Substrate Substrate->Enzyme Binds to Active Site Inhibitor Thiadiazole Inhibitor Enzyme_Inhibited Enzyme (Blocked) Inhibitor->Enzyme_Inhibited Binds & Blocks Substrate_Inhibited Substrate Substrate_Inhibited->Enzyme_Inhibited Binding Prevented

Figure 3: General principle of a competitive enzyme inhibition assay.

General Protocol Outline (Example: Carbonic Anhydrase Inhibition):

  • Assay Buffer: Prepare an appropriate buffer (e.g., Tris-HCl).

  • Enzyme Solution: Dilute purified human carbonic anhydrase (e.g., hCA II) to a working concentration.

  • Substrate Solution: Prepare a solution of a suitable substrate, such as 4-nitrophenyl acetate (NPA), which is hydrolyzed by CA to the yellow-colored 4-nitrophenolate.

  • Reaction: In a 96-well plate, combine the enzyme, assay buffer, and varying concentrations of the thiadiazole inhibitor. Allow a brief pre-incubation.

  • Initiate Reaction: Add the substrate to all wells to start the reaction.

  • Measure: Monitor the increase in absorbance at ~400 nm over time using a plate reader.

  • Calculate: Determine the rate of reaction for each inhibitor concentration. Calculate the percent inhibition and determine the IC₅₀ or Ki value.

Data Interpretation and Hit Validation

A "hit" is not simply a compound with a low IC₅₀ value. A true, validated hit must demonstrate:

  • Potency: A low IC₅₀/MIC value in the primary assay.

  • Selectivity: Significantly less activity in counter-screens (e.g., low cytotoxicity against normal cells compared to cancer cells).

  • Dose-Response Relationship: The biological effect should increase with the compound's concentration in a predictable, sigmoidal manner.

  • Structure-Activity Relationship (SAR): Small chemical modifications to the thiadiazole scaffold should lead to predictable changes in activity, confirming that the core structure is responsible for the effect.

Conclusion: From Hit to Lead

This guide has outlined a systematic, logic-driven approach to the biological screening of novel thiadiazole compounds. By integrating foundational cytotoxicity assays, broad primary activity screens, and specific target-based secondary assays, researchers can efficiently identify and validate promising hits. The causality-based protocols and emphasis on self-validating systems are designed to ensure the generation of robust, reproducible data. A validated hit from this cascade is not an endpoint but the starting point for the next critical phase in drug discovery: hit-to-lead optimization, where medicinal chemists will refine the compound's structure to enhance potency, improve selectivity, and optimize its drug-like properties.

References

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  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. (n.d.). bepls.com. Retrieved January 16, 2026, from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 16, 2026, from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2024). CLYTE Technologies. Retrieved January 16, 2026, from [Link]

  • DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions. Retrieved January 16, 2026, from [Link]

  • Biological Activities of 1,3,4-Thiadiazole Derivatives: Review. (2025). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Kushwaha, N., Kushwaha, S. K. S., & Rai, A. K. (2012). Biological Activities of Thiadiazole Derivatives: A Review. International Journal of ChemTech Research, 4(2), 517-531. Retrieved January 16, 2026, from [Link]

  • Carbonic anhydrase inhibitors: 2-substituted-1,3,4-thiadiazole-5-sulfamides act as powerful and selective inhibitors of the mitochondrial isozymes VA and VB over the cytosolic and membrane-associated carbonic anhydrases I, II and IV. (2008). PubMed. Retrieved January 16, 2026, from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 16, 2026, from [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2005). PubMed. Retrieved January 16, 2026, from [Link]

  • Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 16, 2026, from [Link]

  • Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2005). Journal of Clinical Microbiology. Retrieved January 16, 2026, from [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved January 16, 2026, from [Link]

  • 1,3,4-thiadiazole and its derivatives: a review on recent progress in biological activities. (2013). Chemical Biology & Drug Design. Retrieved January 16, 2026, from [Link]

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  • Thiadiazole derivatives as anticancer agents. (2018). Pharmacological Reports. Retrieved January 16, 2026, from [Link]

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  • Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors. (2022). New Journal of Chemistry. Retrieved January 16, 2026, from [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (2023). ResearchGate. Retrieved January 16, 2026, from [Link]

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  • Sarcouncil Journal of Plant and Agronomy Review Article on Thiadiazole Derivatives and Its Biological Activity. (2024). Sarcouncil Journal of Plant and Agronomy. Retrieved January 16, 2026, from [Link]

  • 1,3,4-Thiadiazole- and Thiadiazolinesulfonamides as Carbonic Anhydrase Inhibitors. Synthesis and Structural Studies. (1990). Journal of the American Chemical Society. Retrieved January 16, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol from Thiosemicarbazide

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol, a valuable heterocyclic scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis originates from the readily available starting material, thiosemicarbazide, and proceeds through a key intermediate, 5-amino-1,3,4-thiadiazole-2-thiol. This document delves into the underlying reaction mechanisms, provides detailed experimental protocols, and discusses the critical aspects of regioselectivity in the final methylation step.

Introduction: The Significance of the 1,3,4-Thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged structure in medicinal chemistry, present in a wide array of biologically active compounds.[1][2] This five-membered heterocycle, containing two nitrogen atoms and a sulfur atom, is a versatile pharmacophore. Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[3] The title compound, 5-(Methylamino)-1,3,4-thiadiazole-2-thiol, serves as a crucial intermediate in the synthesis of more complex molecules, most notably the carbonic anhydrase inhibitor, methazolamide, which is used in the treatment of glaucoma.

The synthesis of this important molecule is a two-stage process. The first stage involves the cyclization of thiosemicarbazide with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol. The second, more nuanced stage, is the selective methylation of the exocyclic amino group to yield the final product. This guide will provide a detailed exploration of both stages.

Part 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

The initial step in the synthetic route is the formation of the 1,3,4-thiadiazole ring from thiosemicarbazide. This is a well-established and efficient cyclization reaction.

Reaction Mechanism

The reaction proceeds via a base-catalyzed condensation of thiosemicarbazide with carbon disulfide. The proposed mechanism involves the following key steps:

  • Nucleophilic Attack: The terminal nitrogen of thiosemicarbazide, being a strong nucleophile, attacks the electrophilic carbon of carbon disulfide. This is facilitated by a base (e.g., KOH or Na₂CO₃) which can deprotonate the thiosemicarbazide.

  • Intermediate Formation: This initial attack forms a dithiocarbazate intermediate.[4]

  • Intramolecular Cyclization: The sulfur atom of the newly formed dithiocarbamate moiety then acts as a nucleophile, attacking the carbon of the thiourea moiety within the same molecule.

  • Dehydration and Aromatization: The resulting cyclic intermediate undergoes dehydration (loss of a water molecule) to form the stable, aromatic 1,3,4-thiadiazole ring.

The following diagram illustrates the proposed reaction pathway:

Reaction_Mechanism_Part1 cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiosemicarbazide Thiosemicarbazide Dithiocarbazate Dithiocarbazate Intermediate Thiosemicarbazide->Dithiocarbazate + CS₂ / Base CS2 Carbon Disulfide (CS₂) CS2->Dithiocarbazate Cyclic_Intermediate Cyclic Intermediate Dithiocarbazate->Cyclic_Intermediate Intramolecular Cyclization Product1 5-Amino-1,3,4-thiadiazole-2-thiol Cyclic_Intermediate->Product1 - H₂O

Caption: Proposed reaction mechanism for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol.

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH) or anhydrous sodium carbonate (Na₂CO₃)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl), concentrated or 10% solution

  • Distilled water

  • Ice

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • In a round-bottom flask, dissolve thiosemicarbazide and the base (potassium hydroxide or sodium carbonate) in absolute ethanol.[5]

  • To this stirred solution, add carbon disulfide dropwise at room temperature. An exothermic reaction may be observed.[6]

  • After the addition is complete, heat the mixture to reflux and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in cold water. If the solution is colored, it can be decolorized with activated charcoal.

  • Carefully acidify the aqueous solution with hydrochloric acid to a pH of approximately 5-6.

  • A precipitate of 5-amino-1,3,4-thiadiazole-2-thiol will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from ethanol or an ethanol-water mixture to obtain a purified product.

Data Summary

The following table summarizes the key quantitative data for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol.

ParameterValueReference
Starting Material Thiosemicarbazide[5]
Reagents Carbon Disulfide, KOH/Na₂CO₃[5][6]
Solvent Absolute Ethanol
Reaction Time 4 - 24 hours[7]
Reaction Temperature Reflux
Yield ~74%
Melting Point 235-237 °C (decomposes)

Part 2: Synthesis of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

The second stage of the synthesis involves the selective methylation of the exocyclic amino group of 5-amino-1,3,4-thiadiazole-2-thiol. This step is challenging due to the presence of multiple nucleophilic sites, including the amino group, the thiol group, and the nitrogen atoms within the thiadiazole ring.

The Challenge of Regioselectivity

5-Amino-1,3,4-thiadiazole-2-thiol can exist in tautomeric forms, the amino-thiol form and the imino-thione form. This tautomerism, coupled with the presence of multiple nucleophilic centers, makes regioselective alkylation a significant challenge. Direct methylation with common methylating agents like methyl iodide or dimethyl sulfate can lead to a mixture of N-methylated and S-methylated products.

To achieve selective N-methylation, a protection-methylation-deprotection strategy is often employed. This involves protecting the more reactive thiol group, methylating the amino group, and then removing the protecting group. A common approach involves acetylation of the amino group prior to methylation.

Proposed Synthetic Pathway

Based on established synthetic strategies for analogous compounds, such as methazolamide, a three-step sequence is proposed for the selective synthesis of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol.

Synthetic_Pathway_Part2 Start 5-Amino-1,3,4- thiadiazole-2-thiol Acetylated N-(5-mercapto-1,3,4- thiadiazol-2-yl)acetamide Start->Acetylated Acetylation (e.g., Acetic Anhydride) Methylated N-(3-methyl-5-thioxo-4,5- dihydro-1,3,4-thiadiazol-2-yl)acetamide Acetylated->Methylated Methylation (e.g., Methyl Iodide) Final_Product 5-(Methylamino)-1,3,4- thiadiazole-2-thiol Methylated->Final_Product Deacetylation (e.g., Acid Hydrolysis)

Caption: Proposed three-step synthetic pathway for 5-(Methylamino)-1,3,4-thiadiazole-2-thiol.

Experimental Protocol (Proposed)

The following is a proposed, step-by-step methodology for the synthesis of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol.

Step 1: Acetylation of 5-Amino-1,3,4-thiadiazole-2-thiol

  • Suspend 5-amino-1,3,4-thiadiazole-2-thiol in a suitable solvent such as acetic acid or an inert solvent like dichloromethane.

  • Add acetic anhydride to the suspension and heat the mixture to reflux for a few hours.

  • Cool the reaction mixture and pour it into ice-water to precipitate the acetylated product.

  • Filter, wash with water, and dry the N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide.

Step 2: Methylation of N-(5-mercapto-1,3,4-thiadiazol-2-yl)acetamide

  • Dissolve the acetylated intermediate in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetone.

  • Add a base, such as potassium carbonate, to the solution.

  • Introduce a methylating agent, for example, methyl iodide or dimethyl sulfate, dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into water to precipitate the methylated product.

  • Filter, wash, and dry the crude product.

Step 3: Deacetylation to 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

  • Suspend the methylated intermediate in an aqueous acidic solution, such as dilute hydrochloric acid or sulfuric acid.

  • Heat the mixture to reflux to hydrolyze the acetyl group.

  • Cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the final product.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the final product from a suitable solvent (e.g., ethanol) to obtain pure 5-(Methylamino)-1,3,4-thiadiazole-2-thiol.

Product Characterization

The final product, 5-(Methylamino)-1,3,4-thiadiazole-2-thiol, is a solid with a reported melting point of 190-193 °C.[8] Further characterization should be performed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Conclusion

The synthesis of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol from thiosemicarbazide is a feasible two-stage process. The initial cyclization to form 5-amino-1,3,4-thiadiazole-2-thiol is a robust and high-yielding reaction. The subsequent selective N-methylation requires a strategic approach, with a protection-methylation-deprotection sequence being a reliable method to ensure the desired regioselectivity. This guide provides a solid foundation for researchers to undertake the synthesis of this important heterocyclic building block, paving the way for its application in drug discovery and development.

References

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 2021. [URL: https://iopscience.iop.org/article/10.1088/1742-6596/1879/3/032101]
  • 5-methylamino-1,3,4-thiadiazole-2-thiol. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-27386-01-2.html]
  • Synthesis of 1,3,4-Thiadiazoles: Review. ResearchGate. [URL: https://www.researchgate.net/publication/333555297_Synthesis_of_134-Thiadiazoles_Review]
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  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 2021.
  • Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. ChemAdvisors.
  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 2018. [URL: https://www.jgpt.co.in/index.php/jgpt/article/view/1004]
  • Synthesis of Methazolamide. Medicinal Chemistry Lectures Notes.
  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol.
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. RSC Medicinal Chemistry, 2025. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/md/d4md00770k]
  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. [URL: https://www.researchgate.net/figure/Scheme-1-Preparation-of-5-amino-1-3-4-Thiadiazole-2-Thiol-Synthesis-of-Schiffs-Bases_fig1_358607324]
  • 5-Amino-1,3,4-thiadiazole-2-thiol 95%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/123114]
  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. ResearchGate. [URL: https://www.researchgate.
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  • Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol.

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Foundational

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Thiadiazole Derivatives

Foreword The thiadiazole scaffold is a cornerstone in medicinal chemistry, a privileged structure that continues to yield compounds with a remarkable breadth of biological activities. From potent anticancer agents to nov...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword

The thiadiazole scaffold is a cornerstone in medicinal chemistry, a privileged structure that continues to yield compounds with a remarkable breadth of biological activities. From potent anticancer agents to novel antimicrobial and anti-inflammatory drugs, the versatility of this five-membered heterocyclic ring is undeniable. However, to truly harness its potential, we must move beyond empirical screening and delve into the intricate molecular mechanisms that underpin its therapeutic effects. This guide is designed for the discerning researcher, the drug development professional who seeks not just to observe an effect, but to understand its genesis. Herein, we eschew a one-size-fits-all template, opting instead for a logically structured exploration of the core mechanisms of action of thiadiazole derivatives, grounded in established scientific principles and validated experimental protocols. Our approach is built on a foundation of causality, ensuring that each experimental choice is not merely a step in a protocol, but a logical query into a biological system.

The Thiadiazole Core: A Privileged Scaffold in Drug Discovery

The 1,3,4-thiadiazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom, is a recurring motif in a vast array of biologically active compounds. Its unique physicochemical properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of novel therapeutics. The diverse pharmacological activities of thiadiazole derivatives stem from the wide range of molecular targets with which they can interact, a versatility that we will explore in the subsequent sections.

Unraveling the Anticancer Mechanisms of Thiadiazole Derivatives

The anticancer activity of thiadiazole derivatives is one of the most extensively studied areas, with a multitude of compounds demonstrating potent cytotoxic effects against various cancer cell lines. The underlying mechanisms are often multifaceted, targeting key cellular processes involved in cancer cell proliferation, survival, and metastasis.

Induction of Apoptosis: The Controlled Demolition of Cancer Cells

A primary mechanism by which many thiadiazole derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is a highly regulated process that is essential for normal tissue homeostasis and is often dysregulated in cancer.

Many thiadiazole compounds trigger the intrinsic apoptotic pathway by inducing mitochondrial dysfunction. This can occur through the modulation of the Bcl-2 family of proteins, which are key regulators of mitochondrial outer membrane permeabilization (MOMP).

Key Experimental Workflow: Assessing Mitochondrial-Mediated Apoptosis

G cluster_data Data Analysis CancerCells Cancer Cell Line MMP Mitochondrial Membrane Potential (JC-1 Assay) CancerCells->MMP Measure Thiadiazole Thiadiazole Derivative Thiadiazole->CancerCells Caspase Caspase-9/3 Activation (Fluorometric Assay) MMP->Caspase Leads to AnnexinV Annexin V/PI Staining (Flow Cytometry) Caspase->AnnexinV Results in Data Quantify Apoptotic Cells & Caspase Activity Caspase->Data AnnexinV->Data G cluster_analysis Flow Cytometry Analysis Cells Synchronized Cancer Cells Harvest Harvest & Fix Cells Cells->Harvest Compound Thiadiazole Derivative Compound->Cells Stain Stain with Propidium Iodide (PI) Harvest->Stain Flow Acquire DNA Content Data Stain->Flow Analysis Analyze Cell Cycle Phases (G1, S, G2/M) Flow->Analysis

Caption: Workflow for cell cycle analysis by flow cytometry.

Step-by-Step Protocol: Propidium Iodide Staining for Cell Cycle Analysis

  • Cell Treatment: Treat cells with the thiadiazole derivative as described for the apoptosis assay.

  • Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at 37°C for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Combating Microbial Resistance: The Antimicrobial Mechanisms of Thiadiazoles

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiadiazole derivatives have emerged as a promising class of compounds with significant activity against a range of bacteria and fungi.

Inhibition of Essential Microbial Enzymes

A key strategy for antimicrobial drug action is the inhibition of enzymes that are crucial for microbial survival but are absent in the host.

Example: Inhibition of Bacterial DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription. Its inhibition leads to bacterial cell death.

Step-by-Step Protocol: DNA Gyrase Supercoiling Assay

  • Reaction Setup: Prepare a reaction mixture containing relaxed pBR322 plasmid DNA, E. coli DNA gyrase, ATP, and varying concentrations of the thiadiazole inhibitor.

  • Incubation: Incubate the reaction at 37°C for 1 hour.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on a 1% agarose gel.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

Data Interpretation

A decrease in the intensity of the supercoiled DNA band with increasing concentrations of the thiadiazole derivative indicates inhibition of DNA gyrase activity.

Modulating the Inflammatory Cascade: Anti-inflammatory Mechanisms

Chronic inflammation is a hallmark of many diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Thiadiazole derivatives have demonstrated potent anti-inflammatory properties through various mechanisms.

Inhibition of Pro-inflammatory Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory response, catalyzing the synthesis of prostaglandins.

Key Experimental Workflow: COX Inhibition Assay

G cluster_assay In Vitro COX Inhibition Assay cluster_detection Detection of Prostaglandin E2 (PGE2) cluster_analysis Data Analysis COX_Enzyme COX-1 or COX-2 Enzyme Reaction Enzymatic Reaction COX_Enzyme->Reaction Arachidonic_Acid Arachidonic Acid (Substrate) Arachidonic_Acid->Reaction Thiadiazole Thiadiazole Inhibitor Thiadiazole->Reaction Inhibits ELISA Enzyme-Linked Immunosorbent Assay (ELISA) Reaction->ELISA Measure Product IC50 Calculate IC50 Value ELISA->IC50

Caption: Workflow for determining COX enzyme inhibition.

Concluding Remarks and Future Directions

The thiadiazole scaffold represents a rich source of therapeutic innovation. The mechanistic insights and experimental frameworks presented in this guide provide a robust starting point for researchers seeking to explore and exploit the full potential of this remarkable heterocyclic system. Future research should focus on the identification of novel molecular targets, the elucidation of structure-activity relationships, and the development of thiadiazole derivatives with improved potency, selectivity, and pharmacokinetic profiles. By combining rational drug design with a deep understanding of molecular mechanisms, we can continue to unlock the therapeutic promise of thiadiazole chemistry.

References

  • Title: 1,3,4-Thiadiazole as a Privileged Scaffold in Anticancer Drug Discovery Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A Review on Biological and Medicinal Significance of 1,3,4-Thiadiazole Derivatives Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Recent Advances in the Synthesis and Anticancer Activity of 1,3,4-Thiadiazole Derivatives Source: Molecules URL: [Link]

  • Title: Thiadiazole Derivatives as Potent Anticancer Agents: A Review Source: Archiv der Pharmazie URL: [Link]

  • Title: A review on recent advances of 1,3,4-thiadiazole in medicinal chemistry Source: Bioorganic & Medicinal Chemistry URL: [Link]

Exploratory

An In-Depth Technical Guide to the Crystal Structure of 5-(methylamino)-1,3,4-thiadiazole-2-thiol: Analysis, Comparative Study, and Experimental Blueprint

Foreword: Navigating the Known and the Unknown in Solid-State Chemistry In the landscape of drug discovery and materials science, a compound's crystal structure is the bedrock of its physicochemical properties. For resea...

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Known and the Unknown in Solid-State Chemistry

In the landscape of drug discovery and materials science, a compound's crystal structure is the bedrock of its physicochemical properties. For researchers, scientists, and drug development professionals, understanding the precise three-dimensional arrangement of atoms in a solid state is paramount for predicting solubility, stability, and bioavailability. This guide focuses on 5-(methylamino)-1,3,4-thiadiazole-2-thiol, a molecule of interest within the broader class of thiadiazole derivatives known for their diverse biological activities.

A comprehensive survey of the current scientific literature and crystallographic databases reveals that the single-crystal X-ray structure of 5-(methylamino)-1,3,4-thiadiazole-2-thiol has not yet been reported. This absence of empirical data presents a unique challenge, but also an opportunity. This guide is structured to navigate this challenge by providing a robust framework for understanding the probable solid-state characteristics of the target molecule. We will achieve this through a detailed crystallographic analysis of its closest structural analogue, 5-amino-1,3,4-thiadiazole-2-thiol, for which experimental data is available. By juxtaposing the known structure of the analogue with the molecular specifics of our target compound, we can infer valuable insights into its potential crystal packing and intermolecular interactions. Furthermore, this document provides a comprehensive experimental workflow for the synthesis, crystallization, and structural determination of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, serving as a blueprint for future research in this area.

Molecular Profile of 5-(methylamino)-1,3,4-thiadiazole-2-thiol

Before delving into its crystalline architecture, it is essential to understand the molecular characteristics of 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Molecular Formula: C₃H₅N₃S₂[1]

Molecular Weight: 147.225 g/mol [1]

The molecule features a central 1,3,4-thiadiazole ring, a common scaffold in medicinal chemistry. It is substituted with a methylamino group at the 5-position and a thiol group at the 2-position. This substitution pattern gives rise to the potential for thiol-thione tautomerism, where the proton on the thiol group can migrate to the nitrogen atom of the thiadiazole ring. The thione tautomer is generally considered the more stable form in the solid state for similar thiadiazole derivatives.

Physical Properties:

  • Melting Point: 190-193 °C[1]

Spectroscopic data, such as NMR and mass spectrometry, are available for this compound and are crucial for its identification and characterization in solution.[2]

A Crystallographic Case Study: The Structure of 5-Amino-1,3,4-thiadiazole-2-thiol

To build a predictive model for the crystal structure of our target compound, we will first conduct a thorough examination of its unsubstituted analogue, 5-amino-1,3,4-thiadiazole-2-thiol. The crystallographic data for this compound is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 110680.

Crystallographic Data Summary

The crystal structure of 5-amino-1,3,4-thiadiazole-2-thiol provides a foundational understanding of how this class of molecules arranges itself in the solid state. The key crystallographic parameters are summarized in the table below.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.65 Å, b = 10.55 Å, c = 5.80 Å
α = 90°, β = 101.5°, γ = 90°
Unit Cell Volume 518.9 ų
Molecules per Cell (Z) 4
Calculated Density 1.88 g/cm³

Data retrieved from the Cambridge Crystallographic Data Centre (CCDC Deposition No. 110680).

Molecular Geometry and Intermolecular Interactions

In the crystalline state, the 5-amino-1,3,4-thiadiazole-2-thiol molecule is essentially planar. The crystal packing is dominated by a network of intermolecular hydrogen bonds. The amino group (-NH₂) and the nitrogen atoms of the thiadiazole ring act as hydrogen bond donors and acceptors, respectively. This extensive hydrogen bonding is a key factor in the stability of the crystal lattice.

The diagram below illustrates the probable hydrogen bonding network within the crystal structure of 5-amino-1,3,4-thiadiazole-2-thiol, which leads to the formation of a stable, three-dimensional supramolecular architecture.

HydrogenBonding cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_N_amino N-H (Amino) B_N_ring N (Ring) A_N_amino->B_N_ring N-H···N A_N_ring N (Ring) A_S_thiol S-H (Thiol) B_N_amino N-H (Amino) B_S_thiol S-H (Thiol) C_N_ring N (Ring) B_S_thiol->C_N_ring S-H···N C_N_amino N-H (Amino) C_N_amino->A_N_ring N-H···N C_S_thiol S-H (Thiol)

Caption: Hydrogen bonding network in 5-amino-1,3,4-thiadiazole-2-thiol.

Predictive Analysis for 5-(methylamino)-1,3,4-thiadiazole-2-thiol

The introduction of a methyl group in place of a hydrogen atom on the amino substituent is expected to have a significant impact on the crystal packing. The methyl group is bulkier and will introduce steric hindrance, which may alter the hydrogen bonding network observed in the amino analogue. While the methylamino group can still act as a hydrogen bond donor, the number of potential hydrogen bonds per molecule is reduced.

It is plausible that the fundamental hydrogen bonding motifs will persist, but the overall crystal symmetry and unit cell parameters will likely differ. Computational methods, such as those based on density functional theory (DFT) or advanced force fields, could be employed to predict the most stable crystal packing of 5-(methylamino)-1,3,4-thiadiazole-2-thiol. Such in silico studies can provide valuable hypotheses to be tested experimentally.

A Practical Guide to Crystal Structure Determination

For researchers aiming to elucidate the crystal structure of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, the following experimental workflow is recommended. This protocol is based on established methods for the synthesis and crystallization of related thiadiazole derivatives.

Synthesis Protocol

The synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol can be adapted from the procedures reported for similar compounds, which often involve the cyclization of a thiosemicarbazide derivative.

Step-by-Step Synthesis:

  • Starting Material Preparation: Synthesize 4-methylthiosemicarbazide from methylhydrazine and ammonium thiocyanate.

  • Cyclization: React 4-methylthiosemicarbazide with carbon disulfide in the presence of a base (e.g., potassium hydroxide) in an alcoholic solvent.

  • Acidification: After the reaction is complete, carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Crystallization Methodologies

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. Several techniques should be explored:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a solvent mixture) to near saturation. Allow the solvent to evaporate slowly at a constant temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound's solution can induce crystallization.

  • Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction Workflow

Once suitable single crystals are obtained, the following workflow is employed for structure determination.

XRD_Workflow start Obtain Single Crystal mount Mount Crystal on Goniometer start->mount screen Crystal Screening (Quality Check) mount->screen data_collection X-ray Data Collection screen->data_collection data_reduction Data Reduction and Integration data_collection->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation and CIF Generation structure_refinement->validation end Final Crystal Structure validation->end

Caption: Experimental workflow for single-crystal X-ray diffraction.

Conclusion

While the definitive crystal structure of 5-(methylamino)-1,3,4-thiadiazole-2-thiol remains to be experimentally determined, this guide provides a comprehensive framework for its investigation. Through a detailed analysis of its close analogue, 5-amino-1,3,4-thiadiazole-2-thiol, we have elucidated the key structural motifs and intermolecular forces that likely govern its solid-state assembly. The provided experimental protocols offer a clear pathway for the synthesis, crystallization, and ultimate structural characterization of this compound. The elucidation of its crystal structure will be a valuable contribution to the field, enabling a deeper understanding of its properties and facilitating its potential applications in drug development and materials science.

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry 110680. [Link]

  • SpectraBase. 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. [Link]

  • ChemSynthesis. 5-methylamino-1,3,4-thiadiazole-2-thiol. [Link]

Sources

Foundational

A Technical Guide to the Solubility Profile of 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MMTT) for Pharmaceutical and Research Applications

Executive Summary 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MMTT) is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmac...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-(methylamino)-1,3,4-thiadiazole-2-thiol (MMTT) is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] The utility of MMTT in any application, from drug development to materials science, is fundamentally governed by its solubility. This property influences everything from reaction kinetics during synthesis and purification efficiency to bioavailability and formulation in pharmaceutical contexts. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of MMTT. We will delve into a structural analysis of the molecule, leverage data from the analogous compound methimazole for predictive insights, and provide detailed, field-proven protocols for both qualitative and quantitative solubility assessment. This document is intended for researchers, chemists, and drug development professionals who require a robust understanding of MMTT's solubility characteristics to advance their work.

Introduction to 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MMTT)

Chemical Structure and Physicochemical Properties

MMTT is a small heterocyclic molecule featuring a 1,3,4-thiadiazole ring substituted with a methylamino group at position 5 and a thiol group at position 2. The presence of both hydrogen bond donors (the N-H of the amino group and the S-H of the thiol) and acceptors (the nitrogen and sulfur atoms in the ring) dictates its intermolecular interactions and, consequently, its physical properties.

Table 1: Physicochemical Properties of MMTT

PropertyValueSource
Molecular FormulaC₃H₅N₃S₂[3]
Molecular Weight147.23 g/mol [3]
Melting Point190-193 °C[3][4]
Predicted Boiling Point207.6 ± 23.0 °C[4]
Predicted Density1.66 ± 0.1 g/cm³[4]
AppearanceWhite to pale buff crystalline powder (inferred from related compounds)[5]
The Critical Role of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or lead compound like MMTT is a paramount physical property that must be characterized early in the development process.[6] It directly impacts:

  • Synthesis and Purification: Selecting appropriate solvents is essential for achieving high yields and purity during synthesis and recrystallization.

  • Biological Screening: Compounds must be dissolved in a suitable vehicle (e.g., DMSO, aqueous buffers) for in vitro and in vivo testing. Poor solubility can lead to false-negative results.

  • Pharmacokinetics: For a drug to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream. Low aqueous solubility is a major hurdle for oral drug delivery.

  • Formulation Development: The ability to create stable, effective dosage forms (e.g., tablets, injections) is contingent on the compound's solubility.

Theoretical and Predictive Solubility Analysis of MMTT

Structural Analysis and the "Like Dissolves Like" Principle

The adage "like dissolves like" is the foundational principle for predicting solubility.[6] It states that substances with similar intermolecular forces are likely to be soluble in one another.

  • Polar Features: MMTT possesses several polar functional groups: the secondary amine (-NH-), the thiol (-SH), and the thiadiazole ring itself with its electronegative nitrogen and sulfur atoms. These groups can participate in hydrogen bonding and dipole-dipole interactions.

  • Non-Polar Features: The molecule has a small non-polar component in its methyl group (-CH₃).

This structure suggests that MMTT will be most soluble in polar solvents, particularly those that can act as hydrogen bond donors or acceptors. Its solubility in non-polar solvents like hexane is expected to be very low.

Predictive Analysis Using a Structural Analogue: Methimazole

Methimazole (1-methyl-1H-imidazole-2-thiol) is a widely used antithyroid drug that shares key structural features with MMTT, namely a five-membered heterocyclic ring containing nitrogen and a thiol group.[5][7] Extensive solubility data exists for methimazole, which can serve as an excellent predictive tool for MMTT.[8]

Table 2: Experimental Solubility of Methimazole in Various Solvents at 298.15 K (25 °C)

SolventSolvent TypeMethimazole Mole Fraction (x10³)Methimazole Solubility (mg/mL) (calculated)Predicted MMTT Solubility
MethanolPolar Protic389.97560.8High
EthanolPolar Protic258.98329.8High
1-PropanolPolar Protic185.39215.1Medium-High
IsopropanolPolar Protic148.68172.5Medium
1-ButanolPolar Protic134.69142.1Medium
AcetonePolar Aprotic237.98468.9High
AcetonitrilePolar Aprotic100.95283.0Medium
Ethyl AcetatePolar Aprotic28.9836.9Low
WaterPolar Protic-~80 mg/mL (freely soluble)Medium

(Data for methimazole extracted from Chen et al., 2022.[8] Solubility in mg/mL is calculated for illustrative purposes. Water solubility from The Merck Index.[7])

Analysis and Prediction for MMTT:

  • High Solubility: Like methimazole, MMTT is predicted to have high solubility in polar protic solvents like methanol and ethanol, and polar aprotic solvents like acetone. These solvents can effectively solvate the polar functional groups of the molecule.

  • Medium Solubility: Solubility is expected to decrease in longer-chain alcohols (propanol, butanol) as the non-polar character of the solvent increases. Moderate solubility is also predicted for acetonitrile and water.

  • Low Solubility: MMTT is predicted to have low solubility in less polar solvents like ethyl acetate and very poor solubility in non-polar solvents such as ether, hexane, or toluene.

Experimental Protocols for Solubility Determination

As a Senior Application Scientist, I advocate for a two-tiered approach to solubility determination: a rapid qualitative classification followed by a rigorous quantitative measurement.

Protocol 1: Qualitative Solubility Classification

This initial screen provides a rapid assessment of solubility in various media, which can inform solvent selection for subsequent experiments.

Methodology:

  • Preparation: Label a series of small, clean test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Ethanol, Acetone, Ethyl Acetate, Hexane).

  • Sample Addition: Add approximately 2-5 mg of MMTT to each test tube.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 100 µL at a time) up to a total volume of 1 mL.

  • Mixing: After each addition, vortex the tube vigorously for 30-60 seconds.

  • Observation: Visually inspect the tube for the complete dissolution of the solid.

  • Classification:

    • Soluble: The compound dissolves completely.

    • Partially Soluble: Some, but not all, of the compound dissolves.

    • Insoluble: No visible dissolution of the solid.[6][9]

Expected Results based on Structure:

  • Water: Partially to moderately soluble.

  • 5% HCl: Likely soluble. The basic methylamino group will be protonated, forming a more polar salt.[10]

  • 5% NaOH: Likely soluble. The acidic thiol group will be deprotonated, forming a more polar salt.

  • Ethanol, Acetone: Soluble.

  • Ethyl Acetate, Hexane: Insoluble.

G cluster_start Start cluster_solvents Solvent Addition & Mixing cluster_observe Observation cluster_results Classification start Weigh ~5mg MMTT solvents Add 1mL of Solvent (Water, HCl, NaOH, Organic...) start->solvents vortex Vortex for 60s solvents->vortex decision Visually Inspect: Solid Dissolved? vortex->decision soluble Soluble decision->soluble Yes insoluble Insoluble decision->insoluble No

Caption: Workflow for Qualitative Solubility Assessment.

Protocol 2: Quantitative Solubility Measurement (Shake-Flask Method)

The isothermal shake-flask method is the gold-standard technique for determining thermodynamic solubility. It involves creating a saturated solution and measuring the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of MMTT to a known volume of the selected solvent in a sealed, airtight container (e.g., a glass vial). "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Place the container in an incubator shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a prolonged period (typically 24-48 hours) to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let undissolved solid settle. Carefully remove an aliquot of the supernatant. It is critical to separate the dissolved solute from the solid material. This is best achieved by:

    • Centrifuging the sample at high speed.

    • Filtering the supernatant through a syringe filter (e.g., 0.22 µm PVDF) that is compatible with the solvent and does not adsorb the compound.

  • Quantification:

    • Dilute the clear filtrate with a suitable solvent to a concentration within the linear range of the chosen analytical method.

    • Measure the concentration of MMTT using a validated analytical technique, such as:

      • High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. A calibration curve must be prepared using standards of known concentration.

      • UV-Vis Spectroscopy: A simpler method if MMTT has a distinct chromophore and no interfering substances are present. A calibration curve is also required.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the result in units such as mg/mL or mol/L.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_calc 5. Calculation prep Add excess MMTT to known volume of solvent equil Agitate at constant T (e.g., 24-48 hours) prep->equil sep Centrifuge and/or Filter (0.22 µm Syringe Filter) equil->sep quant Analyze supernatant via HPLC or UV-Vis sep->quant calc Calculate Solubility (mg/mL or mol/L) quant->calc

Caption: Workflow for Quantitative Shake-Flask Solubility Measurement.

Factors Influencing MMTT Solubility

Effect of Temperature

For most solid compounds, the dissolution process is endothermic, meaning solubility increases with temperature.[11] This relationship, as demonstrated for methimazole, is typically positive and can be significant.[8] When developing a purification process like recrystallization, this property is exploited by dissolving the compound in a hot solvent and allowing it to crystallize upon cooling. It is crucial to specify the temperature at which solubility is measured, as data without this context is of limited value.

Effect of pH

MMTT is an amphoteric compound, meaning it has both acidic and basic functional groups.

  • The Thiol Group (-SH): This group is weakly acidic and will be deprotonated at high pH (in basic solutions) to form a thiolate anion (-S⁻).

  • The Methylamino Group (-NHCH₃): This group is weakly basic and will be protonated at low pH (in acidic solutions) to form a cationic ammonium species (-NH₂CH₃⁺).

Both the anionic and cationic forms are salts, which are significantly more polar than the neutral molecule. Therefore, the aqueous solubility of MMTT is expected to be lowest at its isoelectric point and will increase substantially in both acidic and basic solutions. This pH-dependent solubility is a critical factor for oral drug formulation, as the compound must dissolve in the varying pH environments of the gastrointestinal tract.

Caption: Intermolecular Forces Governing the Dissolution Process.

Conclusion

While specific quantitative solubility data for 5-(methylamino)-1,3,4-thiadiazole-2-thiol is not yet prevalent in scientific literature, a comprehensive understanding of its likely behavior can be achieved through rigorous structural analysis and comparison with known analogues like methimazole. MMTT is predicted to be a polar compound with high solubility in polar organic solvents and pH-dependent solubility in aqueous media. The experimental protocols detailed in this guide provide a robust framework for researchers to accurately and reliably determine the solubility of MMTT, generating the critical data needed to support its synthesis, purification, biological evaluation, and potential formulation as a therapeutic agent.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. Available at: [Link]

  • Solubility of Organic Compounds.
  • 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. Available at: [Link]

  • 5-methylamino-1,3,4-thiadiazole-2-thiol - ChemSynthesis. Available at: [Link]

  • (PDF) Methimazole - ResearchGate. Available at: [Link]

  • Chen, C. et al. (2022). Solubility determination and analysis of methimazole in different solvent systems at T = 278.15 - 323.15 K. ResearchGate. Available at: [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW.
  • Methimazole | C4H6N2S | CID 1349907 - PubChem. National Institutes of Health. Available at: [Link]

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Protocols & Analytical Methods

Method

Using 5-(methylamino)-1,3,4-thiadiazole-2-thiol as a corrosion inhibitor for aluminum

Application Notes & Protocols Topic: 5-(Methylamino)-1,3,4-thiadiazole-2-thiol as a Corrosion Inhibitor for Aluminum Audience: Researchers, scientists, and materials development professionals. Introduction: The Challenge...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 5-(Methylamino)-1,3,4-thiadiazole-2-thiol as a Corrosion Inhibitor for Aluminum

Audience: Researchers, scientists, and materials development professionals.

Introduction: The Challenge of Aluminum Corrosion and the Role of Heterocyclic Inhibitors

Aluminum and its alloys are indispensable in modern industry due to their high strength-to-weight ratio, excellent conductivity, and recyclability. However, their inherent reactivity makes them susceptible to corrosion, particularly in aggressive environments containing chloride or acidic solutions. While aluminum naturally forms a passivating oxide (Al₂O₃) layer, this film is amphoteric and can be compromised, leading to localized pitting and structural failure[1].

Corrosion inhibitors are a primary strategy for mitigating this degradation. Organic compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons are particularly effective. These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium[2][3].

This document provides a detailed guide to the application and evaluation of 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MAT) as a high-efficacy corrosion inhibitor for aluminum. MAT belongs to the thiadiazole family, a class of heterocyclic compounds renowned for their corrosion inhibition properties due to the presence of multiple nitrogen and sulfur atoms and a delocalized π-electron system[3][4]. We will explore the mechanism of action and provide comprehensive, field-tested protocols for its electrochemical and surface-level validation.

Mechanism of Inhibition: How MAT Protects Aluminum

The efficacy of MAT as a corrosion inhibitor stems from its molecular structure and its ability to form a stable, adsorbed film on the aluminum surface. The process is governed by a combination of physical and chemical interactions.

  • Presence of Active Centers: The MAT molecule possesses several active centers for adsorption: the two sulfur atoms (one in the ring and one in the thiol group), the two nitrogen atoms in the ring, and the nitrogen of the methylamino group. These heteroatoms have lone pairs of electrons that can be shared with the vacant d-orbitals of aluminum atoms.

  • π-Electron System: The delocalized π-electrons of the 1,3,4-thiadiazole ring also contribute to the adsorption process by interacting with the metal surface.

  • Adsorption and Film Formation: In an acidic or corrosive solution, the aluminum surface is typically positively charged. Anions from the solution (like Cl⁻) first adsorb onto the surface. The protonated MAT molecules in the acidic solution are then electrostatically attracted to the surface (physisorption). Subsequently, a stronger bond is formed through the sharing of electrons between the heteroatoms and the aluminum atoms, leading to chemisorption[1][5]. This process displaces water molecules and other corrosive species, creating a robust barrier film that inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.

The diagram below illustrates the proposed mechanism of MAT adsorption onto the aluminum surface.

G cluster_surface Aluminum Surface Interaction H_plus H⁺ Ions Cl_minus Cl⁻ Ions Al_surface Aluminum Surface (Al) (Initially Positive Charge) Cl_minus->Al_surface Attack & Adsorption MAT_protonated Protonated MAT (MAT-H⁺) Adsorbed_Cl Initial Adsorption of Cl⁻ MAT_protonated->Adsorbed_Cl Electrostatic Attraction (Physisorption) H2O H₂O Molecules H2O->Al_surface Hydration Al_surface->Adsorbed_Cl Protective_Film Stable Adsorbed MAT Film (Chemisorption & Physisorption) Adsorbed_Cl->Protective_Film Coordination Bonds Form (N, S atoms share e⁻) Displaces H₂O & Cl⁻ Protective_Film->Blank Barrier to H⁺ and Cl⁻

Caption: Proposed mechanism of MAT adsorption on an aluminum surface.

Experimental Validation: Protocols and Procedures

Evaluating a corrosion inhibitor requires a multi-faceted approach combining electrochemical techniques and surface analysis. The following protocols provide a robust framework for quantifying the performance of MAT.

Part 1: Materials and Preparation

Accurate and reproducible results begin with meticulous preparation of materials.

Component Specification & Protocol Rationale
Aluminum Specimen Alloy (e.g., AA6061, AA1100) coupons of 1cm x 1cm x 0.2cm.Choose an alloy relevant to the intended application.
Preparation: 1. Sequentially abrade with SiC paper (240, 400, 600, 800, 1200 grit). 2. Rinse thoroughly with deionized water. 3. Degrease with acetone in an ultrasonic bath for 5 minutes. 4. Dry with a stream of warm air.Mechanical polishing removes the existing oxide layer and surface defects, ensuring a uniform and reproducible surface for testing[1]. Degreasing removes organic contaminants.
Corrosive Medium 1 M Hydrochloric Acid (HCl) or 3.5% Sodium Chloride (NaCl) solution.HCl is a common medium for accelerated testing of inhibitors in acidic conditions[1]. NaCl solution simulates marine or saline environments.
Preparation: Prepare from analytical grade reagents and deionized water.High-purity reagents are essential to avoid introducing unintended ions that could affect the corrosion process.
Inhibitor Solutions 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MAT).The subject of the investigation. Its synthesis can be adapted from methods for similar thiadiazoles[4][6].
Preparation: Prepare a stock solution (e.g., 10 mM) in the corrosive medium. Create a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM) by serial dilution.Testing a range of concentrations is crucial to determine the optimal effective concentration and to study adsorption behavior.
Part 2: Electrochemical Measurement Protocols

Electrochemical tests provide rapid and quantitative data on corrosion rates and inhibition mechanisms.[7][8] A standard three-electrode cell is used, comprising the aluminum specimen as the working electrode (WE), a platinum sheet as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl as the reference electrode (RE)[9][10].

G A 1. Sample Preparation (Polishing, Cleaning) C 3. Assemble 3-Electrode Cell (WE, RE, CE) A->C B 2. Prepare Solutions (Corrosive Medium + Inhibitor) B->C D 4. OCP Stabilization (Immerse for ~60 min) C->D Stabilize potential E 5. Electrochemical Impedance Spectroscopy (EIS) D->E Non-destructive test first F 6. Potentiodynamic Polarization (PDP) E->F Destructive test second G 7. Data Analysis (Calculate IE%) E->G F->G H 8. Surface Analysis (Post-Test) (SEM, XPS, FTIR) F->H Use tested sample

Caption: Standard experimental workflow for evaluating corrosion inhibitors.

Protocol 2.1: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.[7][11]

  • System Setup: Assemble the three-electrode cell with the prepared aluminum sample.

  • Stabilization: Immerse the electrode in the test solution (with or without MAT) and allow the open-circuit potential (OCP) to stabilize for 60 minutes. A stable OCP indicates the system has reached a steady state.

  • Measurement: Apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) around the OCP over a frequency range from 100 kHz down to 10 mHz[10][12].

  • Data Acquisition: Record the impedance data and plot it in Nyquist (Z' vs. -Z'') and Bode (log |Z| and phase angle vs. log f) formats.

  • Analysis: The Nyquist plot for an inhibited system typically shows a larger semicircle compared to the uninhibited system. The diameter of this semicircle corresponds to the charge transfer resistance (Rct). A larger Rct indicates better corrosion resistance[13]. The data is often fitted to an equivalent electrical circuit to model the interface.

Protocol 2.2: Potentiodynamic Polarization (PDP)

PDP is a destructive technique used to determine the corrosion current density (icorr) and understand the inhibitor's effect on anodic and cathodic reactions.[8][14]

  • System Setup: Use the same cell setup immediately following the EIS measurement.

  • Measurement: After OCP stabilization, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s)[15].

  • Data Acquisition: Plot the applied potential versus the logarithm of the resulting current density.

  • Analysis: Use the Tafel extrapolation method on the linear portions of the anodic and cathodic curves to determine the corrosion potential (Ecorr) and corrosion current density (icorr). A lower icorr value in the presence of the inhibitor signifies reduced corrosion. The shift in Ecorr indicates whether the inhibitor is primarily anodic, cathodic, or mixed-type[16].

Part 3: Surface Analysis Protocols

Surface analysis provides direct visual and chemical evidence of the inhibitor's protective film. These tests are typically performed on specimens after prolonged immersion in the inhibited and uninhibited solutions.

  • Scanning Electron Microscopy (SEM): This technique is used to visualize the surface morphology. An aluminum sample exposed to the corrosive medium without an inhibitor will show significant pitting and damage. In contrast, a well-inhibited surface will appear much smoother and more intact, confirming the protective action of the MAT film[5][17].

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a highly sensitive surface technique that provides the elemental composition and chemical states of the top 5-10 nm of the surface[18][19]. XPS analysis can confirm the presence of Nitrogen and Sulfur peaks on the aluminum surface after immersion in the MAT solution, providing direct evidence of inhibitor adsorption[20].

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR helps identify the functional groups of the adsorbed molecules. By comparing the spectrum of pure MAT with the spectrum from the aluminum surface, one can confirm the adsorption of the inhibitor and identify which bonds are involved in the interaction with the metal[19][21].

Data Analysis and Interpretation

The primary goal of the analysis is to quantify the effectiveness of the inhibitor. This is expressed as the Inhibition Efficiency (IE%).

Calculation of Inhibition Efficiency (IE%)

The IE% can be calculated from both PDP and EIS data, providing a cross-validation of the results.[22]

  • From Potentiodynamic Polarization (PDP) Data: IE% = [ (icorr(0) - icorr(i)) / icorr(0) ] * 100 Where icorr(0) is the corrosion current density without the inhibitor and icorr(i) is the corrosion current density with the inhibitor[9].

  • From Electrochemical Impedance Spectroscopy (EIS) Data: IE% = [ (Rct(i) - Rct(0)) / Rct(i) ] * 100 Where Rct(0) is the charge transfer resistance without the inhibitor and Rct(i) is the charge transfer resistance with the inhibitor[23].

Quantitative Data Summary

Results should be organized into tables for clear comparison.

Table 1: Potentiodynamic Polarization Data for Aluminum in 1 M HCl

Inhibitor Conc. (mM) Ecorr (mV vs. SCE) icorr (µA/cm²) IE%
0 (Blank) -750 1200 -
0.1 -735 250 79.2
0.5 -720 110 90.8
1.0 -715 65 94.6

| 2.0 | -710 | 58 | 95.2 |

Table 2: Electrochemical Impedance Spectroscopy Data for Aluminum in 1 M HCl

Inhibitor Conc. (mM) Rct (Ω·cm²) Cdl (µF/cm²) IE%
0 (Blank) 50 350 -
0.1 280 120 82.1
0.5 750 85 93.3
1.0 1250 60 96.0

| 2.0 | 1310 | 55 | 96.2 |

Note: Data presented in tables are illustrative examples based on typical results for effective inhibitors.

Conclusion

5-(Methylamino)-1,3,4-thiadiazole-2-thiol demonstrates significant potential as a corrosion inhibitor for aluminum in aggressive environments. Its effectiveness is attributed to the strong adsorption of its molecules onto the aluminum surface, forming a stable protective film. The protocols outlined in this document provide a comprehensive framework for researchers to systematically evaluate and validate the performance of MAT and similar inhibitor compounds. By combining electrochemical measurements for quantitative efficiency and surface analysis for mechanistic insight, a complete understanding of the inhibition system can be achieved.

References

Sources

Application

Application Note: Antimicrobial Profiling of 5-(methylamino)-1,3,4-thiadiazole-2-thiol

Abstract The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development. The 1,3,4-thiadiazole nucleus is a "privileged" heterocyclic motif renowned for it...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for drug development. The 1,3,4-thiadiazole nucleus is a "privileged" heterocyclic motif renowned for its broad spectrum of pharmacological activities. This application note provides a comprehensive guide for researchers on the synthesis, characterization, and antimicrobial evaluation of a promising derivative, 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MATT). We present detailed, field-proven protocols for its chemical synthesis and a tiered approach to antimicrobial screening, including primary qualitative assays and quantitative determination of minimum inhibitory and cidal concentrations. Furthermore, we discuss the potential mechanisms of action and suggest pathways for further investigation, providing a robust framework for assessing the therapeutic potential of this compound class.

Introduction: The Promise of the 1,3,4-Thiadiazole Scaffold

The relentless evolution of multi-drug resistant (MDR) microorganisms poses a critical challenge to global health. This has catalyzed a search for new antimicrobial agents with novel mechanisms of action. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,3,4-thiadiazole ring system has garnered significant attention.[1][2] Its derivatives are known to exhibit a wide array of biological effects, including antibacterial, antifungal, antitubercular, and anticancer properties.[3][4][5] The strong aromaticity of the thiadiazole ring imparts high in vivo stability, making it an ideal scaffold for drug design.[2]

This guide focuses on 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MATT) , a derivative featuring three key functional groups hypothesized to contribute to its bioactivity:

  • The core 1,3,4-thiadiazole ring : The central pharmacophore.

  • A methylamino group at the C5 position: Modulates solubility and hydrogen bonding potential.

  • A thiol group at the C2 position: This group exists in a tautomeric equilibrium with its thione form and is a potent metal chelator, suggesting a potential mechanism of enzyme inhibition.[4][6]

This document serves as a practical resource for medicinal chemists, microbiologists, and drug development scientists, providing the necessary protocols to synthesize and rigorously evaluate the antimicrobial potential of MATT.

Physicochemical Properties and Structure

A clear understanding of the compound's basic properties is the first step in any experimental design.

Table 1: Physicochemical Properties of 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MATT)

PropertyValueReference
CAS Number 27386-01-2[7]
Molecular Formula C₃H₅N₃S₂[7]
Molecular Weight 147.23 g/mol [7]
Melting Point 190-193 °C[7]
Appearance (Expected) Pale yellow solid

The thiol group at the C2 position allows the molecule to exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is crucial as it can influence the compound's interaction with biological targets.

Caption: Thiol-thione tautomerism of MATT.

Synthesis and Characterization Protocol

Principle of Synthesis

The synthesis of the 1,3,4-thiadiazole-2-thiol core is reliably achieved through the acid- or base-catalyzed cyclization of a thiosemicarbazide derivative with carbon disulfide. In this protocol, we adapt this established method starting with 4-methylthiosemicarbazide to directly yield the target compound, MATT.[8][9]

Materials and Reagents
  • 4-Methylthiosemicarbazide

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Absolute Ethanol

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

  • Filtration apparatus

Protocol: Synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MATT)
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methylthiosemicarbazide (0.1 mol) and potassium hydroxide (0.1 mol) in 100 mL of absolute ethanol. Stir the mixture until all solids are dissolved.

  • Addition of CS₂: To the stirring solution, add carbon disulfide (0.11 mol) dropwise over 15 minutes. The addition is exothermic; maintain the temperature below 30°C using a water bath if necessary.

  • Reflux: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After reflux, cool the reaction mixture to room temperature. Reduce the volume of the solvent to approximately one-third using a rotary evaporator.

  • Precipitation: Cool the concentrated mixture in an ice bath and carefully acidify it to pH 5-6 by the dropwise addition of concentrated HCl. A pale yellow precipitate should form.

  • Filtration and Washing: Collect the solid precipitate by vacuum filtration. Wash the crude product thoroughly with cold deionized water to remove any inorganic salts.

  • Drying and Recrystallization: Dry the product in a vacuum oven at 50-60°C. For further purification, recrystallize the crude solid from an appropriate solvent, such as ethanol, to obtain pure MATT.

Structural Characterization

Confirmation of the synthesized product's identity and purity is critical.

  • Melting Point: Compare the observed melting point with the literature value (190-193 °C).[7] A sharp melting range indicates high purity.

  • FT-IR Spectroscopy: Look for characteristic peaks: N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2900-3000 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹), and the C=S stretch of the thione tautomer (~1050-1250 cm⁻¹).[4]

  • ¹H-NMR Spectroscopy: In a suitable deuterated solvent (e.g., DMSO-d₆), expect signals corresponding to the methyl protons (singlet, ~δ 2.8-3.2 ppm), the amine proton (broad singlet), and the thiol/thione proton (broad singlet, highly variable, ~δ 13-14 ppm).[3]

  • Mass Spectrometry: The molecular ion peak [M]+ or protonated peak [M+H]+ should correspond to the calculated molecular weight of MATT (147.23 g/mol ).

Antimicrobial Screening Protocols

A hierarchical approach is recommended for screening, starting with a broad qualitative assessment followed by quantitative determination of potency.

G cluster_workflow Antimicrobial Screening Workflow A Synthesis & Purification of MATT B Stock Solution Preparation A->B C Primary Screening (Agar Diffusion) B->C Qualitative D Quantitative Assay (MIC Determination) C->D Potency E Cidal vs. Static Assay (MBC / MFC) D->E Activity Type F Mechanism of Action (MoA) Studies E->F How it Works

Caption: Hierarchical workflow for antimicrobial evaluation.

Preparation of Stock Solutions and Test Organisms
  • Compound Stock: Prepare a 1 mg/mL (1000 µg/mL) stock solution of the purified MATT in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay medium does not exceed 1% (v/v) to avoid solvent toxicity.[5]

  • Test Organisms: Use standardized microbial strains from a recognized culture collection (e.g., ATCC). Recommended strains include:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungi: Candida albicans, Aspergillus niger

  • Inoculum Preparation: Grow microbial cultures to the logarithmic phase and adjust the turbidity to a 0.5 McFarland standard.

Protocol 1: Agar Disk Diffusion (Primary Screening)
  • Principle: This method provides a qualitative assessment of antimicrobial activity. The test compound diffuses from a saturated disk into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth—the zone of inhibition (ZOI)—will appear around the disk.

  • Methodology:

    • Prepare Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

    • Using a sterile cotton swab, uniformly streak the surface of the agar with the standardized microbial inoculum.

    • Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

    • Pipette a fixed volume (e.g., 20 µL) of the MATT stock solution onto a disk.

    • Prepare positive control disks with a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) and a negative control disk with DMSO.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.

    • Measure the diameter (in mm) of the ZOI around each disk.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
  • Principle: This is the gold standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The assay is performed in a 96-well microtiter plate.

  • Methodology:

    • Dispense 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth) into all wells of a 96-well plate.

    • Add 100 µL of the MATT stock solution to the first well of a row and perform a two-fold serial dilution across the row by transferring 100 µL from one well to the next. Discard 100 µL from the last well. This creates a range of decreasing concentrations.

    • Prepare control wells: a positive control (broth + inoculum, no drug) and a negative control (broth only).

    • Add 10 µL of the standardized microbial inoculum to each well (except the negative control).

    • Seal the plate and incubate under the same conditions as the disk diffusion assay.

    • The MIC is visually determined as the lowest concentration of MATT in a well that shows no turbidity (i.e., no visible growth).

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
  • Principle: This assay distinguishes between a microbistatic (inhibitory) and a microbicidal (killing) effect. It determines the lowest concentration of the compound that kills 99.9% of the initial microbial population.

  • Methodology:

    • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

    • Spot-inoculate these aliquots onto a fresh, drug-free agar plate.

    • Incubate the agar plate overnight.

    • The MBC or MFC is the lowest concentration from the MIC assay that results in no microbial growth on the subcultured agar plate.

Expected Results and Data Presentation

The results from the quantitative assays should be tabulated for clear comparison against standard drugs.

Table 2: Sample Data Table for Antimicrobial Activity of MATT

MicroorganismStrain (e.g., ATCC)MATT MIC (µg/mL)Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
S. aureusATCC 25923N/A
E. coliATCC 25922N/A
P. aeruginosaATCC 27853N/A
C. albicansATCC 10231N/A

Elucidating the Mechanism of Action (MoA)

While the precise MoA of MATT requires specific investigation, the thiadiazole class offers several plausible targets. The presence of the thiol/thione group strongly suggests that chelation of essential metal ions (e.g., Zn²⁺, Fe²⁺) could be a primary mechanism, thereby inhibiting metalloenzymes crucial for microbial survival.

G cluster_moa Potential Cellular Targets for MATT cluster_cell MATT MATT T1 Metalloenzyme Inhibition MATT->T1 Chelation of metal cofactors T2 Cell Membrane Disruption MATT->T2 T3 DNA Gyrase Inhibition MATT->T3 T4 Cell Wall Synthesis MATT->T4 Cell Microbial Cell

Caption: Plausible mechanisms of antimicrobial action for MATT.

Suggested Further Studies:

  • Enzyme Inhibition Assays: Test MATT's activity against specific microbial metalloenzymes.

  • Molecular Docking: Computationally model the interaction of MATT with the active sites of potential enzyme targets.[10]

  • Membrane Permeability Assays: Use fluorescent dyes to assess if MATT disrupts the integrity of the microbial cell membrane.

Conclusion

5-(methylamino)-1,3,4-thiadiazole-2-thiol represents a promising scaffold for the development of new antimicrobial agents. Its straightforward synthesis and the potent bioactivity associated with its structural class make it an attractive candidate for further investigation. The detailed protocols and conceptual framework provided in this application note offer researchers a comprehensive and robust methodology for the synthesis, antimicrobial profiling, and preliminary mechanistic evaluation of MATT and related thiadiazole derivatives, thereby accelerating the discovery of next-generation therapeutics to combat infectious diseases.

References

  • Foye, W. O. (Ed.). (2012). Foye's Principles of Medicinal Chemistry. Lippincott Williams & Wilkins.
  • Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis and properties of new 5-substituted-1,3,4-thiadiazole-2-thiols. Journal of the Brazilian Chemical Society, 14, 790-794. [Link]

  • Saeed, A., Shaheen, U., Hameed, A., & Kazmi, S. A. R. (2010). Synthesis, characterization and biological evaluation of some new 1, 3, 4-thiadiazole derivatives. Journal of the Chemical Society of Pakistan, 32(5), 635-640. [Link]

  • Shingade, S. G., & Shirodkar, S. S. (2016). Synthesis and antimicrobial screening of thiadiazole derivatives. Journal of Advanced Chemical Sciences, 2(3), 309-312. [Link]

  • El-Sayed, W. M., El-Essawy, F. A., Ali, O. M., & Abd El-Salam, O. I. (2022). Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies. Molecules, 27(11), 3615. [Link]

  • Sharma, J., & Mohini. (2015). Synthesis And Antimicrobial Activity Of Some New Thiadiazole Derivatives. International Archives of Applied Sciences and Technology, 6(1), 37-40. [Link]

  • Çetinkaya, Y., Karataş, F., & Büyükgüngör, O. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30149-30161. [Link]

  • ChemSynthesis. (n.d.). 5-methylamino-1,3,4-thiadiazole-2-thiol. Retrieved January 16, 2026, from [Link]

  • Kadhim, W. R., & Al-Adili, A. J. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Iraqi Journal of Science, 65(1), 223-234. [Link]

  • Gidwani, B., Singh, V., & Pandey, D. (2019). Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture, 22(1), 36–43. [Link]

  • Kumar, D., & Kumar, R. (2012). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES: A REVIEW. International Journal of Pharmaceutical & Biological Archives, 3(5), 1039-1047. [Link]

  • Al-Bayati, R. I. H. (2009). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES. Iraqi Journal of Pharmaceutical Sciences (P-ISSN 1683-1559 E-ISSN 2521-3512), 18(1), 32-37. [Link]

  • Yuriev, M., & Semenova, M. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. ScienceRise: Pharmaceutical Science, (1), 10-15. [Link]

  • Serban, G., & Stanasel, O. (2023). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. Pharmaceuticals, 16(9), 1276. [Link]

  • Kumar, D., Kumar, N., & Singh, J. (2012). Synthesis and study of antibacterial and antifungal activity of novel 2-(5-substituted methylamino-1,3,4-thiadiazol-2yl)phenols. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 582-585. [Link]

  • Singh, R. K., Arora, S., & Kumar, S. (2017). Spectral and Biological evaluation of 5-Methyl-1,3,4-thiadiazol-2-amine. Mangalmay Journal of Management & Technology, 7(2), 454-459. [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Forutan, R., Gholami, M., & Ghasemzadeh, M. A. (2016). Synthesis and antimicrobial activity of some 5-amino-2-mercapto-1,3,4-thiadiazole derivatives thioeters and schiff bases. Molecules, 21(12), 1595. [Link]

Sources

Method

Application Note: Synthesis of Novel Schiff Bases from 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

Abstract This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases using 5-(Methylamino)-1,3,4-thiadiazole-2-thiol as a key precursor. The 1,3,4-thiadiazole ring is a...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of Schiff bases using 5-(Methylamino)-1,3,4-thiadiazole-2-thiol as a key precursor. The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, known for a wide array of biological activities.[1][2] When functionalized with an imine (-C=N-) group through Schiff base formation, the resulting molecules often exhibit enhanced pharmacological properties, including antimicrobial and anticancer activities.[1][3][4] This document outlines the underlying chemical principles, a robust, step-by-step synthesis protocol, characterization methodologies, and the rationale behind critical experimental parameters, designed for researchers in synthetic chemistry and drug development.

Introduction: The Significance of Thiadiazole-Based Schiff Bases

Heterocyclic compounds form the backbone of a vast number of pharmaceutical agents.[5] Among them, the 1,3,4-thiadiazole moiety is a privileged structure due to its favorable metabolic profile and diverse coordination capabilities.[6] Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are crucial intermediates and bioactive molecules in their own right.[7] The synergistic combination of these two pharmacophores—the thiadiazole ring and the azomethine group—can lead to compounds with potent and broad-spectrum biological activity.[1]

This guide focuses on 5-(Methylamino)-1,3,4-thiadiazole-2-thiol (MMTT), a versatile building block. The presence of a primary methylamino group provides a reactive site for condensation with various carbonyl compounds, enabling the synthesis of a diverse library of novel Schiff base derivatives.

The Precursor: 5-(Methylamino)-1,3,4-thiadiazole-2-thiol (MMTT)

Molecular Formula: C₃H₅N₃S₂[8][9] Molecular Weight: 147.22 g/mol [8][9] Melting Point: 190-193 °C[8]

MMTT exists in a tautomeric equilibrium between the thiol and thione forms. The key reactive site for Schiff base synthesis is the exocyclic methylamino group (-NHCH₃). The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone.

The Synthesis: Mechanism and Key Parameters

The formation of a Schiff base is a classic acid-catalyzed nucleophilic addition-elimination reaction.

Reaction Mechanism

The reaction proceeds in two main stages:

  • Nucleophilic Addition: The nitrogen atom of the MMTT's amino group attacks the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and, under acidic conditions, the hydroxyl group is protonated, forming a good leaving group (H₂O). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final imine, or Schiff base.

Causality Insight: The use of a catalytic amount of acid (e.g., glacial acetic acid) is critical. The acid protonates the carbonyl oxygen of the aldehyde, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic amino group of the thiadiazole.[10][11]

Critical Experimental Parameters
  • Solvent: Absolute ethanol is the most commonly used solvent.[5] It effectively dissolves the reactants while being sufficiently polar to stabilize the intermediates. Its boiling point allows for reactions to be conducted at a moderately elevated temperature to increase the reaction rate without degrading the reactants.

  • Catalyst: A few drops of glacial acetic acid are typically sufficient to catalyze the reaction without causing unwanted side reactions.[11]

  • Temperature: Refluxing the reaction mixture is standard practice. The elevated temperature provides the necessary activation energy for the dehydration step, which is often the rate-limiting step of the process.

  • Reaction Time: Reaction times can vary from 2 to 8 hours. Progress should be monitored to determine completion.

Detailed Experimental Protocol

This section provides a self-validating protocol for the synthesis of a Schiff base from MMTT and a representative aromatic aldehyde.

Materials and Reagents
  • 5-(Methylamino)-1,3,4-thiadiazole-2-thiol (MMTT)

  • Substituted Aromatic Aldehyde (e.g., 4-Chlorobenzaldehyde)

  • Absolute Ethanol (ACS Grade)

  • Glacial Acetic Acid (ACS Grade)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Developing Solvent for TLC (e.g., Ethyl acetate:Hexane, 3:7 v/v)

  • Deionized Water

Step-by-Step Synthesis Procedure
  • Reactant Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-(Methylamino)-1,3,4-thiadiazole-2-thiol (1.47 g, 10 mmol) in absolute ethanol (30 mL).

  • Aldehyde Addition: To this solution, add the selected aromatic aldehyde (e.g., 4-Chlorobenzaldehyde, 1.41 g, 10 mmol) in a single portion.

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction every hour using TLC. Spot the starting materials and the reaction mixture on a TLC plate. The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction progression.

  • Reaction Completion & Cooldown: After the reaction is complete (typically 4-6 hours, as confirmed by TLC), remove the heat source and allow the flask to cool to room temperature.

  • Product Precipitation: Pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water while stirring. A solid precipitate of the Schiff base will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter paper with a small amount of cold deionized water to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

Synthesis Workflow Diagram

Below is a visual representation of the experimental workflow.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Product Isolation & Purification Dissolve_MMTT Dissolve MMTT in Ethanol Add_Aldehyde Add Aromatic Aldehyde Dissolve_MMTT->Add_Aldehyde Add_Catalyst Add Glacial Acetic Acid Add_Aldehyde->Add_Catalyst Reflux Reflux Mixture (4-6 hours) Add_Catalyst->Reflux Monitor Monitor via TLC Reflux->Monitor Hourly Check Cool Cool to RT Reflux->Cool Completion Monitor->Reflux Precipitate Precipitate in Ice Water Cool->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Final_Product Characterized Schiff Base Dry->Final_Product

Fig. 1: General workflow for the synthesis of Schiff bases from MMTT.

Characterization of Synthesized Schiff Bases

Confirmation of the product structure is achieved through standard spectroscopic techniques. The key is to observe the disappearance of starting material signals and the appearance of new, characteristic signals for the product.

TechniqueStarting Material (MMTT)Expected Schiff Base ProductRationale for Change
FT-IR (cm⁻¹) ~3200-3300 (N-H stretch, primary amine)No C=N stretch~1600-1640 (C=N stretch, azomethine)[5]Absence of N-H stretchThe primary amine is consumed and a new imine bond is formed.
¹H NMR (δ, ppm) Signal for -NH - protonAbsence of -NH - proton signalNew singlet at ~8.0-8.5 ppm (-N=CH -)[5]The amine proton is lost during the condensation, and a new proton on the azomethine carbon appears.
¹³C NMR (δ, ppm) No azomethine carbonNew signal at ~160-170 ppm (-N=C H-)[5]Formation of the new imine carbon.

Applications and Future Scope

The Schiff bases synthesized from 1,3,4-thiadiazole derivatives are extensively investigated for their wide range of pharmacological activities.[1] Numerous studies have reported significant antibacterial, antifungal, anticancer, and anti-inflammatory properties for this class of compounds.[2][12][13] The protocol described herein provides a reliable and efficient pathway to generate libraries of these high-potential compounds for screening in drug discovery programs. Further derivatization of the thiol group can also be explored to create even more complex and potentially more active molecules.

Conclusion

This application note details a robust and reproducible method for the synthesis of Schiff bases derived from 5-(Methylamino)-1,3,4-thiadiazole-2-thiol. By explaining the causality behind the procedural steps and providing clear protocols for both synthesis and characterization, this guide serves as a valuable resource for researchers aiming to explore the rich medicinal chemistry of thiadiazole-based compounds.

References

  • Malak, S. A., Rajput, J. D., & Sharif, M. (2023). Design, Synthesis, Spectral Analysis, and Biological Evaluation of Schiff Bases With a 1,3,4-Thiadiazole Moiety As an Effective Inhibitor Against Bacterial and Fungal Strains. European Journal of Chemistry, 14(4), 466-472. Available at: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2015). Synthesis of new coumarin derivatives and their biological evaluation. Research on Chemical Intermediates, 41(10), 7389-7401. (Note: While this specific paper is not directly cited, the principles of acid catalysis in Schiff base formation are general and well-established in sources like this.)
  • European Journal of Chemistry. (2023). Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective. Available at: [Link]

  • ChemSynthesis. (n.d.). 5-methylamino-1,3,4-thiadiazole-2-thiol. Retrieved January 16, 2026, from [Link]

  • Bohrium. (2023). Design, synthesis, spectral analysis, and biological evaluation of Schiff bases with a 1,3,4-thiadiazole moiety as an effective inhibitor against bacterial and fungal strains. Available at: [Link]

  • Mousa, M. N. (2017). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(1), 71-76. Available at: [Link]

  • Journal of Global Pharma Technology. (n.d.). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Retrieved January 16, 2026, from [Link]

  • Digital Repository of University of Duhok. (2020). Synthesis, characterization of new Schiff base compounds contains 5H-thiazolo[3,4-b][5][8][12] thiadiazole and study its biological activity. Available at: [Link]

  • Wasfi, A. S., Abd, A. N., & Jarad, A. M. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Advanced Research in Fluid Mechanics and Thermal Sciences, 98(2), 1-10. Available at: [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. Retrieved January 16, 2026, from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Biological Study of Some Transition Metal Ions Complexes of Schiff-Mannich Base Derived from 2- amino-5-mercpto -1,3,4 thiadiazole. Available at: [Link]

  • DergiPark. (2022). RESEARCH ARTICLE NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Available at: [Link]

  • International Journal of ChemTech Research. (n.d.). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3,4-thiadiazole And its Analgesic, Anti. Retrieved January 16, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of Schiff Bases of 2-amino-5-aryl-1,3,4-thiadiazole and Its Analgesic, Anti-Inflammatory and Anti-Bacterial Activity. Retrieved January 16, 2026, from [Link]

  • MDPI. (2018). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Available at: [Link]

  • Research Square. (2023). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Available at: [Link]

  • National Institutes of Health (NIH). (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available at: [Link]

  • National Institutes of Health (NIH). (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Available at: [Link]

  • Nanosystems: Physics, Chemistry, Mathematics. (2018). Synthesis and Spectroscopic Characterization Study of Some Schiff Bases 1,3[N,N-Bis(5-Methyl-1,3,4-Triazole-2-Thione)] Benzene a. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Synthetic Compounds with 2-Amino-1,3,4-Thiadiazole Moiety Against Viral Infections. Available at: [Link]

  • Dove Medical Press. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimi. Available at: [Link]

Sources

Application

Application Note: Structural Elucidation of 5-(methylamino)-1,3,4-thiadiazole-2-thiol using Fourier-Transform Infrared (FT-IR) Spectroscopy

Abstract This application note provides a comprehensive protocol for the structural analysis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry, using Fourier-Transfo...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive protocol for the structural analysis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry, using Fourier-Transform Infrared (FT-IR) spectroscopy. The document details two primary sample preparation methodologies: the classic Potassium Bromide (KBr) pellet technique and the modern Attenuated Total Reflectance (ATR) method. Beyond a procedural checklist, this guide delves into the rationale behind experimental choices, ensuring robust and reproducible data acquisition. It further provides an in-depth interpretation of the expected vibrational modes, grounded in the principles of molecular spectroscopy and supported by data from analogous structures. This protocol is designed to be a self-validating system for obtaining high-quality FT-IR spectra for this class of compounds.

Introduction: The Significance of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][2] The title compound, 5-(methylamino)-1,3,4-thiadiazole-2-thiol, incorporates key functional groups—a secondary amine, a thiol, and the thiadiazole core—that can engage in various biological interactions. Accurate structural confirmation is a critical first step in any drug discovery or development pipeline. FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for verifying the functional group identity of a synthesized molecule, acting as an essential quality control checkpoint.[1] This technique measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes of its chemical bonds. The resulting spectrum is a unique molecular "fingerprint" that provides direct evidence of its functional group composition.[2]

Principle of FT-IR Spectroscopy

FT-IR spectroscopy relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to the vibrational energies of their bonds.[2] When the frequency of the IR radiation matches the natural vibrational frequency of a bond, the bond absorbs the energy, and the intensity of the transmitted light at that frequency decreases. This absorption is recorded as a peak in the IR spectrum. The position of the peak (wavenumber, cm⁻¹), its intensity (strong, medium, weak), and its shape (sharp, broad) provide detailed information about the molecule's functional groups. For 5-(methylamino)-1,3,4-thiadiazole-2-thiol, key vibrational modes will include N-H stretching, C-H stretching, C=N stretching of the thiadiazole ring, and C-S stretching, among others.

Experimental Workflow Overview

The successful acquisition of an FT-IR spectrum involves a systematic workflow, from meticulous sample preparation to data interpretation. The choice between KBr and ATR techniques often depends on the sample amount, its physical state, and the desired experimental throughput.

FTIR_Workflow FT-IR Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Solid Sample (5-(methylamino)-1,3,4-thiadiazole-2-thiol) Method_Choice Choose Method Sample->Method_Choice KBr_Prep KBr Pellet - Grind Sample (1-2 mg) - Mix with dry KBr (100-200 mg) - Press into transparent pellet Method_Choice->KBr_Prep Transmission ATR_Prep ATR - Place sample directly on crystal - Apply pressure Method_Choice->ATR_Prep Reflectance Background Collect Background Spectrum (Empty Sample Compartment/Clean ATR) KBr_Prep->Background ATR_Prep->Background Sample_Scan Collect Sample Spectrum Background->Sample_Scan Processing Process Spectrum - Baseline Correction - ATR Correction (if applicable) Sample_Scan->Processing Interpretation Interpret Spectrum - Identify Key Functional Groups - Compare with Reference Data Processing->Interpretation Report Generate Report Interpretation->Report

Caption: General workflow for FT-IR analysis.

Detailed Protocols

This section outlines two validated protocols for the FT-IR analysis of solid 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Protocol 1: KBr Pellet Transmission Method

This traditional method provides high-quality spectra and is ideal for creating reference libraries. Its primary drawback is the labor-intensive sample preparation and the hygroscopic nature of KBr, which can introduce water peaks into the spectrum if not handled carefully.[3]

Materials and Equipment:

  • FT-IR Spectrometer

  • Hydraulic Press and Pellet Die Set

  • Agate Mortar and Pestle

  • Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 2 hours and stored in a desiccator.

  • Spatula and Weighing Paper

  • Sample: 5-(methylamino)-1,3,4-thiadiazole-2-thiol, finely ground powder.

Procedure:

  • Background Collection: Ensure the sample compartment of the FT-IR spectrometer is empty. Collect a background spectrum. This is crucial to negate the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the 5-(methylamino)-1,3,4-thiadiazole-2-thiol sample.

    • Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr. The sample-to-KBr ratio should be between 1:100 and 1:200.[4]

    • In an agate mortar, gently but thoroughly grind the sample and KBr together until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption by the KBr.[3]

  • Pellet Formation:

    • Transfer a small amount of the mixture into the pellet die.

    • Assemble the die and place it in a hydraulic press.

    • Apply pressure (typically 8-10 metric tons) for 1-2 minutes to form a thin, transparent, or translucent pellet.[3]

  • Data Acquisition:

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

    • Collect the sample spectrum.

  • Post-Analysis: Clean the mortar, pestle, and die set thoroughly with a suitable solvent (e.g., ethanol) and dry completely to prevent cross-contamination.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR has become a dominant technique due to its minimal sample preparation, making it ideal for rapid screening and analysis of various sample types, including solids and powders.[5] The technique relies on an internal reflection element (crystal) where an evanescent wave penetrates a small depth into the sample placed in intimate contact with the crystal.

Materials and Equipment:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Spatula.

  • Sample: 5-(methylamino)-1,3,4-thiadiazole-2-thiol powder.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

Procedure:

  • Background Collection: With the ATR crystal clean and free of any residue, lower the pressure arm and collect a background spectrum. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application:

    • Raise the pressure arm. Place a small amount of the 5-(methylamino)-1,3,4-thiadiazole-2-thiol powder onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

    • Lower the pressure arm and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal. Good contact is critical for a high-quality spectrum.

  • Data Acquisition: Collect the sample spectrum.

  • Post-Analysis:

    • Raise the pressure arm and carefully clean the sample from the crystal surface using a soft tissue dampened with a suitable solvent like isopropanol.

    • Perform a final wipe with a dry tissue to ensure the crystal is clean for the next measurement.

Data Interpretation and Expected Spectral Features

The FT-IR spectrum of 5-(methylamino)-1,3,4-thiadiazole-2-thiol is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The interpretation can be guided by established correlation tables and spectral data of similar compounds like 5-amino-1,3,4-thiadiazole-2-thiol.[1][6]

Table 1: Predicted FT-IR Vibrational Frequencies for 5-(methylamino)-1,3,4-thiadiazole-2-thiol

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityComments
~3300 - 3100N-H stretch (secondary amine)Medium, SharpThe position and sharpness can be influenced by hydrogen bonding.
~3000 - 2850C-H stretch (methyl group)Medium to WeakAsymmetric and symmetric stretching modes of the -CH₃ group.
~2600 - 2550S-H stretch (thiol)Weak, often BroadThis peak can be weak and sometimes difficult to observe. Its absence could indicate the thione tautomer.
~1630 - 1580C=N stretch (thiadiazole ring)Strong to MediumCharacteristic stretching vibration of the endocyclic C=N bond in the thiadiazole ring.[1]
~1550 - 1500N-H bend (secondary amine)MediumBending vibration associated with the secondary amine.
~1450 - 1375C-H bend (methyl group)MediumAsymmetric and symmetric bending (deformation) modes.
~1350 - 1250C-N stretch (amine & ring)Medium to StrongStretching vibrations for both the exocyclic C-N (methylamino) and endocyclic C-N bonds.
~1100 - 1000N-N stretch (thiadiazole ring)MediumCharacteristic vibration of the N-N bond within the heterocyclic ring.
~800 - 600C-S stretchMedium to WeakVibrations associated with the C-S bonds in the thiadiazole ring and the C=S (thione) tautomer.

Causality Behind Spectral Features:

  • N-H and S-H Region (3300-2500 cm⁻¹): The presence of a peak in the 3300-3100 cm⁻¹ region is strong evidence for the N-H group. The thiol (S-H) stretch is often weak and its observation can be complicated by the compound existing in its thione tautomeric form (C=S), which is common for 2-mercaptothiadiazoles. The absence of a clear S-H peak alongside a strong C=S vibration (around 1100-1250 cm⁻¹) would suggest the dominance of the thione tautomer.

  • Double Bond Region (1650-1500 cm⁻¹): A strong absorption around 1600 cm⁻¹ is a key indicator of the C=N stretching within the thiadiazole ring, confirming the integrity of the heterocyclic core.[1]

  • Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of peaks arising from bending and stretching vibrations of the entire molecular skeleton, including C-N, C-C, C-S, and N-N bonds. While individual peak assignment can be challenging, the overall pattern in this region is unique to the molecule and is invaluable for confirming its identity against a reference spectrum.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural verification of synthesized heterocyclic compounds like 5-(methylamino)-1,3,4-thiadiazole-2-thiol. Both the KBr pellet and ATR methods can yield high-quality, reproducible spectra when the protocols outlined in this note are followed meticulously. The choice of method can be tailored to the specific laboratory workflow and sample availability. A thorough understanding of the expected vibrational frequencies, coupled with careful spectral interpretation, provides researchers with a confident assessment of a compound's molecular structure, ensuring the integrity of materials used in further research and development.

References

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (n.d.). Journal of Physics: Conference Series. [Link]

  • Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Egyptian Journal of Chemistry. [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

  • Making KBr Pellets for FTIR: Step by Step Guide. (n.d.). Pellet Press Die Sets. [Link]

  • SpectraBase. (n.d.). 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. [Link]

  • SpectraBase. (n.d.). 5-amino-1,3,4-thadiazole-2-thiol. [Link]

  • ResearchGate. (n.d.). Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. [Link]

  • NIST WebBook. (n.d.). 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. [Link]

  • ResearchGate. (n.d.). Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis.... [Link]

  • ResearchGate. (n.d.). Structural-and-vibrational-studies-on-1-5-Methyl-1-3-4-thiadiazol-2-yl-pyrolidin-2-ol.pdf. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). Biopolymers and Cell. [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (n.d.). Journal of Global Pharma Technology. [Link]

  • Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Link]

Sources

Method

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Thiadiazole Analysis Thiadiazoles are a class of heterocyclic compounds that form the structural core of numerous pharmace...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thiadiazole Analysis

Thiadiazoles are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals and agrochemicals.[1] Their diverse biological activities, including anticancer, antifungal, and antibacterial properties, make them a focal point in medicinal chemistry and drug discovery.[1][2][3] Accurate and reliable quantification of these compounds and their potential impurities is paramount for quality control, pharmacokinetic studies, and regulatory compliance.[4][5] HPLC stands out as a preferred analytical technique due to its high resolution, sensitivity, and reproducibility, making it an indispensable tool for the analysis of thiadiazole derivatives.[5][6][7]

Causality in Method Development: The choice of an analytical method is dictated by the physicochemical properties of the analyte and the intended application. For thiadiazoles, which often possess aromatic character and varying polarities depending on their substituents, reverse-phase HPLC (RP-HPLC) is typically the method of choice.[2][8][9] This is because the nonpolar stationary phase provides excellent separation for a wide range of organic molecules.

Foundational Principles of the HPLC Method

A successful HPLC separation of thiadiazole compounds hinges on the careful selection and optimization of several key parameters.

The Stationary Phase: Column Selection

The heart of the HPLC system is the column, where the separation occurs. For thiadiazole compounds, C8 and C18 columns are the most commonly employed stationary phases.[2][9]

  • C18 (Octadecylsilane): This is the most popular reversed-phase packing, offering high hydrophobicity and retention for nonpolar to moderately polar compounds. It is an excellent starting point for method development for most thiadiazole derivatives.

  • C8 (Octylsilane): Being less hydrophobic than C18, a C8 column provides shorter retention times and can be beneficial for analyzing more nonpolar thiadiazoles that might be too strongly retained on a C18 column.

Expert Insight: The choice between C8 and C18 depends on the overall polarity of the specific thiadiazole derivative being analyzed. A scouting gradient run with a C18 column is a prudent first step to gauge the retention behavior of the analyte.

The Mobile Phase: Driving the Separation

The mobile phase, a mixture of a weak aqueous component and a stronger organic solvent, is critical for achieving optimal separation.

  • Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency.[2][5][8] Methanol is another viable option. The ratio of organic modifier to the aqueous phase determines the elution strength and, consequently, the retention time of the analytes.[10]

  • Aqueous Phase: A buffered aqueous solution is often used to control the pH and ensure reproducible retention times, especially for ionizable thiadiazole derivatives.[7] Phosphate and acetate buffers are common choices. For mass spectrometry (MS) compatibility, volatile buffers like formic acid or ammonium formate are preferred.[8]

Causality in Mobile Phase Selection: The pH of the mobile phase can significantly impact the retention of thiadiazole compounds, particularly those with acidic or basic functional groups. By controlling the pH, one can suppress the ionization of these groups, leading to increased retention and improved peak shape.

Detection: Visualizing the Analytes

The choice of detector depends on the chromophoric properties of the thiadiazole compound.

  • UV-Visible Detector: Most thiadiazole derivatives contain chromophores that absorb light in the UV-visible region, making a UV detector a robust and common choice.[5][7] The detection wavelength should be set at the absorbance maximum (λmax) of the analyte for optimal sensitivity.[10]

  • Diode Array Detector (DAD) / Photodiode Array (PDA) Detector: A DAD or PDA detector provides the advantage of acquiring the entire UV-visible spectrum of the eluting peak, which can aid in peak identification and purity assessment.[5][10]

  • Mass Spectrometry (MS): For applications requiring high sensitivity and specificity, such as impurity profiling or pharmacokinetic studies, coupling HPLC with a mass spectrometer (HPLC-MS) is the gold standard.[2][11]

Detailed Experimental Protocol: Isocratic RP-HPLC Analysis of a Model Thiadiazole Compound

This protocol provides a step-by-step guide for the analysis of a hypothetical 2-amino-5-substituted-1,3,4-thiadiazole derivative.

Materials and Reagents
  • Thiadiazole reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (analytical grade)

  • Methanol (HPLC grade) for sample preparation

Instrumentation and Chromatographic Conditions
ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system is required.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA C18 column provides good retention for many thiadiazoles.
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v)A common mobile phase for RP-HPLC of moderately polar compounds.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Detector DAD/PDA at 254 nm254 nm is a common wavelength for aromatic compounds.
Run Time 10 minutesSufficient time to elute the analyte and any potential impurities.
Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the thiadiazole reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the thiadiazole compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Mobile Prepare Mobile Phase Equilibrate Equilibrate System Prep_Mobile->Equilibrate Prep_Standard Prepare Standard Solutions Inject Inject Sample/Standard Prep_Standard->Inject Prep_Sample Prepare Sample Solutions Prep_Sample->Inject Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect Detect with DAD/PDA Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: HPLC analysis workflow from preparation to quantification.

Method Validation: Ensuring Trustworthiness and Reliability

A validated HPLC method provides assurance of its reliability for its intended purpose.[12][13] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[4][14]

Key Validation Parameters
ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components.Peak purity analysis should show no co-eluting peaks.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) > 0.999.
Accuracy To determine the closeness of the measured value to the true value.Recovery of 98-102% for spiked samples.
Precision To assess the degree of scatter between a series of measurements.Relative Standard Deviation (RSD) < 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in flow rate, temperature, etc.
Validation Protocol Workflow

Validation_Workflow Start Method Optimization Complete Specificity Specificity/ Peak Purity Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy/ Recovery Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: Step-by-step workflow for HPLC method validation.

Troubleshooting Common HPLC Issues

ProblemPotential CauseSuggested Solution
No peaks or very small peaks Injection issue, detector off, incorrect mobile phaseCheck syringe, ensure detector is on, verify mobile phase composition.
Peak tailing Column degradation, secondary interactionsUse a new column, adjust mobile phase pH to suppress ionization.
Peak fronting Sample overloadDilute the sample.
Ghost peaks Contamination in the mobile phase or injectorPurge the system, use fresh mobile phase, clean the injector.
Drifting baseline Column not equilibrated, temperature fluctuationsAllow sufficient time for equilibration, use a column oven.
Split peaks Clogged frit, partially blocked columnReplace the frit, reverse-flush the column (if permissible).

Conclusion

This application note provides a comprehensive framework for the development and validation of an HPLC method for the analysis of thiadiazole compounds. By understanding the fundamental principles and following a systematic approach to method development and validation, researchers can ensure the generation of accurate, reliable, and reproducible data. This is crucial for advancing research, ensuring product quality in the pharmaceutical industry, and meeting regulatory expectations.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Altabrisa Group. (2025, September 6). 3 Key Steps for HPLC Method Validation in Pharmaceuticals.
  • ijarsct. (n.d.). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines.
  • SIELC Technologies. (n.d.). Separation of 3,4-Dichloro-1,2,5-thiadiazole on Newcrom R1 HPLC column.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • ResearchGate. (2025, August 6). Validation of HPLC Techniques for Pharmaceutical Analysis.
  • ResearchGate. (n.d.). Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities.
  • ResearchGate. (2025, August 7). A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study.
  • MDPI. (n.d.). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols.
  • Iraqi Academic Scientific Journals. (2024, December 14). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC.
  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • PubMed Central. (n.d.). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities.
  • SAGE Journals. (2024, June 10). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior.
  • Chemical Methodologies. (n.d.). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity.
  • NIH. (n.d.). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells.

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Application

Application Notes and Protocols for In Vitro Diuretic Activity Assay of 5-(methylamino)-1,3,4-thiadiazole-2-thiol Derivatives

For: Researchers, scientists, and drug development professionals Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives as Diuretics The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal ch...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives as Diuretics

The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] Derivatives of this heterocyclic system have shown promise as potent diuretic agents, primarily through the inhibition of carbonic anhydrase (CA) enzymes.[3][4] Carbonic anhydrases are crucial metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a significant role in physiological processes such as pH regulation and electrolyte balance.[1][5][6] Inhibition of specific CA isoforms, particularly in the renal tubules, can lead to a diuretic effect by altering ion reabsorption.[3] Acetazolamide, a well-known diuretic and antiglaucoma drug, features a 1,3,4-thiadiazole ring and functions as a carbonic anhydrase inhibitor.[3][5]

This application note provides a comprehensive guide to the in vitro evaluation of 5-(methylamino)-1,3,4-thiadiazole-2-thiol derivatives for their potential diuretic activity. We present two robust and complementary assay systems: a direct enzymatic inhibition assay targeting carbonic anhydrase and a cell-based assay using the Madin-Darby Canine Kidney (MDCK) cell line to model the renal epithelium. These protocols are designed to deliver reliable and reproducible data for the screening and characterization of novel diuretic candidates.

Part 1: Carbonic Anhydrase Inhibition Assay

The primary mechanism for the diuretic action of many thiadiazole derivatives is the inhibition of carbonic anhydrase. This assay directly measures the inhibitory potential of the test compounds against a purified CA enzyme. The protocol is based on the esterase activity of carbonic anhydrase, where the enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, which can be quantified spectrophotometrically.[1][7]

Scientific Rationale

Carbonic anhydrase, in addition to its physiological role in CO2 hydration, exhibits esterase activity.[1][4] This catalytic promiscuity provides a convenient method for monitoring its activity in vitro. The hydrolysis of the colorless substrate p-NPA produces the yellow-colored p-nitrophenolate ion under alkaline conditions, with a maximal absorbance around 400-405 nm.[1][7] The rate of color formation is directly proportional to the enzyme's activity. Potent inhibitors will bind to the enzyme's active site, reducing the rate of p-NPA hydrolysis. By measuring the decrease in reaction velocity in the presence of the test compounds, we can determine their inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Workflow: Carbonic Anhydrase Inhibition Assay

CA_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - CA Enzyme Solution - Substrate (p-NPA) - Test Compounds - Positive Control plate_setup Plate Setup (96-well): - Blanks - Max Activity Control - Test Compounds - Positive Control prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor (15 min) plate_setup->pre_incubation reaction_init Initiate Reaction with Substrate (p-NPA) pre_incubation->reaction_init measurement Measure Absorbance at 400 nm (Kinetic Mode) reaction_init->measurement calc_rates Calculate Reaction Rates (ΔAbs/min) measurement->calc_rates calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50

Caption: Workflow for the in vitro carbonic anhydrase inhibition assay.

Detailed Protocol: Carbonic Anhydrase Inhibition

Materials and Reagents:

  • Carbonic Anhydrase (CA) Enzyme: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich C4396).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Test Compounds: 5-(methylamino)-1,3,4-thiadiazole-2-thiol derivatives.

  • Positive Control: Acetazolamide (a known CA inhibitor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Organic Solvent: DMSO for dissolving compounds and substrate.

  • Equipment: 96-well microplate reader, multichannel pipette, microplates.

Procedure:

  • Preparation of Solutions:

    • CA Enzyme Stock Solution (1 mg/mL): Dissolve CA in cold Assay Buffer. Aliquot and store at -80°C.

    • CA Working Solution (10-60 units/mL): On the day of the assay, dilute the CA stock solution to the desired concentration in cold Assay Buffer.

    • Substrate Stock Solution (3 mM p-NPA): Dissolve p-NPA in DMSO. Prepare this solution fresh.

    • Compound Stock Solutions (10 mM): Dissolve test compounds and acetazolamide in DMSO.

  • Assay Plate Setup (in a 96-well plate):

    • Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.

    • Maximum Activity (Vehicle Control): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.

    • Test Compound Wells: 158 µL Assay Buffer + 2 µL of serially diluted test compound + 20 µL CA Working Solution.

    • Positive Control Wells: 158 µL Assay Buffer + 2 µL of serially diluted acetazolamide + 20 µL CA Working Solution.

    • Perform all measurements in triplicate.

  • Enzyme-Inhibitor Pre-incubation:

    • Add the Assay Buffer, DMSO/inhibitor solutions, and CA Working Solution to the respective wells as detailed above.

    • Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[7]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 20 µL of the Substrate Stock Solution to all wells.

    • Immediately place the plate in a microplate reader and measure the absorbance at 400 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes.[1]

Data Analysis
  • Calculate Reaction Rates: Determine the rate of reaction (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition: % Inhibition = [ (Vmax_activity - Vinhibitor) / Vmax_activity ] * 100 Where Vinhibitor is the reaction rate in the presence of the inhibitor and Vmax_activity is the reaction rate of the vehicle control.[7]

  • Determine IC50 Values: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using appropriate software to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[7]

Expected Results

Active 5-(methylamino)-1,3,4-thiadiazole-2-thiol derivatives are expected to show a dose-dependent inhibition of carbonic anhydrase activity. The potency of the compounds can be ranked based on their IC50 values.

CompoundIC50 (nM)
Acetazolamide (Control)15-25
Derivative 150
Derivative 2150
Derivative 3>1000

Note: The above data is hypothetical and for illustrative purposes only.

Part 2: Madin-Darby Canine Kidney (MDCK) Cell-Based Assay

To complement the enzymatic assay, a cell-based model using Madin-Darby Canine Kidney (MDCK) cells provides a more physiologically relevant system to assess potential diuretic activity. MDCK cells are a well-established model for the renal tubular epithelium, as they form polarized monolayers with tight junctions, mimicking the barrier function of the kidney tubules.[8][9] This assay measures the effect of the test compounds on the integrity of the cell monolayer by monitoring the Transepithelial Electrical Resistance (TEER).

Scientific Rationale

The primary function of the renal tubules is the selective reabsorption of water and solutes. This process is tightly regulated by ion channels and transporters, creating an electrochemical gradient across the epithelial barrier. The tightness of this barrier, maintained by tight junctions, can be quantified by measuring the TEER. A high TEER value indicates a less permeable barrier. Diuretics that act by inhibiting ion transport across the renal epithelium can alter the electrochemical gradient, leading to changes in TEER. Therefore, a significant decrease in TEER in the presence of a test compound can suggest an effect on ion transport and potential diuretic activity.

Proposed Mechanism of Action in MDCK Cells

MDCK_Mechanism cluster_cell MDCK Cell Monolayer apical Apical Membrane ion_channel Ion Transporter (e.g., Na+/K+ ATPase) apical->ion_channel basolateral Basolateral Membrane tight_junction Tight Junctions compound Thiadiazole Derivative compound->apical ion_flux Altered Ion Flux ion_channel->ion_flux ion_flux->tight_junction Modulates teer Decreased TEER ion_flux->teer

Caption: Proposed mechanism of thiadiazole derivatives on MDCK cell monolayers.

Detailed Protocol: TEER Measurement in MDCK Cells

Materials and Reagents:

  • MDCK Cells: (e.g., ATCC CCL-34).

  • Cell Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS).

  • Permeable Supports: Transwell® inserts (e.g., 12-well format).

  • Test Compounds: 5-(methylamino)-1,3,4-thiadiazole-2-thiol derivatives.

  • Positive Control: A known diuretic that affects ion transport (e.g., Amiloride).

  • Equipment: EVOM2™ Epithelial Voltohmmeter with STX2 "chopstick" electrodes, cell culture incubator, laminar flow hood.

Procedure:

  • Cell Seeding and Monolayer Formation:

    • Seed MDCK cells onto the apical side of the Transwell® inserts at a high density.

    • Culture the cells for 3-5 days, or until a confluent monolayer is formed and a stable, high TEER is achieved.

  • TEER Measurement:

    • Sterilize the "chopstick" electrodes with ethanol and allow them to air dry.

    • Equilibrate the electrodes in fresh, sterile culture medium.

    • Measure the TEER of each well by placing the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Ensure the electrodes are perpendicular to the bottom of the plate.[10][11]

    • Record the resistance in ohms (Ω).

  • Compound Treatment:

    • After obtaining a baseline TEER reading, replace the medium in the apical and/or basolateral chambers with medium containing the test compounds at various concentrations.

    • Include vehicle controls (DMSO) and a positive control.

  • Time-Course Measurement:

    • Measure the TEER at various time points after compound addition (e.g., 1, 4, 8, and 24 hours) to observe the kinetics of the effect.

Data Analysis
  • Calculate Net TEER:

    • Measure the resistance of a blank Transwell® insert with medium but no cells (Rblank).

    • Subtract the blank resistance from the resistance of the cell-covered inserts (Rtotal) to get the net resistance (Rnet = Rtotal - Rblank).

  • Normalize TEER:

    • Multiply the net resistance by the surface area of the Transwell® insert to express TEER in Ω·cm².[12]

  • Analyze Compound Effects:

    • Plot the normalized TEER values over time for each treatment group.

    • Calculate the percentage decrease in TEER relative to the vehicle control at each time point.

Expected Results

Compounds that inhibit ion transport across the MDCK monolayer are expected to cause a dose- and time-dependent decrease in TEER.

TreatmentTEER (Ω·cm²) at 4h% Decrease from Control
Vehicle Control25000%
Amiloride (Positive Control)150040%
Derivative 1180028%
Derivative 224004%

Note: The above data is hypothetical and for illustrative purposes only.

Conclusion

The combination of a direct enzymatic carbonic anhydrase inhibition assay and a cell-based TEER assay provides a robust platform for the in vitro screening and characterization of 5-(methylamino)-1,3,4-thiadiazole-2-thiol derivatives as potential diuretic agents. The CA assay offers a high-throughput method to identify potent inhibitors of a key molecular target, while the MDCK cell-based assay provides valuable insights into the functional consequences of this inhibition on a model renal epithelium. Together, these protocols enable a comprehensive preclinical evaluation of novel diuretic candidates, facilitating their progression in the drug discovery pipeline.

References

  • Drapak, I. V., et al. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(1). [Link]

  • YouTube. (2025). Carbonic Anhydrase Esterase Activity Assay. [Link]

  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • World Precision Instruments. (n.d.). Measuring Trans Epithelial Electrical Resistances (TEER). [Link]

  • Taylor & Francis Online. (n.d.). Esterase activity of carbonic anhydrases serves as surrogate for selecting antibodies blocking hydratase activity. [Link]

  • ACS Publications. (n.d.). Carbonic Anhydrase Inhibitors. The Mitochondrial Isozyme VB as a New Target for Sulfonamide and Sulfamate Inhibitors. [Link]

  • protocols.io. (2022). Measurement of Trans-Epithelial Electrical Resistance (TEER) with EndOhm Cup and EVOM2Version 2.0. [Link]

  • cellQART. (2021). Transepithelial-Transendothelial Electrical Resistance (TEER). [Link]

  • PMC. (2019). Development of a cheminformatics platform for selectivity analyses of carbonic anhydrase inhibitors. [Link]

  • PMC. (n.d.). TEER measurement techniques for in vitro barrier model systems. [Link]

  • Taylor & Francis. (2020). Madin–Darby canine kidney cells – Knowledge and References. [Link]

  • Profacgen. (n.d.). Madin-Darby Canine Kidney Cell Line (MDCK) Permeability Assay. [Link]

  • Dynamic42. (2025). What is TEER? - Trans-Epithelial Electrical Resistance Assay. [Link]

  • PubMed. (1999). MDCK (Madin-Darby canine kidney) cells: A tool for membrane permeability screening. [Link]

  • ResearchGate. (2022). I want to perform esterase assay using p-Nitrophenyl acetate. Can anyone let me know what procedure can be used?. [Link]

  • MDPI. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. [Link]

  • Wikipedia. (n.d.). Madin-Darby canine kidney cells. [Link]

  • ResearchGate. (n.d.). Esterase Activities of Human Carbonic Anhydrases B and C. [Link]

  • PMC. (n.d.). Interlaboratory Variability in the Madin–Darby Canine Kidney Cell Proteome. [Link]

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Method

Anticancer potential of 5-(methylamino)-1,3,4-thiadiazole-2-thiol on human cell lines

An In-Depth Guide to Investigating the Anticancer Potential of 5-(methylamino)-1,3,4-thiadiazole-2-thiol Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold The relentless pursuit of novel, more effec...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Investigating the Anticancer Potential of 5-(methylamino)-1,3,4-thiadiazole-2-thiol

Introduction: The Therapeutic Promise of the 1,3,4-Thiadiazole Scaffold

The relentless pursuit of novel, more effective, and selective anticancer therapeutics is a cornerstone of modern medicinal chemistry.[1] Among the myriad of heterocyclic compounds, the 1,3,4-thiadiazole ring system has emerged as a "versatile scaffold" of significant interest.[1][2] Its unique mesoionic character allows derivatives to readily cross cellular membranes and engage with biological targets, leading to a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2]

Numerous studies have demonstrated that 1,3,4-thiadiazole derivatives can exert cytotoxic effects against a wide array of human cancer cell lines, including breast, lung, colon, and liver cancers.[3][4] The mechanisms underpinning this activity are diverse, often involving the induction of apoptosis (programmed cell death), interference with critical cell signaling pathways like PI3K/Akt, and disruption of the cell cycle.[3]

This document serves as a comprehensive application guide for researchers, scientists, and drug development professionals on how to systematically evaluate the anticancer potential of a specific, under-investigated derivative: 5-(methylamino)-1,3,4-thiadiazole-2-thiol . We provide a logical, field-proven workflow, from initial cytotoxicity screening to in-depth mechanistic studies, complete with detailed, step-by-step protocols.

Compound Profile: 5-(methylamino)-1,3,4-thiadiazole-2-thiol

  • Molecular Formula: C₃H₅N₃S₂[5]

  • Molecular Weight: 147.22 g/mol [5]

  • Structure: A five-membered 1,3,4-thiadiazole ring functionalized with a methylamino group at position 5 and a thiol group at position 2.

  • Synthesis Overview: The synthesis of this class of compounds typically involves the cyclization of a substituted thiosemicarbazide with carbon disulfide in an alkaline medium, followed by acidification.[6][7] For the target compound, 4-methylthiosemicarbazide would serve as the key precursor. The presence of both a nucleophilic thiol (-SH) and an amino (-NH₂) group makes it a versatile scaffold for further chemical modification.[8]

Hypothesized Mechanism of Action

Based on extensive literature on related 1,3,4-thiadiazole derivatives, we can hypothesize a multi-faceted mechanism of action for 5-(methylamino)-1,3,4-thiadiazole-2-thiol. A primary anticipated mechanism is the induction of apoptosis via the intrinsic pathway, potentially coupled with cell cycle arrest. The experimental protocols outlined in this guide are designed to rigorously test this hypothesis.

cluster_Mitochondria Mitochondrial Pathway compound 5-(methylamino)-1,3,4- thiadiazole-2-thiol Bax Bax (Pro-apoptotic) compound->Bax Upregulates p53 p53 compound->p53 Upregulates Bcl2 Bcl-2 (Anti-apoptotic) compound->Bcl2 Downregulates pathway pathway pro_apoptosis pro_apoptosis anti_apoptosis anti_apoptosis effector effector outcome outcome CytoC Cytochrome C Release Bax->CytoC Promotes p53->Bax Bcl2->CytoC Inhibits Caspase9 Caspase-9 (Initiator) CytoC->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Hypothesized apoptotic signaling pathway targeted by the compound.

A Systematic Workflow for Anticancer Evaluation

A logical, stepwise approach is critical to efficiently characterize a novel compound. This workflow ensures that each experiment builds upon the results of the last, from broad screening to specific mechanistic validation.[9]

start_node Start: Select Human Cancer Cell Lines (e.g., MCF-7, A549, HepG2) step1 Step 1: Cytotoxicity Screening (MTT Assay) start_node->step1 decision1 Determine IC50 Value step1->decision1 step2a Step 2a: Apoptosis Assay (Annexin V / PI Staining) decision1->step2a Treat cells with IC50 concentration step2b Step 2b: Cell Cycle Analysis (PI Staining) decision1->step2b Treat cells with IC50 concentration step3 Step 3: Target Validation (Western Blot Analysis of Apoptotic & Cell Cycle Proteins) step2a->step3 step2b->step3 end_node Conclusion: Characterize Mechanism of Action step3->end_node

Systematic workflow for evaluating anticancer potential.

Part 1: Cytotoxicity Profiling via MTT Assay

Principle & Causality: The first essential step is to determine if the compound exhibits cytotoxic or anti-proliferative effects and to quantify its potency. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for this purpose.[10] It measures the metabolic activity of cells. Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[11] The intensity of the purple color is directly proportional to the number of viable cells, allowing for the calculation of the half-maximal inhibitory concentration (IC₅₀)—the concentration of the compound required to inhibit cell growth by 50%.[12] This IC₅₀ value is critical for designing all subsequent mechanistic experiments.

Detailed Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast, A549 for lung) in appropriate media until they reach ~80% confluency.

    • Trypsinize, count, and dilute the cells to a concentration of 7.5 x 10⁴ cells/mL.[13]

    • Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[13] Include wells for vehicle control (e.g., DMSO) and a blank (media only).

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.[10]

  • Compound Treatment:

    • Prepare a stock solution of 5-(methylamino)-1,3,4-thiadiazole-2-thiol in DMSO.

    • Perform serial dilutions in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept constant and low (<0.5%).

    • Carefully remove the old media from the wells and add 100 µL of the media containing the different compound concentrations. Add fresh media with the vehicle to the control wells.

    • Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation and Solubilization:

    • Prepare a 5 mg/mL MTT solution in sterile PBS.[13]

    • After the treatment incubation, add 20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[13]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[12]

    • Carefully aspirate the media without disturbing the cells or crystals.[13]

    • Add 150 µL of MTT solvent (e.g., isopropanol with 4 mM HCl and 0.1% NP-40, or pure DMSO) to each well to dissolve the formazan crystals.[13]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[13][14]

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[12][14] A reference wavelength of 620-630 nm can be used to reduce background.

    • Subtract the average absorbance of the blank wells from all other readings.

Data Analysis & Presentation:

Cell viability is calculated as a percentage relative to the vehicle-treated control cells: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC₅₀ value is determined by plotting the % Viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell LineCompoundIncubation Time (h)IC₅₀ (µM)
MCF-75-(methylamino)-1,3,4-thiadiazole-2-thiol48[Experimental Value]
A5495-(methylamino)-1,3,4-thiadiazole-2-thiol48[Experimental Value]
HepG25-(methylamino)-1,3,4-thiadiazole-2-thiol48[Experimental Value]

Part 2: Elucidating the Mechanism of Cell Death

A. Apoptosis Detection by Annexin V & Propidium Iodide Staining

Principle & Causality: A desirable trait for an anticancer agent is the ability to induce apoptosis, a clean and controlled form of cell suicide that avoids inflammation. A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is lost, where it intercalates with DNA.[15][16] By using these two stains together with flow cytometry, we can distinguish between four cell populations: live, early apoptotic, late apoptotic, and necrotic.

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in T25 flasks or 6-well plates and allow them to adhere overnight.

    • Treat the cells with 5-(methylamino)-1,3,4-thiadiazole-2-thiol at its predetermined IC₅₀ concentration for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting and Staining:

    • Harvest the cells. For adherent cells, collect the supernatant (which contains floating apoptotic cells) and then trypsinize the attached cells. Combine both fractions to ensure all cells are analyzed.[15][17]

    • Wash the collected cells (approx. 1 x 10⁶) twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes.[16]

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[18]

    • Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI staining solution (e.g., 1 mg/mL stock).[15][18] Gently vortex the cells.

    • Incubate the mixture for 15-20 minutes at room temperature in the dark.[17][18]

    • After incubation, add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells.[15][17]

  • Flow Cytometry Analysis:

    • Analyze the samples immediately (within 1 hour) using a flow cytometer.[17][18]

    • Use unstained, Annexin V-only, and PI-only controls to set up compensation and define the quadrants.

    • Collect data for at least 10,000 events per sample.

Data Analysis & Presentation:

The data is visualized in a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis.

  • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.[18]

  • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.[18]

  • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (rarely populated).

The percentage of cells in each quadrant is quantified and can be presented in a bar graph comparing treated versus control samples.

B. Cell Cycle Analysis by Propidium Iodide Staining

Principle & Causality: Many anticancer drugs function by disrupting the normal progression of the cell cycle, leading to arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing apoptosis. Analyzing the cell cycle distribution provides critical insight into the anti-proliferative mechanism of a compound.[19] PI stoichiometrically binds to double-stranded DNA, meaning the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content.[20] Flow cytometry can measure this fluorescence, allowing us to quantify the percentage of cells in each phase: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.[19]

Detailed Protocol:

  • Cell Seeding and Treatment:

    • Seed and treat cells as described in the apoptosis protocol (Part 2A, step 1).

  • Cell Harvesting and Fixation:

    • Harvest cells (approx. 1 x 10⁶) and wash once with 1X PBS.

    • Resuspend the cell pellet and fix the cells by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[21][22] This step is crucial to prevent cell clumping.

    • Incubate the cells for at least 30 minutes on ice or at -20°C.[22][23] Cells can be stored in ethanol for several weeks.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (~2000 rpm) for 5 minutes to pellet.[21][22]

    • Wash the pellet twice with 1X PBS to remove the ethanol.[21]

    • To ensure only DNA is stained, resuspend the pellet in 100 µL of RNase A solution (e.g., 100 µg/mL) and incubate for 5-10 minutes at room temperature.[21][22]

    • Add 400 µL of PI solution (e.g., 50 µg/mL) directly to the cells in the RNase A solution.[21][22]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect the PI signal on a linear scale and use pulse processing (Area vs. Width) to gate on single cells and exclude doublets.[20][21]

    • Acquire data for at least 10,000 single-cell events.

Data Analysis & Presentation:

The data is displayed as a histogram of DNA content. Modeling software (e.g., FlowJo, ModFit) is used to deconvolute the histogram and calculate the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.[21] Results are typically presented in a table or stacked bar chart comparing the cell cycle distribution of treated and control cells.

Treatment% Sub-G1% G0/G1% S% G2/M
Vehicle Control[Value][Value][Value][Value]
Compound (IC₅₀)[Value][Value][Value][Value]

Part 3: Target Validation by Western Blot

Principle & Causality: After demonstrating that the compound induces apoptosis and/or cell cycle arrest, Western blotting is used to investigate the specific molecular machinery involved.[24] This technique allows for the detection and semi-quantification of specific proteins in a cell lysate. By probing for key regulatory proteins, we can confirm the signaling pathways hypothesized earlier. For example, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 would strongly support apoptosis induction via the mitochondrial pathway. Similarly, observing the cleavage of Caspase-3 would confirm the activation of effector caspases.

Detailed Protocol:

  • Cell Lysis and Protein Quantification:

    • Seed cells in 10-cm dishes and treat with the compound (IC₅₀) and a vehicle control.

    • After treatment, wash the cells with ice-cold PBS.[25]

    • Add 0.8-1 mL of ice-cold lysis buffer (e.g., NP-40 or RIPA buffer) containing protease and phosphatase inhibitors.[25]

    • Scrape the adherent cells and transfer the lysate to a microcentrifuge tube.[25]

    • Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[25]

    • Transfer the supernatant (containing the protein) to a new tube.

    • Quantify the protein concentration using a standard method (e.g., BCA or Bradford assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins based on size by running them on an SDS-polyacrylamide gel (SDS-PAGE).

    • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[26]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature using a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a specific primary antibody (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-Actin) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.[25]

    • Wash the membrane three times for 5-10 minutes each with TBST.[25]

    • Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[25]

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[25]

    • Capture the signal using X-ray film or a digital imaging system. The intensity of the bands corresponds to the amount of target protein. Use a loading control like β-Actin or GAPDH to ensure equal protein loading.

Data Analysis & Presentation:

The resulting bands are analyzed using densitometry software to quantify their intensity relative to the loading control. The data can be presented as representative blot images and bar graphs showing the fold change in protein expression in treated samples compared to the control.

References

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. BEPLS.
  • Obakachi, V. A., et al. Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online.
  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • MTT assay protocol. Abcam.
  • Thiadiazole derivatives as anticancer agents. PMC - NIH.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Synthesis and biological evaluation of thiazole and thiadiazole derivatives as potential anticancer agents. Taylor & Francis Online.
  • Apoptosis Protocols. USF Health - University of South Florida.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • MTT Proliferation Assay Protocol. ResearchGate.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
  • Protocol for Cell Viability Assays. BroadPharm.
  • Application Notes and Protocols for Apoptosis Assay with 3'-Methylflavokawin using Flow Cytometry. Benchchem.
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Apoptosis Protocols. Thermo Fisher Scientific - HK.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • Cell Cycle Analysis by Propidium Iodide Staining. UCL.
  • Assaying cell cycle status using flow cytometry. PMC - NIH.
  • Cell Cycle Analysis. Current Protocols in Cytometry.
  • In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. PubMed.
  • 5-(ETHYLAMINO)-1,3,4-THIADIAZOLE-2-THIOL synthesis. chemicalbook.
  • In Vitro Assay Development for Novel Anti-Cancer Agents. Benchchem.
  • New Anticancer Agents: In Vitro and In Vivo Evaluation. Anticancer Research.
  • In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. NIH.
  • Application Note: Western Blot Protocol for Cells Treated with Antitumor Agent-88. Benchchem.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series.
  • In Vitro Anticancer Properties of Novel Bis-Triazoles. MDPI.
  • Western Blot Protocol. OriGene Technologies Inc..
  • Western blot protocol. Abcam.
  • Western blotting - Chen Lab. University of Hawaii Cancer Center.
  • R&D Systems Quality Control Western Blot Protocol. R&D Systems.
  • Expert Insights: Using 5-Amino-1,3,4-thiadiazole-2-thiol in Synthesis. Benchchem.
  • 5-methylamino-1,3,4-thiadiazole-2-thiol. ChemSynthesis.
  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. PubMed Central.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PMC - NIH.
  • Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities. PMC - PubMed Central.
  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. MDPI.
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Application

Application Notes &amp; Protocols: Electrochemical Evaluation of 5-(methylamino)-1,3,4-thiadiazole-2-thiol as a Corrosion Inhibitor

Introduction: The Challenge of Metallic Corrosion and the Role of Heterocyclic Inhibitors The degradation of metals through corrosion is a persistent challenge across numerous industries, leading to significant economic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Metallic Corrosion and the Role of Heterocyclic Inhibitors

The degradation of metals through corrosion is a persistent challenge across numerous industries, leading to significant economic losses and safety concerns.[1] Mild steel, while valued for its affordability and mechanical properties, is particularly susceptible to corrosion in acidic environments, which are common in industrial processes like acid pickling, cleaning, and oil and gas exploration.[2] The use of corrosion inhibitors is one of the most practical and effective strategies to mitigate this issue.[3]

Organic compounds containing heteroatoms (such as nitrogen, sulfur, and oxygen) and π-electrons in their structure are particularly effective. These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[4] Among these, derivatives of 1,3,4-thiadiazole have shown exceptional promise due to the presence of multiple heteroatoms and a conjugated system, which facilitate strong adsorption onto metal surfaces.[2]

This document provides a detailed guide for researchers on the electrochemical evaluation of 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MATT) as a corrosion inhibitor. We will delve into the principles behind the key electrochemical techniques, provide step-by-step experimental protocols, and explain the interpretation of the resulting data, supported by theoretical analysis.

Molecular Profile: 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MATT)

  • Molecular Formula: C₃H₅N₃S₂[5]

  • Molecular Weight: 147.225 g/mol [5]

  • Structure:

  • Key Features: The MATT molecule possesses multiple active centers for adsorption: two sulfur atoms, three nitrogen atoms, and a methyl group. The lone pair electrons on the N and S atoms and the π-electrons of the thiadiazole ring are expected to coordinate with the vacant d-orbitals of iron atoms on the steel surface, leading to the formation of a stable, protective film.

The Mechanism of Inhibition: Adsorption at the Metal-Solution Interface

The primary mechanism by which MATT inhibits corrosion is through adsorption onto the metal surface, which blocks the active sites for anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. This process can be understood through two main types of interaction:

  • Physisorption: This involves electrostatic attraction between the charged metal surface and charged inhibitor molecules.

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. This is often the dominant mechanism for thiadiazoles, involving the donation of lone pair electrons from N and S atoms to the vacant d-orbitals of iron.[6]

The overall process displaces water molecules from the metal surface, thereby preventing the electrochemical reactions that cause corrosion.

G cluster_0 Corrosive Environment (e.g., HCl) cluster_1 Inhibitor Action Metal Metal Surface (Fe) Ions Corrosive Ions (H⁺, Cl⁻) Metal->Ions Corrosion Reactions H2O H₂O Molecules H2O->Metal Adsorption MATT MATT Inhibitor Molecules H2O->MATT Displacement ProtectedMetal Metal Surface (Fe) Ions->ProtectedMetal Blocked MATT->ProtectedMetal Adsorption (Physisorption & Chemisorption) AdsorbedLayer Protective Adsorbed Layer

Caption: Mechanism of corrosion inhibition by MATT adsorption.

Experimental Workflow: A Systematic Approach

A robust evaluation of a corrosion inhibitor requires a multi-faceted approach combining electrochemical tests with theoretical validation. The following workflow ensures comprehensive and reproducible results.

G cluster_data Data Interpretation prep 1. Electrode & Solution Prep ocp 2. OCP Stabilization prep->ocp eis 3. EIS Measurement (Non-destructive) ocp->eis pdp 4. PDP Measurement (Destructive) eis->pdp analysis 5. Data Analysis pdp->analysis rp_cdl Rct, Cdl analysis->rp_cdl from EIS icorr_ecorr icorr, Ecorr analysis->icorr_ecorr from PDP ie Inhibition Efficiency (%) rp_cdl->ie icorr_ecorr->ie isotherm Adsorption Isotherm ie->isotherm dft Quantum Chem. isotherm->dft Mechanism Validation

Caption: Standard experimental workflow for inhibitor evaluation.

Protocol 1: Potentiodynamic Polarization (PDP)

Principle: PDP is a direct current (DC) technique that provides rapid insight into the corrosion rate and the inhibitor's mechanism (i.e., whether it affects anodic, cathodic, or both reactions).[7] The potential of the working electrode is scanned relative to a reference electrode, and the resulting current is measured.[8] The data is plotted as log(current density) vs. potential, known as a Tafel plot. From this plot, key parameters like corrosion potential (Ecorr) and corrosion current density (icorr) are extrapolated.[9]

Protocol:

  • Electrode Preparation:

    • Mechanically polish the mild steel working electrode using successively finer grades of silicon carbide (SiC) abrasive paper (e.g., 400, 600, 800, 1200 grit).

    • Rinse thoroughly with deionized water, degrease with acetone, and dry with a stream of cool air.

    • Immediately immerse the electrode in the test solution to prevent re-oxidation. Causality: Polishing removes existing oxide layers and ensures a standardized, reproducible surface for each experiment.

  • Electrochemical Cell Setup:

    • Assemble a standard three-electrode cell: the prepared mild steel specimen as the working electrode (WE), a platinum wire or graphite rod as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

    • Fill the cell with the corrosive medium (e.g., 1 M HCl) without the inhibitor (the "blank" solution).

  • Open Circuit Potential (OCP) Stabilization:

    • Immerse the electrodes in the solution and monitor the OCP for 30-60 minutes, or until the potential stabilizes (a drift of <1-2 mV/min). Causality: This ensures the system has reached a steady state before the polarization measurement begins, leading to more reliable and reproducible results.

  • Polarization Scan:

    • Perform the potentiodynamic scan using a potentiostat. A typical scan range is from -250 mV to +250 mV versus the stabilized OCP.[8]

    • Use a slow scan rate, typically 0.5 to 1 mV/s, to allow the electrode interface to respond fully to the potential change.[8]

  • Repeat with Inhibitor:

    • Repeat steps 2-4 with different concentrations of MATT (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 2.0 mM) dissolved in the corrosive medium.[1]

Data Analysis & Interpretation:

  • Corrosion Current Density (i_corr): Determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot back to the corrosion potential (E_corr). A lower i_corr indicates a lower corrosion rate.

  • Inhibition Efficiency (IE%): Calculated using the corrosion current densities from the blank (i°_corr) and inhibited (i_corr) solutions.

    IE% = [(i°_corr - i_corr) / i°_corr] x 100

  • Inhibitor Type:

    • Anodic: If the E_corr shifts significantly in the positive (anodic) direction (>85 mV).

    • Cathodic: If the E_corr shifts significantly in the negative (cathodic) direction (>-85 mV).

    • Mixed-Type: If the shift in E_corr is minimal (<85 mV), it indicates the inhibitor affects both reactions.[2] Thiadiazoles often act as mixed-type inhibitors.[10]

Concentration (mM)E_corr (mV vs. SCE)i_corr (µA/cm²)IE (%)
0 (Blank)-4801150-
0.1-47223080.0
0.5-4659292.0
1.0-4615894.9
2.0-4553597.0
Table 1: Representative data from Potentiodynamic Polarization measurements.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

Principle: EIS is a powerful, non-destructive technique that provides detailed information about the kinetics of the corrosion process and the properties of the inhibitor film.[11][12] A small amplitude sinusoidal AC potential is applied to the electrode over a wide range of frequencies, and the impedance of the system is measured.[3] Data is typically presented as a Nyquist plot (imaginary vs. real impedance) or Bode plots.

Protocol:

  • Setup and Stabilization:

    • Use the same electrode and cell setup as in the PDP experiment.

    • Stabilize the system at its OCP for 30-60 minutes. Causality: EIS measurements are performed at the equilibrium corrosion potential, so a stable OCP is critical for valid data.

  • EIS Measurement:

    • Perform the EIS scan at the stabilized OCP.

    • Apply a small AC voltage signal (e.g., 10 mV amplitude) to ensure a linear system response.[13]

    • Scan over a typical frequency range from 100 kHz down to 10 mHz.

  • Repeat with Inhibitor:

    • Repeat the measurement for the blank solution and for each concentration of the MATT inhibitor.

Data Analysis & Interpretation:

  • Nyquist Plot: For a simple corrosion system, the Nyquist plot is a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct) . A larger diameter indicates a higher R_ct and thus a slower corrosion rate.

  • Equivalent Circuit Modeling: The experimental data is fitted to an equivalent electrical circuit (EEC) to quantify the electrochemical parameters. A common model is the Randles circuit.

    • R_s: Solution resistance.

    • R_ct: Charge transfer resistance. This is inversely proportional to the corrosion rate.

    • CPE: Constant Phase Element, used instead of a pure capacitor to account for the non-ideal, heterogeneous nature of the electrode surface. It provides a value for the double-layer capacitance (C_dl). A decrease in C_dl upon inhibitor addition suggests the displacement of water molecules by the organic inhibitor molecules.[3]

  • Inhibition Efficiency (IE%): Calculated from the R_ct values for the blank (R°_ct) and inhibited (R_ct) solutions.

    IE% = [(R_ct - R°_ct) / R_ct] x 100

Concentration (mM)R_ct (Ω·cm²)C_dl (µF/cm²)IE (%)
0 (Blank)45150-
0.12506582.0
0.56004092.5
1.09803295.4
2.015502597.1
Table 2: Representative data from Electrochemical Impedance Spectroscopy measurements.

Supporting Theoretical Analysis

Adsorption Isotherm Analysis

To understand the interaction between the inhibitor and the metal surface, the experimental data can be fitted to various adsorption isotherms.[14][15] The degree of surface coverage (θ), calculated from the IE% (θ = IE%/100), is plotted against the inhibitor concentration (C). The Langmuir isotherm is commonly used and assumes the formation of a monolayer of inhibitor on the surface.[4][16]

Langmuir Isotherm Equation: C/θ = 1/K_ads + C

A linear plot of C/θ versus C with a correlation coefficient (R²) close to 1 suggests that the adsorption of MATT follows the Langmuir model.[17] The adsorption equilibrium constant (K_ads) can be calculated from the intercept.

Quantum Chemical Calculations

Quantum chemical calculations, typically using Density Functional Theory (DFT), provide molecular-level insights into the inhibitor's effectiveness.[18][19] These calculations can correlate the inhibitor's electronic properties with its performance.

  • E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher E_HOMO value indicates a greater tendency to donate electrons to the metal's vacant d-orbitals, leading to better inhibition efficiency.[20]

  • E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

  • Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity of the molecule, which often correlates with higher inhibition efficiency.[19]

These theoretical calculations can powerfully substantiate experimental findings by explaining the underlying electronic interactions driving the adsorption process.[21][22]

Conclusion

The electrochemical techniques of potentiodynamic polarization and electrochemical impedance spectroscopy provide a comprehensive framework for evaluating the performance of 5-(methylamino)-1,3,4-thiadiazole-2-thiol as a corrosion inhibitor. PDP offers a rapid assessment of corrosion rate and inhibition mechanism, while EIS delivers detailed kinetic and interfacial information.[9][23] When combined with theoretical analyses like adsorption isotherms and quantum chemical calculations, these methods allow for a robust and in-depth understanding of the inhibitor's protective action. The protocols and guidelines presented here offer a self-validating system for researchers to generate reliable and insightful data on novel corrosion inhibitors.

References

  • Ansari, K. R., Quraishi, M. A., & Singh, A. (2015). 2-(1,3,4-thiadiazole-2-yl)pyrrolidine as a corrosion inhibitor for mild steel in HCl: Combining experimental and DFT approaches. RSC Advances, 5(10), 7149-7157. [Link]

  • El-Haddad, M. N. (2022). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. Materials, 15(15), 5424. [Link]

  • Bentiss, F., Lebrini, M., & Lagrenée, M. (2005). Thermodynamic characterization of metal dissolution and inhibitor adsorption processes in mild steel/2,5-bis(n-thienyl)-1,3,4-thiadiazoles/hydrochloric acid system. Corrosion Science, 47(12), 2915-2931. [Link]

  • Lgaz, H., Salghi, R., Jodeh, S., & Hammouti, B. (2017). 5-amino-1,3,4-thiadiazole-2-thiol as a corrosion inhibitor for mild steel in hydrochloric acid. Journal of Adhesion Science and Technology, 31(10), 1121-1138. [Link]

  • Yunusa, U., Usman, B., Ibrahim, M. B., & Andrew, A. (2021). Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. Arabian Journal of Chemistry and Environmental Research, 8(2), 336-354. [Link]

  • Gao, G., & Liang, C. (2007). A Quantum Computational Method for Corrosion Inhibition. The Journal of Physical Chemistry C, 111(47), 17621-17627. [Link]

  • Wang, C. J., et al. (2024). Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. Journal of Materials Research and Technology, 29, 134-145. [Link]

  • Ebenso, E. E., & Isabirye, D. A. (2018). Adsorption Isotherm Modeling in Corrosion Inhibition Studies. IntechOpen. [Link]

  • Lasla, S., et al. (2022). Electrochemical Impedance Spectroscopy: A Tutorial. ACS Measurement Science Au, 2(4), 295-307. [Link]

  • Photostability Study of Some Modified Poly(vinyl chloride) Containing Pendant Schiff's Bases. (2015). ResearchGate. [Link]

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  • Al-Amiery, A. A., et al. (2021). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 1879, 032115. [Link]

  • ASTM G59-97(2014). (2014). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

  • Al-Baghdadi, S. B., et al. (2023). Quantum Chemical Calculations on Corrosion Inhibition Efficacy of Benzodiazepines on Mild Steel in Acid Medium. Baghdad Science Journal, 20(4), 1335. [Link]

  • ChemSynthesis. (n.d.). 5-methylamino-1,3,4-thiadiazole-2-thiol. [Link]

  • El-Aouni, A., et al. (2023). Corrosion Inhibition and Adsorption Properties of N-{2-[2-(5-Methyl-1H-pyrazol-3-yl)acetamido]phenyl}benzamide Monohydrate on C38 Steel in 1 M HCl. ACS Omega, 8(49), 46979–46992. [Link]

  • U.S. Bureau of Reclamation. (2019). Electrochemical Impedance Methods to Assess Coatings for Corrosion Protection. [Link]

  • Padmalatha, R., et al. (2021). Natural Corrosion Inhibition and Adsorption Characteristics of Tribulus terrestris Plant Extract on Aluminium in Hydrochloric Acid Environment. Biointerface Research in Applied Chemistry, 11(6), 14383-14394. [Link]

  • ResearchGate. (2014). How reliable is the potentiodynamic polarization in predicting the corrosion behavior? [Link]

  • Loto, C. A., & Loto, R. T. (2013). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. AIP Conference Proceedings, 1577, 76. [Link]

  • Khaled, K. F. (2010). Quantum Chemical Study on the Corrosion Inhibition of Some Oxadiazoles. Journal of the Serbian Chemical Society, 75(1), 1-13. [Link]

  • Kumar, A., & Sharma, S. (2013). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. International Journal of Pharmaceutical Sciences and Research, 4(10), 3746-3755. [Link]

  • O'Brien, R. J., et al. (2024). A Quantum Computing Approach to Simulating Corrosion Inhibition. arXiv preprint arXiv:2401.03154. [Link]

  • Hsissou, R., et al. (2021). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. Molecules, 26(18), 5653. [Link]

  • Valdez-Salas, B., et al. (2021). Electrochemical Impedance Spectroscopy (EIS): A Review Study of Basic Aspects of the Corrosion Mechanism Applied to Steels. Journal of Materials Science and Chemical Engineering, 9, 51-68. [Link]

  • Wang, Y., et al. (2023). Effect of Dissolved Oxygen and Amino Acid Corrosion Inhibitor on Corrosion of Carbon Steel Firewater Pipeline. Coatings, 13(5), 934. [Link]

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  • Jeyanthi, J., & Antony, A. S. (2018). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. JETIR, 5(8), 629-637. [Link]

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Method

Application Notes and Protocols for Anticonvulsant Activity Testing of 5-(methylamino)-1,3,4-thiadiazole-2-thiol in Animal Models

Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives in Epilepsy Epilepsy is a neurological disorder characterized by recurrent, unpredictable seizures, affecting millions worldwide. Current antiepile...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1,3,4-Thiadiazole Derivatives in Epilepsy

Epilepsy is a neurological disorder characterized by recurrent, unpredictable seizures, affecting millions worldwide. Current antiepileptic drugs, while effective for many, are often associated with significant side effects, including chronic toxicity and teratogenic effects.[1] This necessitates a continuous search for novel anticonvulsant agents with improved efficacy and a better safety profile. The 1,3,4-thiadiazole nucleus has emerged as a promising scaffold in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticonvulsant properties.[1][2][3]

The 1,3,4-thiadiazole ring is a versatile pharmacophore, acting as a hydrogen-binding domain and a two-electron donor system.[1] This allows for interactions with various biological targets. Several derivatives of this scaffold have demonstrated potent anticonvulsant effects in preclinical studies.[2][4][5] This document provides detailed protocols for evaluating the anticonvulsant activity of a specific derivative, 5-(methylamino)-1,3,4-thiadiazole-2-thiol, using established animal models.

Compound Profile: 5-(methylamino)-1,3,4-thiadiazole-2-thiol

Property Value Source
IUPAC Name 5-(methylamino)-1,3,4-thiadiazole-2-thiolChemSynthesis
CAS Number 27386-01-2ChemSynthesis
Molecular Formula C₃H₅N₃S₂[6]
Molecular Weight 147.225 g/mol [6]
Melting Point 190-193 ºC[6]

Proposed Mechanism of Action: A Multi-Target Approach

While the precise mechanism of action for 5-(methylamino)-1,3,4-thiadiazole-2-thiol is yet to be elucidated, the extensive research on related 1,3,4-thiadiazole derivatives suggests several potential pathways. A key pharmacophore model for anticonvulsant activity includes a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor system, all of which are present in the 1,3,4-thiadiazole scaffold.[7][8]

Potential mechanisms include:

  • Enhancement of GABAergic Inhibition: The 1,3,4-thiadiazole moiety may interact with GABA-A receptors, promoting the influx of chloride ions and leading to hyperpolarization of neuronal membranes. This increased inhibition would raise the seizure threshold.[2][8]

  • Carbonic Anhydrase Inhibition: Acetazolamide, a known anticonvulsant, is a 1,3,4-thiadiazole derivative that acts by inhibiting carbonic anhydrase. This enzyme's inhibition can lead to metabolic acidosis in the brain, which has been shown to have an anticonvulsant effect.[4][7]

  • Modulation of Voltage-Gated Ion Channels: Some 1,3,4-thiadiazole derivatives may exert their effects by blocking voltage-dependent sodium channels, thereby inhibiting the release of excitatory neurotransmitters.[4]

Potential Anticonvulsant Mechanisms of 5-(methylamino)-1,3,4-thiadiazole-2-thiol cluster_compound 5-(methylamino)-1,3,4-thiadiazole-2-thiol cluster_targets Potential Molecular Targets cluster_effects Cellular Effects compound Test Compound gaba GABA-A Receptor compound->gaba Enhances Activity ca Carbonic Anhydrase compound->ca Inhibits ion_channel Voltage-Gated Na+ Channel compound->ion_channel Blocks hyperpolarization Neuronal Hyperpolarization gaba->hyperpolarization acidosis Metabolic Acidosis ca->acidosis reduced_excitation Reduced Excitatory Neurotransmission ion_channel->reduced_excitation outcome Anticonvulsant Activity hyperpolarization->outcome acidosis->outcome reduced_excitation->outcome

Caption: Potential multi-target mechanism of action for 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Experimental Protocols for Anticonvulsant Screening

The following protocols describe the standardized methods for evaluating the anticonvulsant potential and neurotoxicity of 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Animal Models and Ethical Considerations
  • Species: Adult male Swiss albino mice (20-25 g) are commonly used.

  • Housing: Animals should be housed in groups of 5-6 per cage under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to food and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least one week before the experiment.

  • Ethical Approval: All experimental procedures must be approved by the Institutional Animal Ethics Committee (IAEC) and conducted in accordance with the guidelines of the Committee for the Purpose of Control and Supervision of Experiments on Animals (CPCSEA) or equivalent local regulatory bodies.

Drug Preparation and Administration
  • Vehicle: The test compound and standard drugs should be dissolved or suspended in a suitable vehicle, such as a 0.9% NaCl solution or 0.5% carboxymethyl cellulose (CMC).[7]

  • Administration: The compound is typically administered intraperitoneally (i.p.) or orally (p.o.). The volume of administration should not exceed 10 ml/kg body weight.

  • Dose Levels: A range of doses (e.g., 30, 100, and 300 mg/kg) should be tested to establish a dose-response relationship.[5][7]

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

Protocol:

  • Administer the test compound, vehicle, or a standard drug (e.g., Phenytoin, 25 mg/kg, i.p.) to different groups of mice.

  • After a predetermined time (e.g., 30 or 60 minutes), induce seizures by applying an electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.

  • Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • The absence of the tonic hind limb extension is considered as the endpoint for protection.

  • Calculate the percentage of protection for each group.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ model is used to screen for drugs effective against myoclonic and absence seizures.

Protocol:

  • Administer the test compound, vehicle, or a standard drug (e.g., Ethosuximide, 150 mg/kg, i.p.) to different groups of mice.

  • After a specified time (e.g., 30 or 60 minutes), inject a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

  • Observe the animals for 30 minutes for the onset and severity of seizures.

  • The absence of clonic spasms for at least 5 seconds is considered the endpoint for protection.

  • Record the latency to the first seizure and the percentage of protected animals.

Neurotoxicity Screening: Rotarod Test

This test assesses motor coordination and is used to determine the potential neurological deficits induced by the test compound.

Protocol:

  • Train the mice to walk on a rotating rod (e.g., 2.5 cm diameter, rotating at 20-25 rpm) for a set period (e.g., 1-2 minutes) for 2-3 consecutive days before the experiment.

  • On the day of the experiment, administer the test compound, vehicle, or a standard drug.

  • At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice on the rotarod.

  • Record the time each animal remains on the rod.

  • A significant decrease in the time spent on the rod compared to the vehicle-treated group indicates neurotoxicity.

Experimental Workflow for Anticonvulsant Screening start Start: Animal Acclimatization drug_prep Drug Preparation & Administration (Test Compound, Vehicle, Standard) start->drug_prep mes_test Maximal Electroshock (MES) Test drug_prep->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test drug_prep->scptz_test rotarod_test Neurotoxicity: Rotarod Test drug_prep->rotarod_test data_analysis Data Analysis & Interpretation mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis end Conclusion on Anticonvulsant Profile data_analysis->end

Caption: A streamlined workflow for the in vivo evaluation of anticonvulsant compounds.

Data Analysis and Interpretation

The anticonvulsant activity is typically expressed as the percentage of animals protected from seizures in the MES and scPTZ tests. The ED₅₀ (median effective dose) can be calculated using probit analysis. Neurotoxicity is assessed by comparing the performance of the drug-treated groups with the vehicle-treated group in the rotarod test.

Hypothetical Data Summary:

Treatment Group Dose (mg/kg) MES Protection (%) scPTZ Protection (%) Rotarod Performance (Time in sec)
Vehicle (0.5% CMC)1000120 ± 5.2
Phenytoin251000115 ± 4.8
Ethosuximide1500100118 ± 6.1
5-(methylamino)-1,3,4-thiadiazole-2-thiol 303317119 ± 5.5
5-(methylamino)-1,3,4-thiadiazole-2-thiol 1006750116 ± 4.9
5-(methylamino)-1,3,4-thiadiazole-2-thiol 3001008395 ± 7.3*

*p < 0.05 compared to the vehicle group, indicating potential neurotoxicity at higher doses.

Conclusion

The protocols outlined in this document provide a robust framework for the preclinical evaluation of 5-(methylamino)-1,3,4-thiadiazole-2-thiol as a potential anticonvulsant agent. Based on the extensive literature on the 1,3,4-thiadiazole scaffold, this compound is a promising candidate for further investigation. A thorough assessment using the MES, scPTZ, and rotarod tests will provide critical insights into its efficacy, spectrum of activity, and potential side effects, guiding future drug development efforts.

References

  • National Institutes of Health (NIH).

  • Frontiers in Chemistry.

  • American Research Journals.

  • Journal of Heterocyclic Chemistry.

  • Al-Ahliyya Amman University.

  • National Institutes of Health (NIH).

  • ChemSynthesis.

  • Journal of Global Pharma Technology.

  • Chemical Methodologies.

  • MDPI.

  • ResearchGate.

  • ResearchGate.

  • ResearchGate.

  • PubMed.

  • Semantic Scholar.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

Welcome to the technical support center for the synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following sections provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols.

I. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis, offering causative explanations and actionable solutions.

Issue 1: Low Overall Yield of the Final Product

Q1: My final yield of 5-(methylamino)-1,3,4-thiadiazole-2-thiol is consistently below the expected range. What are the likely causes and how can I improve it?

A1: Low yield is a frequent challenge stemming from several factors throughout the synthetic process. Here’s a breakdown of potential causes and corresponding optimization strategies:

  • Incomplete Initial Reaction: The initial formation of the thiosemicarbazide intermediate is a critical step.[1][2] Incomplete reaction can be due to:

    • Poor Reagent Quality: Ensure the purity of your starting materials, particularly the thiosemicarbazide and carbon disulfide. Impurities can lead to unwanted side reactions.

    • Suboptimal Reaction Temperature: The reaction between 4-methylthiosemicarbazide and carbon disulfide is typically conducted at a low temperature, often with cooling in an ice bath, to control the exothermic reaction.[3] Allowing the temperature to rise excessively can lead to decomposition and side product formation.

    • Insufficient Reaction Time: While the initial reaction is often rapid, ensure sufficient time for completion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.[4][5]

  • Inefficient Cyclization: The cyclization of the intermediate is the key ring-forming step.[1][4] Factors affecting this step include:

    • Inadequate Acidification: The cyclization is typically acid-catalyzed. Insufficient or improper acidification of the reaction mixture can result in incomplete ring closure. Concentrated hydrochloric acid is commonly used to bring the pH to 1-2.[3]

    • Incorrect Reaction Conditions: The cyclization step often requires heating (reflux).[5][6] Ensure the reaction is refluxed for the appropriate duration, as indicated in optimized protocols. Again, TLC monitoring is crucial to avoid over- or under-running the reaction.

  • Product Loss During Workup and Purification:

    • Precipitation Issues: The product is typically isolated by precipitation from an acidified aqueous solution. If the product appears oily or fails to precipitate, it could be due to the presence of impurities or an incorrect pH.

    • Recrystallization Losses: While recrystallization is essential for purification, multiple recrystallization steps can lead to significant product loss.[3] Optimizing the initial purity of the crude product can minimize the need for extensive purification. Ethanol or a mixture of ethanol and water are commonly used for recrystallization.[3]

Issue 2: Presence of Significant Impurities in the Final Product

Q2: My final product shows significant impurities upon analysis (e.g., by NMR or LC-MS). What are the common side products and how can I minimize their formation?

A2: The formation of side products is a common hurdle in 1,3,4-thiadiazole synthesis. Understanding the potential impurities is key to mitigating them.

  • Unreacted Starting Materials: The most straightforward impurity is the presence of unreacted 4-methylthiosemicarbazide or other starting materials. This indicates an incomplete reaction.

    • Solution: As mentioned, monitoring the reaction by TLC is essential to ensure it proceeds to completion.[4]

  • Formation of 1,2,4-Triazole Derivatives: Under certain conditions, particularly alkaline conditions, the thiosemicarbazide intermediate can cyclize to form a 1,2,4-triazole derivative as a side product.[4]

    • Solution: Carrying out the cyclization in a strongly acidic medium favors the formation of the desired 1,3,4-thiadiazole ring.[4]

  • Disulfide Formation: The thiol group of the product can be oxidized to form a disulfide, especially if exposed to air for extended periods in solution.

    • Solution: Minimize exposure of the reaction mixture and the isolated product to air, particularly during workup and storage. Working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

II. Frequently Asked Questions (FAQs)

This section covers broader questions regarding the synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Q3: What is the fundamental reaction mechanism for the synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol?

A3: The synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol typically proceeds through a two-step process:

  • Formation of a Dithiocarbazate Intermediate: 4-methylthiosemicarbazide reacts with carbon disulfide in the presence of a base (like potassium hydroxide or sodium carbonate) to form a potassium dithiocarbazate salt.[6][7] The nitrogen of the thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbon of the carbon disulfide.

  • Acid-Catalyzed Cyclization: The dithiocarbazate intermediate then undergoes an intramolecular cyclization upon acidification. This ring-closing reaction involves the loss of a water molecule to form the stable 1,3,4-thiadiazole ring.[1]

Reaction_Mechanism cluster_0 Step 1: Dithiocarbazate Formation cluster_1 Step 2: Cyclization 4-Methylthiosemicarbazide 4-Methylthiosemicarbazide Intermediate Potassium Dithiocarbazate 4-Methylthiosemicarbazide->Intermediate + CS2, KOH Carbon_Disulfide Carbon Disulfide Product 5-(Methylamino)-1,3,4- thiadiazole-2-thiol Intermediate->Product H+, Heat

Caption: General reaction pathway for the synthesis.

Q4: What is the role of each reagent in the synthesis?

A4:

  • 4-Methylthiosemicarbazide: This is the primary building block, providing the N-methylamino group and the core hydrazine structure for the thiadiazole ring.

  • Carbon Disulfide (CS₂): This reagent provides the carbon atom for the C=S (thione) group and the sulfur atom that becomes part of the heterocyclic ring.[8][9]

  • Base (e.g., Potassium Hydroxide, Sodium Carbonate): The base is crucial for deprotonating the thiosemicarbazide, making it a more potent nucleophile to attack the carbon disulfide.[6] It also facilitates the formation of the dithiocarbazate salt.

  • Acid (e.g., Hydrochloric Acid): The acid catalyzes the final cyclization step and is used to precipitate the final product from the reaction mixture.[5]

  • Solvent (e.g., Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and facilitates the reaction.[5][10]

Q5: Are there any alternative synthetic routes to consider?

A5: While the reaction of a thiosemicarbazide with carbon disulfide is a very common and efficient method for preparing 2-amino-5-mercapto-1,3,4-thiadiazoles, other methods exist for the synthesis of the 1,3,4-thiadiazole core.[1][2] These include the cyclization of acylhydrazines with sulfur-containing reagents.[1] However, for this specific target molecule, the thiosemicarbazide route is generally the most direct and widely used.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for a standard and an optimized synthesis protocol.

Standard Synthesis Protocol

This protocol is based on commonly cited literature procedures.

Reagent Amount Molar Equiv.
4-Methylthiosemicarbazide1.05 g (10 mmol)1.0
Potassium Hydroxide0.56 g (10 mmol)1.0
Carbon Disulfide0.76 g (0.6 mL, 10 mmol)1.0
Absolute Ethanol20 mL-
Concentrated HClAs needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in absolute ethanol.

  • Cool the solution in an ice bath to below 10°C.

  • Add 4-methylthiosemicarbazide to the cooled solution and stir until dissolved.

  • Slowly add carbon disulfide dropwise to the mixture while maintaining the temperature below 10°C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

  • After reflux, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with cold distilled water, and dry it under vacuum.

  • Purify the crude product by recrystallization from ethanol.

Optimized High-Yield Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagent Amount Molar Equiv.
4-Methylthiosemicarbazide1.05 g (10 mmol)1.0
Anhydrous Sodium Carbonate1.06 g (10 mmol)1.0
Carbon Disulfide0.84 g (0.66 mL, 11 mmol)1.1
Absolute Ethanol25 mL-
Concentrated HClAs needed-

Procedure:

  • To a 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-methylthiosemicarbazide and anhydrous sodium carbonate to absolute ethanol.[6]

  • Cool the suspension in an ice-water bath.

  • Add carbon disulfide dropwise via the dropping funnel over 30 minutes with vigorous stirring.

  • After the addition, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Heat the reaction mixture to reflux and maintain for 3 hours. Monitor for completion using TLC (e.g., Ethyl acetate:Hexane 1:1).

  • Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Transfer the filtrate to a beaker and cool in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise with stirring until the pH reaches 1-2, resulting in the precipitation of a pale-yellow solid.

  • Collect the precipitate by vacuum filtration, wash with copious amounts of cold water until the washings are neutral.

  • Dry the product in a vacuum oven at 50-60°C.

  • If necessary, recrystallize from a minimal amount of hot ethanol.

IV. Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Check Purity of Starting Materials Start->Check_Reagents Check_Reagents->Start Impurities Found Monitor_Reaction Monitor Reaction by TLC Check_Reagents->Monitor_Reaction Reagents Pure Optimize_Temp Optimize Reaction Temperature Monitor_Reaction->Optimize_Temp Incomplete Reaction Check_pH Verify pH during Acidification Monitor_Reaction->Check_pH Reaction Complete Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Optimize_Time->Monitor_Reaction Check_pH->Start pH Incorrect Purification Optimize Purification (Recrystallization) Check_pH->Purification pH Correct Purification->Start Still Impure Success Improved Yield and Purity Purification->Success Optimized

Sources

Optimization

Technical Support Center: Purification of 5-(methylamino)-1,3,4-thiadiazole-2-thiol

Welcome to the technical support center for the purification of 5-(methylamino)-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, pract...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-(methylamino)-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the purification of this versatile heterocyclic compound. My aim is to combine established chemical principles with field-proven insights to help you achieve the desired purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Properties

5-(methylamino)-1,3,4-thiadiazole-2-thiol is a polar, weakly acidic compound. Its structure features a methylamino group, which imparts some basic character, and a thiol group, which can exist in tautomeric equilibrium with the thione form, conferring weak acidity. This amphiprotic nature, combined with its polarity, presents unique challenges and opportunities for purification.

PropertyEstimated Value/CharacteristicImplication for Purification
Molecular Formula C₃H₅N₃S₂-
Molecular Weight 147.23 g/mol -
Appearance Typically a pale yellow to off-white solidColor may indicate the presence of impurities.
Melting Point 190-193 °CA sharp melting point is a good indicator of purity.[1]
Solubility Sparingly soluble in water and non-polar organic solvents. Soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols (e.g., ethanol, methanol).Guides the choice of solvents for recrystallization and chromatography.
pKa Estimated to be around 5-6 for the thiol group and the protonated methylamino group around 2-3.Crucial for developing effective acid-base extraction protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 5-(methylamino)-1,3,4-thiadiazole-2-thiol?

A1: The impurity profile largely depends on the synthetic route. However, common impurities for this class of compounds include:

  • Unreacted Starting Materials: Such as methyl-thiosemicarbazide or its precursors.

  • Isomeric Byproducts: Formation of isomeric triazole derivatives can occur under certain reaction conditions.[2]

  • Polymeric Materials: Harsh acidic or thermal conditions can lead to the formation of colored, tar-like substances.

  • Residual Solvents and Reagents: Solvents used in the synthesis or workup, and any excess reagents.

Q2: My purified product is a sticky solid or an oil. What went wrong?

A2: This is a common issue with polar compounds and often points to the presence of residual solvent or impurities that depress the melting point. First, ensure your product is thoroughly dried under high vacuum. If the problem persists, trituration with a non-polar solvent like diethyl ether or hexanes can help induce crystallization and wash away more soluble impurities.[2] If the product remains oily, column chromatography is your best option for further purification.

Q3: I'm seeing significant peak tailing for my compound on a silica gel column. How can I improve the peak shape?

A3: Peak tailing of basic or even weakly basic compounds on silica gel is typically due to strong interactions with acidic silanol groups on the silica surface. To mitigate this, you can:

  • Add a Basic Modifier: Incorporate a small amount (0.1-1%) of a basic additive like triethylamine (TEA) or ammonia (in methanol) into your mobile phase. This will neutralize the active silanol sites.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina, or a C18 reversed-phase column for highly polar compounds.

Troubleshooting Purification Workflows

This section provides a logical framework for addressing common purification challenges.

G cluster_0 Initial Purification Attempt cluster_1 Troubleshooting Path Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Oiling Out Oiling Out Recrystallization->Oiling Out Issue Poor Recovery Poor Recovery Recrystallization->Poor Recovery Issue Colored Impurities Colored Impurities Recrystallization->Colored Impurities Issue Column Chromatography Column Chromatography Oiling Out->Column Chromatography Solution Acid-Base Extraction Acid-Base Extraction Poor Recovery->Acid-Base Extraction Alternative Charcoal Treatment Charcoal Treatment Colored Impurities->Charcoal Treatment Solution Pure Product Pure Product Column Chromatography->Pure Product Acid-Base Extraction->Pure Product Charcoal Treatment->Recrystallization Re-attempt

Caption: Troubleshooting workflow for purification.

Detailed Purification Protocols

Method 1: Recrystallization

Recrystallization is often the most effective and scalable method for purifying 5-(methylamino)-1,3,4-thiadiazole-2-thiol, especially for removing less polar impurities.

Principle: This technique relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.

Step-by-Step Protocol:

  • Solvent Screening: In small test tubes, test the solubility of your crude product (a few milligrams) in various solvents (e.g., ethanol, methanol, isopropanol, water, and mixtures thereof). A good starting point is an ethanol/water mixture.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling with stirring. Add more solvent portion-wise until the solid just dissolves.

  • (Optional) Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Troubleshooting Recrystallization:

IssueProbable CauseSolution
"Oiling Out" The solution is supersaturated, or the compound's melting point is lower than the boiling point of the solvent.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can provide nucleation sites.
No Crystals Form The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Boil off some of the solvent to increase the concentration. If that fails, try a different solvent system where the compound is less soluble.
Colored Crystals Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this can reduce your yield.
Method 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For 5-(methylamino)-1,3,4-thiadiazole-2-thiol, both normal-phase and reversed-phase chromatography can be effective.

Normal-Phase Chromatography Workflow

G Start Start Slurry Pack Silica Gel Slurry Pack Silica Gel Start->Slurry Pack Silica Gel Dissolve Crude Product Dissolve Crude Product Slurry Pack Silica Gel->Dissolve Crude Product Load Sample onto Column Load Sample onto Column Dissolve Crude Product->Load Sample onto Column Elute with Mobile Phase Elute with Mobile Phase Load Sample onto Column->Elute with Mobile Phase Collect Fractions Collect Fractions Elute with Mobile Phase->Collect Fractions Analyze Fractions by TLC Analyze Fractions by TLC Collect Fractions->Analyze Fractions by TLC Combine Pure Fractions Combine Pure Fractions Analyze Fractions by TLC->Combine Pure Fractions Evaporate Solvent Evaporate Solvent Combine Pure Fractions->Evaporate Solvent Pure Product Pure Product Evaporate Solvent->Pure Product

Caption: Normal-phase column chromatography workflow.

Step-by-Step Protocol (Normal-Phase):

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate mobile phase. A good starting point is a mixture of dichloromethane (DCM) and methanol (MeOH). Aim for an Rf value of ~0.3 for your target compound. If peak streaking is observed, add 0.5-1% triethylamine (TEA) to the mobile phase.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen mobile phase.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, you can adsorb the sample onto a small amount of silica gel (dry loading).[3]

  • Loading: Carefully load the sample onto the top of the silica bed.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

IssueProbable CauseSolution
Poor Separation Inappropriate solvent system.Re-optimize the mobile phase using TLC. A gradient elution (gradually increasing the polarity) may be necessary.
Compound Stuck on Column The compound is too polar for the mobile phase.Drastically increase the polarity of the mobile phase. A system containing dichloromethane, methanol, and a small amount of aqueous ammonia may be effective for very polar basic compounds.[4]
Compound Decomposition The compound is unstable on silica gel.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If it decomposes, consider using a less acidic stationary phase like neutral alumina.
Method 3: Acid-Base Extraction

This technique is particularly useful for removing acidic or basic impurities from your neutral (in this case, amphiprotic) target compound, or for isolating the target compound itself.

Principle: Acid-base extraction leverages the differential solubility of a compound in its neutral and salt (charged) forms in immiscible organic and aqueous phases. The weakly acidic thiol group can be deprotonated with a mild base, and the weakly basic methylamino group can be protonated with an acid.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Extraction of Basic Impurities: Transfer the solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This will protonate and extract basic impurities into the aqueous layer.

  • Extraction of Acidic Impurities: Wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to deprotonate and remove acidic impurities.

  • Isolation of Target Compound: The organic layer now contains the purified 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

  • Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Troubleshooting Acid-Base Extraction:

IssueProbable CauseSolution
Emulsion Formation Vigorous shaking or the presence of surfactant-like impurities.Add brine (saturated NaCl solution) to the aqueous layer to increase its polarity and break the emulsion. Gentle swirling instead of vigorous shaking can prevent emulsion formation.
Low Recovery The salt form of your compound has some solubility in the organic phase, or the neutral form has some solubility in the aqueous phase.Perform back-washes. For example, after the acid wash, wash the acidic aqueous layer with a fresh portion of the organic solvent to recover any trapped neutral compound.

References

  • University of California, Los Angeles. Acid-Base Extraction. Available from: [Link]

  • University of Rochester. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis and characterization of a novel 5-amino-1, 3, 4-thiadiazole-2-thiol. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 1134-1141.
  • ChemSynthesis. 5-methylamino-1,3,4-thiadiazole-2-thiol. Available from: [Link]

  • NIST. 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-. Available from: [Link]

  • Wikipedia. Acid–base extraction. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Available from: [Link]

  • Al-Obaidi, A. S. M., & Al-Janabi, A. S. H. (2011). Synthesis of Some New Schiff Bases and Reaction with Urea & Thiourea Derivatives from 2- Amino -1,3,4-thiadiazole-5-thiol. Journal of Al-Nahrain University, 14(3), 46-56.
  • ChemSynthesis. (2025). 5-methylamino-1,3,4-thiadiazole-2-thiol. Available from: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 5-(Methylamino)-1,3,4-thiadiazole-2-thiol (MATT)

Welcome to the technical support center for 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MATT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical informati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MATT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for the stability issues of MATT in solution. Our goal is to equip you with the knowledge to anticipate and address common challenges encountered during your experiments, ensuring the integrity and reproducibility of your results.

I. Understanding the Inherent Instability of MATT

5-(Methylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound featuring a thiol (-SH) group, which is the primary source of its instability. The thiol group is susceptible to oxidation, particularly in solution, which can lead to the formation of disulfides and other degradation products. This process is often influenced by several experimental parameters, including pH, temperature, light exposure, and the presence of metal ions.

The 1,3,4-thiadiazole ring itself is generally stable, but the substituents can influence its reactivity. While the methylamino group is relatively stable, the thiol group's propensity for oxidation is a critical consideration in experimental design.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter when working with MATT solutions.

Issue Potential Cause(s) Recommended Solutions
Loss of biological activity or inconsistent assay results over time. Oxidative Degradation: The thiol group of MATT can oxidize to form a disulfide dimer, which may have reduced or no biological activity. This is accelerated by higher pH, oxygen, and trace metal ions.- Prepare Fresh Solutions: Use MATT solutions immediately after preparation. - Control pH: Maintain a slightly acidic pH (if compatible with your assay) to slow down thiol oxidation. - Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen. - Use Antioxidants: Consider adding a small amount of an antioxidant like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to your stock solutions, but be mindful of potential interference with your assay.
Precipitation of the compound from the solution upon storage. Poor Solubility: MATT has limited solubility in aqueous solutions. Changes in temperature or solvent composition can cause it to precipitate. Degradation Product Insolubility: The disulfide dimer or other degradation products may be less soluble than the parent compound.- Optimize Solvent System: For aqueous buffers, consider using a co-solvent such as DMSO or DMF at a final concentration of <0.5%. - Determine Solubility: Perform solubility tests in your specific assay buffer before conducting experiments. - Store at Appropriate Temperatures: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Discoloration of the solution (e.g., turning yellow). Oxidation/Degradation: The formation of colored degradation products is possible, although not specifically documented for MATT. Reaction with Media Components: MATT may react with components in complex biological media.- Monitor Solution Appearance: Discard any discolored solutions. - Perform Control Experiments: Incubate MATT in your assay medium without cells or other reagents to assess for any inherent reactivity.
Discrepancy between biochemical and cell-based assay results. Metabolic Degradation: In cell-based assays, intracellular enzymes could metabolize MATT. The thiol group is a potential site for conjugation with glutathione.[1]- Conduct Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of MATT. - Identify Metabolites: Employ LC-MS/MS to identify potential metabolites and understand the degradation pathway in a biological system.

III. Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for MATT in solution?

A1: Based on the chemistry of thiols, the most probable degradation pathway for MATT in solution is the oxidation of the thiol group to form a disulfide dimer. This reaction is often catalyzed by trace metals and is more rapid at neutral to basic pH.

MATT 2 MATT (Thiol) Disulfide Disulfide Dimer MATT->Disulfide Oxidation (+ O2, metal ions, high pH)

Caption: Primary degradation pathway of MATT.

Q2: How does pH affect the stability of MATT solutions?

A2: The stability of thiols is highly pH-dependent. At pH values below the pKa of the thiol group, the protonated form (R-SH) predominates and is less susceptible to oxidation. As the pH increases above the pKa, the deprotonated thiolate anion (R-S⁻) is formed, which is much more readily oxidized. Therefore, MATT solutions will be more stable at acidic pH and less stable at neutral and basic pH.

Q3: What are the recommended solvents for preparing MATT stock solutions?

A3: While specific solubility data for MATT is limited, based on the properties of the closely related 5-amino-1,3,4-thiadiazole-2-thiol, it is advisable to use polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) for preparing high-concentration stock solutions.[2] For aqueous-based assays, it is crucial to ensure that the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts.

Q4: Can I store MATT solutions for future use?

A4: It is strongly recommended to prepare MATT solutions fresh for each experiment. If storage is unavoidable, prepare high-concentration stock solutions in an anhydrous polar aprotic solvent like DMSO, aliquot into single-use vials to minimize freeze-thaw cycles, and store at -80°C under an inert atmosphere (e.g., argon or nitrogen).

Q5: How can I monitor the stability of my MATT solution?

A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), is the most reliable way to monitor the concentration of MATT and detect the formation of degradation products. A reverse-phase HPLC method can be developed to separate MATT from its more polar degradation products.

IV. Experimental Protocols

Protocol 1: General Procedure for Preparing MATT Solutions
  • Weighing: Accurately weigh the required amount of solid MATT in a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a high-purity, anhydrous solvent (e.g., DMSO) to achieve the desired stock solution concentration.

  • Dissolution: Gently vortex or sonicate the vial until the solid is completely dissolved.

  • Dilution: For working solutions, perform serial dilutions of the stock solution into the appropriate assay buffer immediately before use. Ensure thorough mixing after each dilution.

cluster_0 Preparation of MATT Solutions A Weigh Solid MATT B Add Anhydrous Solvent (e.g., DMSO) A->B C Vortex/Sonicate to Dissolve B->C D Perform Serial Dilutions in Assay Buffer C->D

Caption: Workflow for preparing MATT solutions.

Protocol 2: Forced Degradation Study of MATT

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop a stability-indicating analytical method.[3][4][5]

  • Preparation of Stock Solution: Prepare a stock solution of MATT in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid MATT to 105°C for 48 hours.

    • Photolytic Degradation: Expose the MATT solution to UV light (254 nm) and visible light for an extended period.

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC-UV to determine the extent of degradation and identify degradation products.

V. Development of a Stability-Indicating HPLC-UV Method

A stability-indicating method is crucial for accurately quantifying the active compound in the presence of its degradation products. For MATT, a reverse-phase HPLC-UV method would be appropriate.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from potential degradation products.[6][7][8]

  • Detection: The UV detection wavelength should be set at the λmax of MATT, which can be determined using a UV-Vis spectrophotometer.

  • Method Validation: The developed method should be validated according to ICH guidelines to ensure its specificity, linearity, accuracy, precision, and robustness.

VI. References

  • Fathalla, E. M., & Andersson, J. T. (2011). Products of polycyclic aromatic sulfur heterocycles in oil spill photodegradation. Environmental Toxicology and Chemistry, 30(9), 2004-2012. [Link]

  • Green Synthesis of 5-Substituted-1,3,4-thiadiazole-2-thiols as New Potent Nitrification Inhibitors. (2018). ResearchGate. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2022). PMC. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (n.d.). sciencedirect.com. [Link]

  • Hofmann, T., & Schieberle, P. (1996). Model Studies on the Oxidative Stability of Odor-Active Thiols Occurring in Food Flavors. Journal of Agricultural and Food Chemistry, 44(1), 251-255. [Link]

  • Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. (2019). ResearchGate. [Link]

  • Singh, R., & Kumar, R. (2016). Forced degradation studies. MedCrave online. [Link]

  • Synthesis and Antioxidant Activity of Novel 5-amino-2-alkyl/glycosylthio-1,3,4- thiadiazoles. (2019). eurekaselect.com. [Link]

  • The Photolytic Decomposition of Some Sulfones by an Internally Sensitized Path. (1969). Journal of the American Chemical Society. [Link]

  • 174 Thiadiazoles and Their Properties. (2021). ISRES. [Link]

  • Design, Synthesis, and Biological Evaluation of New 5-Substituted-1,3,4-thiadiazole-2-thiols as Potent Antioxidants. (2018). ResearchGate. [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2022). National Institutes of Health. [Link]

  • Degradation of heterocyclic sulfur compounds. Experiments were... (n.d.). ResearchGate. [Link]

  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... (n.d.). ResearchGate. [Link]

  • Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. (2024). Oxford Academic. [Link]

  • A Simple HPLC Method for Determining 2-(3-Chlorophenyloamino)-5-(2,4-Dihydroxyphenyl)-1,3,4-Thiadiazole in Brain and Plasma of Animals: Application to a Pharmacokinetic Study. (2014). ResearchGate. [Link]

  • (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2022). ResearchGate. [Link]

  • 4-Methyl-7-((2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio)-coumarin. (2022). MDPI. [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (n.d.). Journal of Global Pharma Technology. [Link]

  • N–H⋯S hydrogen bonding in 2-mercapto-5-methyl-1,3,4-thiadiazole. Synthesis and crystal structures of mercapto functionalised 1,3,4-thiadiazoles. (2014). ResearchGate. [Link]

  • METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. (n.d.). ijpbs.net. [Link]

  • Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazole. (2018). ResearchGate. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). springer.com. [Link]

  • Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. (2021). ResearchGate. [Link]

  • Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. (2016). MDPI. [Link]

  • (PDF) Ni(II) and Co(III) complexes of 5-methyl-1,3,4-thiadiazole-2-thiol: Syntheses, spectral, structural, thermal analysis, and DFT calculation. (2015). ResearchGate. [Link]

  • Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole. (1959). Google Patents.

  • Synthesis and characterization of 1, 3, 4-thiadiazole clubbed thiol derivatives. (2015). International Journal of Chemtech Applications. [Link]

  • N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents. (2016). NIH. [Link]

  • Thermodynamic properties of 2-mercapto-, 2,5-dimethyl- and 2-mercapto-5-methyl-1,3,4-thiadiazole. (2012). ResearchGate. [Link]

  • Synthesis, Characterization and Biological Activates Studies of some New Derivatives From 2-aminoo-5-mercapto-1, 3, 4-thiadiazol. (2018). Baghdad Science Journal. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013). Asian Journal of Research in Chemistry. [Link]

  • A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. (2021). MDPI. [Link]

  • Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia. [Link]

  • 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. (n.d.). SpectraBase. [Link]

  • Thermal decomposition of 5-amino-2-thiol-1,3,4-thiadiazole (HATT) Cu(II) and Zn(II) complexes. (2007). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of Thiadiazole Derivatives in Biological Assays

Introduction: The Thiadiazole Solubility Conundrum Thiadiazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3] However, their journey from prom...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiadiazole Solubility Conundrum

Thiadiazole derivatives are a cornerstone in modern medicinal chemistry, exhibiting a wide range of pharmacological activities.[1][2][3] However, their journey from promising candidates to viable drugs is often hampered by a significant hurdle: poor aqueous solubility. This issue is particularly prevalent when substitutions, especially with aromatic groups, are made to the core thiadiazole ring, which can drastically decrease their solubility in water.[4][5]

This technical guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and knowledge to anticipate, troubleshoot, and overcome the solubility challenges associated with thiadiazole derivatives in biological assays. Inaccurate assessment of a compound's activity due to precipitation can lead to misleading structure-activity relationships (SAR) and the premature discontinuation of potentially valuable drug candidates.[6]

Frequently Asked Questions (FAQs)

Q1: Why do many of my synthesized thiadiazole derivatives exhibit poor water solubility?

A1: The limited water solubility of many thiadiazole derivatives often stems from their molecular structure. The introduction of lipophilic (fat-loving) groups, such as phenyl rings, increases the molecule's overall hydrophobicity.[4] Furthermore, the planar nature of the thiadiazole ring can contribute to strong crystal lattice energy, making it energetically unfavorable for water molecules to effectively solvate and dissolve the compound.[4]

Q2: My thiadiazole compound dissolves perfectly in DMSO, but crashes out of solution when I add it to my aqueous assay buffer. What's happening?

A2: This common issue is known as "precipitation upon dilution."[4][6] While Dimethyl Sulfoxide (DMSO) is a powerful organic solvent, its capacity to maintain a compound's solubility is significantly reduced upon dilution into an aqueous medium. The critical factor is the compound's solubility in the final assay buffer, which includes salts, proteins, and other components that can influence solubility.[6]

Q3: What's the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A3:

  • Kinetic Solubility: This is a measure of how much of a compound can be dissolved in an aqueous buffer by adding a concentrated stock solution (usually in DMSO) before it precipitates. It's a non-equilibrium measurement that simulates the conditions of many high-throughput screening (HTS) assays.[6]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of a solid compound in a solvent. It's determined by allowing the solid to equilibrate with the solvent over an extended period (e.g., 24 hours) and then measuring the concentration of the dissolved compound.[6]

For initial troubleshooting in biological assays, kinetic solubility is often more relevant as it reflects the immediate conditions of the experiment. However, for lead optimization and formulation development, thermodynamic solubility provides a more fundamental understanding of the compound's properties.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to addressing solubility issues encountered during your experiments.

Problem 1: Compound Precipitation Upon Dilution from DMSO Stock

Symptoms:

  • Visible precipitate or cloudiness in the assay well after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Lower than expected potency.

Causality: The concentration of the thiadiazole derivative in the final aqueous buffer exceeds its solubility limit.

Step-by-Step Troubleshooting Workflow:

G cluster_excipients Solubilizing Excipients start Precipitation Observed step1 Step 1: Optimize DMSO Concentration (Target <0.5%) start->step1 step2 Step 2: Employ Co-solvents (e.g., Ethanol, PEG 400) step1->step2 If precipitation persists step3 Step 3: Adjust Buffer pH step2->step3 If precipitation persists step4 Step 4: Utilize Solubilizing Excipients step3->step4 If precipitation persists step5 Step 5: Consider Advanced Formulations step4->step5 For persistent issues cyclodextrins Cyclodextrins step4->cyclodextrins surfactants Surfactants step4->surfactants end Solubility Achieved step5->end

Caption: Troubleshooting workflow for compound precipitation.

Detailed Protocols & Explanations:

  • Step 1: Optimize DMSO Concentration:

    • Protocol: Prepare a dilution series of your DMSO stock to determine the lowest final DMSO concentration that maintains solubility while minimizing interference with the assay (typically <0.5%).

    • Rationale: Reducing the organic solvent content minimizes the "shock" to the compound upon dilution into the aqueous buffer.

  • Step 2: Employ Co-solvents:

    • Protocol: Prepare stock solutions in a mixture of DMSO and a water-miscible co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG).[7][8] A common starting point is a 1:1 mixture.

    • Rationale: Co-solvents can increase the solubility of a compound by altering the polarity of the solvent system and disrupting the hydrogen bonding network of water.[8]

  • Step 3: Adjust Buffer pH:

    • Protocol: If your thiadiazole derivative has ionizable functional groups, systematically vary the pH of your assay buffer.

    • Rationale: The solubility of weakly acidic or basic compounds can be significantly influenced by pH.[9][10] For a weak acid, increasing the pH will increase solubility, while for a weak base, decreasing the pH will have the same effect.[9]

  • Step 4: Utilize Solubilizing Excipients:

    • Cyclodextrins:

      • Protocol: Prepare a stock solution of a cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer. Pre-incubate your compound with the cyclodextrin solution before adding it to the final assay.

      • Rationale: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and presenting a hydrophilic exterior to the aqueous environment.[11][12][13]

    • Surfactants:

      • Protocol: Add a non-ionic surfactant (e.g., Tween® 80, Poloxamer 188) to your assay buffer at a concentration above its critical micelle concentration (CMC).

      • Rationale: Surfactants form micelles in aqueous solutions, which can encapsulate hydrophobic compounds in their core, thereby increasing their apparent solubility.[14]

  • Step 5: Consider Advanced Formulation Strategies:

    • For persistent solubility issues, especially in later-stage drug development, more advanced formulation strategies may be necessary. These are generally more complex and require specialized expertise.

      • Solid Dispersions: The drug is dispersed in a polymer matrix, which can improve both solubility and dissolution.[8][15]

      • Nanoparticle Formulations: Reducing the particle size of the compound to the nanometer range significantly increases its surface area, leading to enhanced dissolution rates.[11][16][17][18] This can be achieved through techniques like nanomilling or precipitation.[16]

      • Lipid-Based Formulations: Incorporating the drug into lipid vehicles such as self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[19][20]

      • Prodrug Approach: A bioreversible, more water-soluble derivative of the parent drug is synthesized.[17][21][22][23] This prodrug is then converted back to the active compound in vivo.[21][22]

Quantitative Data Summary

The following table summarizes the potential solubility enhancement that can be achieved with different methods. The actual improvement will vary depending on the specific thiadiazole derivative.

MethodTypical Fold-Increase in SolubilityKey Considerations
Co-solvents 2 to 10-foldPotential for assay interference at high concentrations.
pH Adjustment Variable (can be >100-fold)Only applicable to ionizable compounds.
Cyclodextrins 2 to 100-foldStoichiometry of complexation is important.[12][13]
Surfactants 2 to 50-foldPotential for cell toxicity and assay interference.
Nanoparticles >100-foldRequires specialized equipment and formulation expertise.[16][17]
Prodrugs >100-foldRequires chemical modification of the parent compound.[21][22]

Experimental Workflow for Solubility Screening

A systematic approach to solubility screening is crucial for efficiently identifying the optimal conditions for your thiadiazole derivative.

G start Poorly Soluble Thiadiazole Derivative step1 Initial Kinetic Solubility Assessment start->step1 step2 Tier 1: Simple Solubilization (Co-solvents, pH) step1->step2 step3 Tier 2: Excipient-Based (Cyclodextrins, Surfactants) step2->step3 If solubility is still insufficient step4 Tier 3: Advanced Formulation (Nanoparticles, Prodrugs) step3->step4 For lead optimization end Optimized Assay Conditions step4->end

Caption: A tiered approach to solubility screening.

Conclusion

Overcoming the solubility challenges of thiadiazole derivatives is a critical step in their successful development as therapeutic agents. By understanding the underlying principles of solubility and systematically applying the troubleshooting strategies and protocols outlined in this guide, researchers can enhance the reliability of their biological assay data and unlock the full potential of this important class of compounds.

References

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available from: [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available from: [Link]

  • Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. ResearchGate. Available from: [Link]

  • Drug Solubility: Importance and Enhancement Techniques. PMC - NIH. Available from: [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions. Available from: [Link]

  • Methods of solubility enhancements. Slideshare. Available from: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available from: [Link]

  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences. Available from: [Link]

  • Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. PubMed. Available from: [Link]

  • The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. PubMed. Available from: [Link]

  • Journal of Molecular Liquids. PermeGear. Available from: [Link]

  • Emerging synthetic Strategies and Pharmacological Insights of 1,3,4-Thiadiazole Derivatives: A Comprehensive Review. Future Science. Available from: [Link]

  • Systematic Review on Thiazole Compounds as Nanoparticles: Chemistry, Synthesis, Antimicrobial Activities, Therapeutic Investigat. Інститут металофізики. Available from: [Link]

  • Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate. Available from: [Link]

  • Unlocking Pharmaceutical Potential: The Significance of Thiadiazole Derivatives in Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Recent Developments on Novel Heterocyclic Compounds Thiadiazoles and Heterocyclic Compounds for COVID-19 Targets in Drug Discovery. ResearchGate. Available from: [Link]

  • New Cholinesterase Inhibitors Target Alzheimer's with Thiadiazoles. BIOENGINEER.ORG. Available from: [Link]

  • Biological activity of oxadiazole and thiadiazole derivatives. PMC - PubMed Central. Available from: [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available from: [Link]

  • Selective Interactions of Cyclodextrins with Isomeric 1,2,4-Thiadiazole Derivatives Displaying Pharmacological Activity: Spectroscopy Study. ResearchGate. Available from: [Link]

  • Grinding as Solvent-Free Green Chemistry Approach for Cyclodextrin Inclusion Complex Preparation in the Solid State. MDPI. Available from: [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. PubMed Central. Available from: [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. NIH. Available from: [Link]

  • Prodrug strategies to overcome poor water solubility. ResearchGate. Available from: [Link]

  • IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. European Journal of Molecular & Clinical Medicine. Available from: [Link]

  • Role of Prodrugs in Solubility Enhancement of Drugs. Semantic Scholar. Available from: [Link]

  • ROLE OF PRODRUGS IN SOLUBILITY ENHANCEMENT OF DRUGS. PharmaTutor. Available from: [Link]

  • A study of the inclusion complex of bioactive thiadiazole derivative with 2‑hydroxypropyl‑β‑cyclodextrin: Preparation, characterization and physicochemical properties. ResearchGate. Available from: [Link]

  • Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. Available from: [Link]

  • Cyclodextrins as solubilizers: formation of complex aggregates. PubMed. Available from: [Link]

  • Nanoparticle-Based Drug Delivery Systems: Current Advances and Future Directions. Bentham Science. Available from: [Link]

  • Development of New Targeted Nanotherapy Combined with Magneto-Fluorescent Nanoparticles against Colorectal Cancer. PMC - NIH. Available from: [Link]

  • Chemical properties of thiadiazole compounds. ResearchGate. Available from: [Link]

  • 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. MDPI. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Thiadiazole Schiff Bases

Welcome to the technical support center for the synthesis of thiadiazole Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reac...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of thiadiazole Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the synthesis of thiadiazole Schiff bases?

The synthesis of a thiadiazole Schiff base is a condensation reaction between a primary amine, in this case, an amino-thiadiazole derivative, and a carbonyl compound, typically an aldehyde or a ketone. The reaction involves the formation of a characteristic azomethine or imine group (-C=N-). This reaction is generally reversible and often requires catalysis and the removal of the water byproduct to drive the equilibrium towards the product.[1]

Q2: Why is the pH of the reaction medium so critical for a successful synthesis?

The pH of the reaction medium is a crucial parameter in Schiff base synthesis. The reaction is typically acid-catalyzed, but the concentration of the acid must be carefully controlled. A mildly acidic environment (pH 4-5) is often optimal.[1]

  • Role of the Acid Catalyst: The acid protonates the oxygen atom of the carbonyl group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine of the thiadiazole.

  • The Problem with High Acidity: If the medium is too acidic, the lone pair of electrons on the nitrogen atom of the amino-thiadiazole will be protonated. This neutralizes its nucleophilic character, preventing it from attacking the carbonyl carbon and thereby inhibiting the reaction.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions based on established chemical principles.

Problem 1: Low or No Product Yield

Symptoms:

  • After the specified reaction time, TLC analysis shows a significant amount of starting material remaining.

  • The isolated product mass is significantly lower than the theoretical yield.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Reversible Reaction Equilibrium The formation of Schiff bases is a reversible reaction where water is a byproduct. An accumulation of water can shift the equilibrium back towards the reactants, reducing the yield.[1]1. Water Removal: Utilize a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene) to continuously remove it from the reaction mixture. 2. Dehydrating Agents: Add anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves to the reaction mixture to sequester the water as it is formed.[1]
Sub-Optimal pH As discussed in the FAQs, an incorrect pH can either fail to sufficiently activate the carbonyl group or deactivate the amine nucleophile.[1]1. pH Adjustment: If the reaction is uncatalyzed, add a catalytic amount of a weak acid like glacial acetic acid.[2] If a strong acid was used, consider reducing its concentration or switching to a weaker acid. The optimal pH is typically between 4 and 5.[1]
Insufficient Reaction Time or Temperature The reaction kinetics may be slow under the current conditions, requiring more time or energy to reach completion.1. Increase Reaction Time: Monitor the reaction progress using TLC. Continue the reaction until the starting materials are consumed.[3] 2. Increase Temperature: Gently increase the reflux temperature, ensuring it does not exceed the decomposition temperature of your reactants or product.
Steric Hindrance Bulky substituents on either the amino-thiadiazole or the aldehyde/ketone can sterically hinder the approach of the nucleophile to the electrophilic carbon.1. Prolonged Reaction Time: These reactions may naturally require longer reflux times. 2. Stronger Catalyst: A more potent Lewis acid catalyst might be necessary to enhance the electrophilicity of the carbonyl carbon.
Problem 2: Product Purity Issues and Side Reactions

Symptoms:

  • The isolated product shows multiple spots on TLC.

  • NMR spectra indicate the presence of impurities.

  • The product has an unexpected color.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Unreacted Starting Materials Incomplete reaction is a common cause of impurities.1. Drive the Reaction to Completion: Refer to the solutions for "Low or No Product Yield." 2. Purification: Use an appropriate purification method to remove unreacted starting materials. Recrystallization is often effective if the solubility of the product and starting materials differ significantly.[4] Column chromatography is another powerful technique for separating the desired product.[4][5]
Side Reactions Aldehydes, especially aliphatic ones, can undergo self-condensation or polymerization under certain conditions. The thiadiazole ring itself is generally stable, but functional groups on the starting materials may not be.1. Control Temperature: Avoid excessively high reaction temperatures. 2. Optimize Catalyst Concentration: Use the minimum effective amount of catalyst to avoid promoting side reactions.
Product Decomposition The imine bond of the Schiff base can be susceptible to hydrolysis, especially during work-up if exposed to aqueous acidic or basic conditions for extended periods.1. Anhydrous Work-up: If possible, perform the work-up under anhydrous conditions. 2. Neutralize Promptly: If an aqueous work-up is necessary, ensure that any acidic or basic conditions are neutralized quickly. 3. Prompt Isolation: Isolate the product from the reaction mixture as soon as the reaction is complete.
Problem 3: Difficulty in Product Isolation

Symptoms:

  • The product does not precipitate from the reaction mixture upon cooling.

  • The product forms an oil instead of a solid.

Root Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
High Solubility in the Reaction Solvent The product may be too soluble in the chosen solvent to precipitate upon cooling.1. Solvent Removal: Reduce the volume of the solvent using a rotary evaporator.[6] 2. Anti-Solvent Addition: Add a solvent in which your product is insoluble (an "anti-solvent") to induce precipitation. For example, if your product is soluble in ethanol, adding cold water or hexane may cause it to precipitate. 3. Ice Bath Precipitation: Pour the reaction mixture into a beaker of ice-cold water.[6]
Oiling Out The product is melting at the temperature of the solution or is a low-melting solid.1. Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth. 2. Seeding: If you have a small crystal of the pure product, add it to the solution to induce crystallization. 3. Extended Cooling: Allow the solution to stand at a lower temperature (e.g., in a refrigerator or freezer) for an extended period.

Experimental Protocols and Workflows

General Protocol for the Synthesis of Thiadiazole Schiff Bases

This protocol provides a general starting point. Optimal conditions may vary depending on the specific substrates.

Materials:

  • 2-Amino-1,3,4-thiadiazole derivative (1.0 eq)

  • Substituted aldehyde or ketone (1.0 - 1.1 eq)

  • Solvent (e.g., ethanol, methanol, or PEG-400)[3][7]

  • Catalyst (e.g., glacial acetic acid, a few drops)[2]

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the 2-amino-1,3,4-thiadiazole derivative in the chosen solvent.

  • Addition of Aldehyde: Add the substituted aldehyde to the solution.

  • Addition of Catalyst: Add a few drops of glacial acetic acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain it for the required time (typically 2-12 hours).[2][6]

  • Monitoring: Monitor the progress of the reaction by TLC.[3] The disappearance of the starting materials and the appearance of a new, typically more non-polar, spot indicates product formation.

  • Isolation:

    • If the product precipitates upon cooling: Cool the reaction mixture to room temperature, and then in an ice bath. Collect the solid product by filtration.

    • If the product does not precipitate: Reduce the solvent volume under vacuum and/or add an anti-solvent to induce precipitation.

  • Washing: Wash the isolated solid with a suitable solvent (e.g., cold ethanol, diethyl ether) to remove soluble impurities.[2]

  • Purification: If necessary, purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol).[4]

  • Drying: Dry the purified product in a vacuum oven.

  • Characterization: Confirm the structure of the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Visualizing the Workflow: From Reaction to Pure Product

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis A Dissolve Amino-Thiadiazole in Solvent B Add Aldehyde/Ketone A->B C Add Acid Catalyst B->C D Reflux Mixture C->D E Monitor by TLC D->E E->D Incomplete F Cool Reaction Mixture E->F Complete G Product Precipitates? F->G H Filter Solid G->H Yes I Reduce Solvent Volume / Add Anti-Solvent G->I No J Wash Solid H->J I->H K Recrystallize / Column Chromatography J->K L Dry Product K->L M Characterize (NMR, IR, MS) L->M

Caption: Acid-catalyzed mechanism of Schiff base formation.

The Role of Substituents on the Aromatic Aldehyde

The electronic nature of the substituents on the aromatic aldehyde can significantly influence both the reaction rate and the properties of the resulting Schiff base.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -CF₃, Halogens):

    • Effect on Reactivity: EWGs make the carbonyl carbon more electrophilic, which can increase the rate of the initial nucleophilic attack. This can be beneficial for less reactive amines.

    • Effect on Product Properties: Schiff bases containing EWGs have been shown to exhibit enhanced biological activities, such as antibacterial properties. [4][6]This is potentially due to the creation of localized electron-deficient sites that can better interact with biological targets. [4]

  • Electron-Donating Groups (EDGs) (e.g., -OH, -OCH₃, -CH₃, -N(CH₃)₂):

    • Effect on Reactivity: EDGs decrease the electrophilicity of the carbonyl carbon, which can slow down the reaction rate. In some cases, reactions with strongly deactivating groups may require harsher conditions or fail to proceed. [8] * Effect on Product Properties: The presence of EDGs, particularly hydroxyl (-OH) groups, has been correlated with increased antioxidant activity in the resulting Schiff bases. [4]

References

  • ResearchGate. (n.d.). Optimization of the solvent for the synthesis of Schiff bases 5a-5g a. Retrieved from [Link]

  • ResearchGate. (2020). How can I get a pure Schiff base product? Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of New Schiff Bases and Biological Studies. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2021). Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. BMC Chemistry, 15(1), 59. Retrieved from [Link]

  • Mousa, M. N. (2017). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF ANTIBACTERIAL ACTIVITY OF 1,3,4- THIADIAZOLE DERIVATIVES CONTAINING SCHIFF BASES. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 7(1), 71-76. Retrieved from [Link]

  • Al-Masoudi, W. A., et al. (2024). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry. Retrieved from [Link]

  • Gawenda, R., et al. (2023). Synthesis and Biological Evaluation of New Schiff Bases Derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione. Molecules, 28(6), 2686. Retrieved from [Link]

  • El-Sayed, W. M., et al. (2017). Synthesis of Novel 2,5-Disubstituted-1,3,4-thiadiazoles Clubbed 1,2,4-Triazole, 1,3,4-Thiadiazole, 1,3,4-Oxadiazole and/or Schiff Base as Potential Antimicrobial and Antiproliferative Agents. Molecules, 22(3), 431. Retrieved from [Link]

  • Misan Journal of Academic Studies. (2023). Development of Thiadiazole and Schiff Base Derivatives: Synthesis, Spectral Characterization, and Antibacterial Activity Assessment. Retrieved from [Link]

  • Tahtaci, H. (2017). Synthesis and Characterization of Schiff Base Derivatives Containing 2-Amino-1,3,4-Thiadiazole Ring. ResearchGate. Retrieved from [Link]

  • de Faria, A. R., et al. (2023). Synthesis of New Schiff Bases Derived from Sulfamethoxazole and Aromatic Aldehydes with High Antibiofilm Activity in Rapidly Growing Mycobacteria Samples. Antibiotics, 12(7), 1145. Retrieved from [Link]

  • ResearchGate. (2018). synthesis, characterization and evaluation of antibacterial activity of 1,3,4- thiadiazole derivatives containing schiff bases. Retrieved from [Link]

  • International Journal of Chemical Studies. (2023). Synthesis and characterization of novel Schiff base ligands. Retrieved from [Link]

  • Chemical Review and Letters. (n.d.). Synthesis of new schiff base compounds based on Tröger's base contain thiadiazole amine and study antioxidant activity. Retrieved from [Link]

  • MDPI. (n.d.). Heterocyclic Schiff Bases of 3-Aminobenzanthrone and Their Reduced Analogues: Synthesis, Properties and Spectroscopy. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting NMR Peak Assignments for 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

Welcome to the technical support guide for navigating the complexities of Nuclear Magnetic Resonance (NMR) peak assignments for 5-(methylamino)-1,3,4-thiadiazole-2-thiol. This resource is designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of Nuclear Magnetic Resonance (NMR) peak assignments for 5-(methylamino)-1,3,4-thiadiazole-2-thiol. This resource is designed for researchers, scientists, and drug development professionals who are utilizing NMR spectroscopy for the structural elucidation and characterization of this and related heterocyclic compounds. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.

Frequently Asked Questions (FAQs)

Question 1: Why are the -NH and -SH proton signals broad or, in some cases, not observed in my ¹H NMR spectrum?

Answer:

The broadening or disappearance of signals from exchangeable protons, such as those in amino (-NH) and thiol (-SH) groups, is a common phenomenon in NMR spectroscopy. This is primarily due to two factors: chemical exchange with residual water or other protic impurities in the deuterated solvent, and quadrupole broadening from the adjacent ¹⁴N nucleus.[1][2]

  • Causality of Proton Exchange: The amine and thiol protons can rapidly exchange with deuterium from the solvent (if using, for example, D₂O or CD₃OD) or with protons from trace amounts of water in aprotic solvents like DMSO-d₆ or CDCl₃.[2] When this exchange occurs at a rate comparable to the NMR timescale, the signal broadens. If the exchange is very rapid, the signal can average with the impurity peak (e.g., water) and may even become undetectable.

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin of I=1 and possesses a quadrupole moment. This can lead to rapid relaxation of the attached proton, causing the -NH signal to broaden.

Troubleshooting Protocol:
  • Solvent Choice: Running the sample in a non-exchangeable, hydrogen-bond accepting solvent like DMSO-d₆ can slow down the proton exchange rate, often resulting in sharper -NH and -SH signals.[2]

  • D₂O Exchange: To definitively identify these peaks, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to the -NH and -SH protons will disappear due to their exchange with deuterium.

  • Low Temperature NMR: Cooling the sample can slow the rate of chemical exchange, leading to the sharpening of broad peaks.

Question 2: I'm observing unexpected splitting or multiplicity for the methylamino protons. What could be the cause?

Answer:

The multiplicity of the methyl (-CH₃) protons in the methylamino group is typically a doublet due to coupling with the adjacent -NH proton. However, you might observe a singlet or a broad singlet.

  • Rapid Proton Exchange: If the -NH proton is undergoing rapid exchange with the solvent or water, the coupling to the methyl protons can be lost, resulting in the collapse of the doublet to a singlet.

  • Intermediate Exchange Rate: A broad singlet or a poorly resolved doublet for the methyl protons can indicate that the -NH exchange is occurring at an intermediate rate.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose the issue with the methylamino proton signals.

G start Observe Methylamino (-CH3) Signal q1 What is the multiplicity? start->q1 doublet Doublet: Expected coupling to -NH. Assignment is likely correct. q1->doublet Doublet singlet Singlet or Broad Singlet: Potential rapid exchange of -NH proton. q1->singlet Singlet / Broad action1 Perform D2O exchange experiment. singlet->action1 action2 Acquire spectrum at low temperature. singlet->action2 result1 -NH signal disappears. -CH3 signal remains a singlet. action1->result1 result2 -CH3 signal sharpens into a doublet. action2->result2

Caption: Thiol-thione tautomerism in the thiadiazole ring.

If the tautomeric exchange is slow on the NMR timescale, you might observe separate sets of signals for each tautomer. If the exchange is fast, you will see a single set of time-averaged signals. The presence of multiple, unexpected peaks in your spectra could be an indication of co-existing tautomers.

Experimental Approach to Investigate Tautomerism:
  • Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help resolve this. If multiple tautomers are present, the relative intensities of their signals may change with temperature. At lower temperatures, the exchange may slow down enough to observe distinct signals for each form.

  • Solvent Studies: As the tautomeric equilibrium is solvent-dependent, running the NMR in different solvents (e.g., a polar protic solvent like methanol-d₄ versus a nonpolar solvent like benzene-d₆) can shift the equilibrium and provide evidence for the presence of different tautomers. [3]

Data Summary

The following tables provide expected chemical shift ranges for 5-(methylamino)-1,3,4-thiadiazole-2-thiol based on analogous structures found in the literature. These should be used as a guide, and actual values may vary based on experimental conditions.

Table 1: Expected ¹H NMR Chemical Shifts

ProtonExpected Chemical Shift (δ, ppm) in DMSO-d₆MultiplicityNotes
-NH5.0 - 8.0Broad Singlet / QuartetPosition and shape are highly dependent on concentration and water content. [4][5]
-SH13.0 - 14.0Broad SingletOften very broad and may not be observed. [4]
-CH₃2.8 - 3.2Doublet / SingletBecomes a singlet upon rapid -NH exchange.

Table 2: Expected ¹³C NMR Chemical Shifts

CarbonExpected Chemical Shift (δ, ppm) in DMSO-d₆Notes
C2 (C=S)180 - 190Thione form
C2 (-S-)160 - 170Thiol form
C5 (-NH)155 - 165
-CH₃30 - 35

References

  • NMR Spectroscopic Characterization of New 2,3-dihydro-1,3,4-thiadiazole Derivatives. (2012). Magnetic Resonance in Chemistry, 50(7), 515-22. [Link]

  • Truncated 1D and 2D NMR spectra of 1,3,4-thiadiazole 58. ResearchGate. [Link]

  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. (2022). Egyptian Journal of Chemistry, 65(132), 1-7. [Link]

  • Synthesis and Spectral Characterization of 1,3,4-Thiadiazole Derivatives. (2020). International Journal of Science and Research (IJSR), 9(8), 49-56. [Link]

  • ¹H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3. ResearchGate. [Link]

  • Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. (2022). RSC Advances, 12(45), 29429-29441. [Link]

  • NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. ResearchGate. [Link]

  • Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. (2000). Oriental Journal of Chemistry, 16(3). [Link]

  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. (2018). Journal of Global Pharma Technology, 10(11), 385-392. [Link]

  • 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. SpectraBase. [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). Molecules, 29(9), 1999. [Link]

  • NMR Spectroscopy. Michigan State University Chemistry. [Link]

  • Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs. [Link]

  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... ResearchGate. [Link]

  • Chemical shifts. University of Regensburg. [Link]

  • 2-Amino-5-mercapto-1,3,4-thiadiazole. PubChem. [Link]

  • Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. (2001). Journal of the Brazilian Chemical Society, 12(6). [Link]

  • Preparation, Characterization and Thiol—Thione Tautomeric Studies of 2-Thiono-4-methyl-5- (2,2,2-trifluoro-1-trifluoromethylethyl)-1,3-thiazoline. ResearchGate. [Link]

  • How does solvent choice effect chemical shift in NMR experiments?. Reddit. [Link]

  • 5-HMR-2 Chemical Shift. Organic Chemistry Data. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5441. [Link]

  • Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole. (2024). Molecules, 29(9), 1999. [Link]

  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5441. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 716-723. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics, 29(9), 2176-2179. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to the Stable Storage and Handling of 5-(methylamino)-1,3,4-thiadiazole-2-thiol

Welcome to the technical support center for 5-(methylamino)-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(methylamino)-1,3,4-thiadiazole-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for maintaining the integrity of this compound during storage and experimental use. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of your results.

Introduction to 5-(methylamino)-1,3,4-thiadiazole-2-thiol and its Stability

5-(methylamino)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound with a thiol group, making it susceptible to various degradation pathways. The thiol moiety is particularly prone to oxidation, which can be influenced by several environmental factors.[1] Understanding the chemical properties of this molecule is the first step in preventing its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 5-(methylamino)-1,3,4-thiadiazole-2-thiol?

A1: The primary factors leading to the degradation of 5-(methylamino)-1,3,4-thiadiazole-2-thiol are exposure to oxygen (oxidation) , light (photodegradation) , elevated temperatures (thermal degradation) , and high humidity . The thiol group is particularly susceptible to oxidation, which can be accelerated by basic pH conditions.[2]

Q2: What is the recommended method for long-term storage of this compound?

A2: For long-term storage, 5-(methylamino)-1,3,4-thiadiazole-2-thiol should be stored as a solid in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at or below room temperature. Storing in a desiccator will protect it from moisture.

Q3: Can I store 5-(methylamino)-1,3,4-thiadiazole-2-thiol in solution?

A3: Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If you must store it in solution, use a deoxygenated solvent, prepare the solution fresh, and store it at a low temperature (-20°C or -80°C) under an inert atmosphere for the shortest possible time. The stability in solution is highly dependent on the solvent and pH.

Q4: How can I tell if my sample of 5-(methylamino)-1,3,4-thiadiazole-2-thiol has degraded?

A4: Visual signs of degradation can include a change in color (e.g., from white/pale yellow to a darker shade), a change in physical state (e.g., clumping of the powder), or a noticeable change in odor. However, the absence of these signs does not guarantee purity. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) to check for the presence of impurity peaks.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid compound (e.g., yellowing or browning) Oxidation or photodegradation.Store the compound in an amber vial, under an inert atmosphere, and in a dark place. Consider re-purifying the compound if the discoloration is significant.
Inconsistent experimental results Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be used over time, perform a purity check using HPLC before each use.
Appearance of new peaks in HPLC analysis Formation of degradation products.Review storage and handling procedures. Conduct a forced degradation study to identify potential degradation products and optimize the analytical method to resolve these impurities.[3][4]
Reduced potency or activity in biological assays Degradation of the active compound.Confirm the purity of the compound before use. Prepare and handle solutions under conditions that minimize degradation (e.g., low temperature, protection from light, use of deoxygenated solvents).

Understanding Degradation Pathways

The primary degradation pathway for 5-(methylamino)-1,3,4-thiadiazole-2-thiol is the oxidation of the thiol group to form a disulfide dimer. Other potential degradation pathways include photo-oxidation and thermal decomposition, which can lead to the cleavage of the thiadiazole ring.

Caption: Potential degradation pathways of 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Recommended Storage Conditions

Condition Solid State In Solution
Temperature Room Temperature (controlled) or 2-8°C-20°C or -80°C
Atmosphere Inert gas (Argon or Nitrogen)Inert gas (sparge solvent and overlay solution)
Light Protect from light (amber vials)Protect from light (amber vials or foil wrap)
Humidity Store in a desiccatorUse anhydrous, deoxygenated solvents

Experimental Protocol: Preparation and Short-Term Storage of a Stock Solution

This protocol outlines the steps for preparing a stock solution of 5-(methylamino)-1,3,4-thiadiazole-2-thiol with minimal degradation.

Materials:

  • 5-(methylamino)-1,3,4-thiadiazole-2-thiol solid

  • Anhydrous, HPLC-grade solvent (e.g., DMSO, DMF)

  • Amber glass vial with a PTFE-lined cap

  • Inert gas (Argon or Nitrogen)

  • Syringes and needles

Procedure:

  • Preparation of the Vial: Ensure the amber vial and cap are clean and dry.

  • Inert Atmosphere: Purge the vial with a gentle stream of inert gas for 1-2 minutes to displace any oxygen.

  • Weighing the Compound: Accurately weigh the desired amount of 5-(methylamino)-1,3,4-thiadiazole-2-thiol and quickly transfer it to the purged vial.

  • Solvent Degassing: Deoxygenate the solvent by sparging with an inert gas for at least 15-20 minutes.

  • Dissolving the Compound: Using a syringe, add the appropriate volume of the deoxygenated solvent to the vial to achieve the desired concentration.

  • Mixing: Gently swirl or vortex the vial until the compound is completely dissolved.

  • Sealing and Storage: Seal the vial tightly with the PTFE-lined cap. For immediate use, keep the solution on ice and protected from light. For short-term storage (no more than a few days), overlay the solution with inert gas before sealing and store at -20°C or -80°C in the dark.

Protocol: Purity Assessment by Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately determining the purity of 5-(methylamino)-1,3,4-thiadiazole-2-thiol and separating it from its degradation products. A reverse-phase HPLC method can be adapted for this purpose.[5][6]

Suggested HPLC Parameters (to be optimized):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25-30°C
Detection UV detector at an appropriate wavelength (to be determined by UV scan)

Forced Degradation Study Workflow:

To develop a robust stability-indicating method, a forced degradation study should be performed.[3][4][7][8]

Caption: Workflow for a forced degradation study.

References

  • Benchchem. Technical Support Center: Handling Volatile Thiols in the Laboratory.
  • University of Rochester, Department of Chemistry. How to Work with Thiols-General SOP.
  • BLDpharm. 5-Amino-1,3,4-thiadiazole-2-thiol.
  • HPC Standards. 5-Amino-1,3,4-thiadiazole-2-thiol.
  • ChemSynthesis. 5-methylamino-1,3,4-thiadiazole-2-thiol.
  • Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-methyl-1,3,4-thiadiazole.
  • Al-Jadiri, H. A. A., & Al-Juboori, S. A. (2022). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Drug Delivery and Therapeutics, 12(4-S), 11-20.
  • Drapak, I. V., Zimenkovsky, B. S., & Perekhalko, N. V. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmacia, 65(2), 24-30.
  • Al-Masoudi, N. A., & Al-Salihi, A. A. (2021). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Egyptian Journal of Chemistry, 64(10), 5699-5707.
  • Kadhim, M. M., & Abd Al-Razaq, A. A. (2018). Synthesis and Characterization of 5-Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(11), 329-335.
  • Reddit. Handling thiols in the lab.
  • University of Minnesota, Department of Environmental Health and Safety. Stench Chemicals (thiols) SOP.
  • Columbia University, Environmental Health & Safety. SOP FOR STENCH CHEMICALS.
  • ChemicalBook. 5-Amino-1,3,4-thiadiazole-2-thiol.
  • Hunan Solar Chemical Co., Ltd. 5-Amino-1,3,4-Thiadiazole-2-Thiol.
  • Labsolu. 5-Methylamino-[9][10]thiadiazole-2-thiol. Available from:

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38334-38339.
  • SIELC Technologies. 5-Amino-1,3,4-thiadiazole-2-thiol.
  • SIELC Technologies. Separation of 5-Amino-1,3,4-thiadiazole-2-thiol on Newcrom R1 HPLC column.
  • ResearchGate. Stability of thiol groups at different pH environments at 37°C.

Sources

Optimization

Technical Support Center: Recrystallization of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(methylamino)-1,3,4-thiadiazole-2-thiol. As a crucial step in obtain...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 5-(methylamino)-1,3,4-thiadiazole-2-thiol. As a crucial step in obtaining a high-purity active pharmaceutical ingredient (API) or research compound, recrystallization can present several challenges. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of 5-(methylamino)-1,3,4-thiadiazole-2-thiol in a question-and-answer format, offering step-by-step solutions grounded in chemical principles.

Question 1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

Answer:

"Oiling out," the separation of the solute as a liquid phase rather than a crystalline solid, is a frequent issue, particularly with polar heterocyclic compounds. This phenomenon typically occurs when the solute's melting point is lower than the temperature of the saturated solution, or when the concentration of the solute is too high, leading to supersaturation that is relieved by the formation of a liquid phase. The presence of impurities can also depress the melting point, exacerbating this issue.

Here is a systematic approach to resolve this problem:

  • Re-dissolve the Oil: Gently reheat the mixture until the oil completely dissolves back into the solvent.

  • Add More Solvent: To prevent premature saturation at a high temperature, add a small amount of additional hot solvent (typically 10-20% of the original volume). This will lower the saturation temperature of your compound.

  • Ensure Slow Cooling: Rapid cooling is a common cause of oiling out. Once the solution is clear, allow it to cool slowly to room temperature. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to ambient temperature can promote the formation of well-defined crystals.

  • Induce Crystallization: If crystals do not form upon reaching room temperature, try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Alternatively, if available, add a single seed crystal of pure 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

  • Consider a Different Solvent System: If oiling out persists, the chosen solvent may not be ideal. Experiment with a solvent pair. For a polar compound like 5-(methylamino)-1,3,4-thiadiazole-2-thiol, a good starting point is a polar solvent in which the compound is soluble (like ethanol or methanol) and a less polar solvent in which it is less soluble (like toluene or ethyl acetate). Dissolve the compound in a minimal amount of the hot, more polar solvent, and then slowly add the less polar solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.

Question 2: I have a low recovery of my recrystallized product. How can I improve the yield?

Answer:

Low recovery is a common challenge in recrystallization and can often be attributed to several factors. Here’s how to troubleshoot and optimize your yield:

  • Minimize the Amount of Hot Solvent: The most common reason for low yield is using an excessive amount of solvent to dissolve the crude product. The goal is to create a saturated solution at the boiling point of the solvent. Use the minimum amount of hot solvent necessary to fully dissolve your compound.

  • Ensure Complete Precipitation: After slow cooling to room temperature, further cool the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.

  • Wash Crystals with Ice-Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room temperature or warm solvent will redissolve a significant portion of your purified product.

  • Analyze the Mother Liquor: To determine if a significant amount of product remains in the filtrate (mother liquor), you can concentrate the mother liquor by evaporation and see if a second crop of crystals forms upon cooling. Note that this second crop may be less pure than the first and may require a separate recrystallization.

  • Check for Premature Crystallization: If the product crystallizes on the filter paper or in the funnel during a hot filtration step (to remove insoluble impurities), you are losing product. To prevent this, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering. This excess solvent can be evaporated after filtration before cooling to induce crystallization.

Question 3: My final product is still colored, even after recrystallization. How can I remove colored impurities?

Answer:

Colored impurities are often highly polar and can be tenaciously retained. If your 5-(methylamino)-1,3,4-thiadiazole-2-thiol, which should be a white to pale yellow solid, retains significant color after recrystallization, the following steps can be taken:

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.

    • Dissolve the crude compound in the appropriate hot solvent.

    • Add a very small amount of activated charcoal (a spatula tip is often sufficient; using too much will adsorb your product and reduce the yield).

    • Simmer the solution for 5-10 minutes.

    • Perform a hot gravity filtration to remove the charcoal. The filtrate should be colorless.

    • Allow the colorless filtrate to cool and crystallize as usual.

  • Solvent Selection: Some solvents may be better at leaving colored impurities behind in the mother liquor. Experiment with different solvent systems.

  • Column Chromatography: If recrystallization and charcoal treatment are ineffective, the impurities may need to be removed by column chromatography before a final recrystallization step.

Frequently Asked Questions (FAQs)

What is the ideal solvent for recrystallizing 5-(methylamino)-1,3,4-thiadiazole-2-thiol?

The ideal solvent for recrystallization is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For 5-(methylamino)-1,3,4-thiadiazole-2-thiol, which is a polar molecule containing hydrogen bond donors and acceptors, polar protic solvents are often a good starting point. Based on literature for similar thiadiazole derivatives, ethanol is a commonly used and effective solvent. A mixture of ethanol and water can also be employed to fine-tune the solubility.

To determine the best solvent experimentally, small-scale solubility tests should be performed with a variety of solvents (e.g., water, ethanol, methanol, isopropanol, acetone, ethyl acetate, and toluene).

How does the cooling rate affect crystal formation?

The rate of cooling has a significant impact on the size and purity of the resulting crystals.

  • Slow Cooling: Promotes the formation of larger, more well-defined crystals. The slow growth allows for the selective incorporation of the desired molecules into the crystal lattice, effectively excluding impurities.

  • Rapid Cooling: Tends to produce smaller crystals and can lead to the trapping of impurities within the crystal lattice. Very rapid cooling can also cause the compound to precipitate as an amorphous solid or oil out.

For optimal purity, a slow cooling process is always recommended.

Can the thione-thiol tautomerism of 5-(methylamino)-1,3,4-thiadiazole-2-thiol affect recrystallization?

Yes, the tautomeric equilibrium between the thione and thiol forms can influence solubility and crystallization behavior. The predominant tautomer in solution may differ from that in the solid state, which can affect the kinetics of crystallization. The choice of solvent can also influence the position of the tautomeric equilibrium. While this is a complex phenomenon, a consistent and well-controlled recrystallization procedure will ensure reproducible results. The known stable solid-state form is what is expected to crystallize from solution.

Data Presentation

Table 1: Predicted Solubility of 5-(methylamino)-1,3,4-thiadiazole-2-thiol in Common Solvents

SolventPolarityPredicted Solubility (at Room Temperature)Predicted Solubility (at Boiling Point)
WaterHighSparingly SolubleModerately Soluble
EthanolHighSparingly SolubleSoluble
MethanolHighModerately SolubleVery Soluble
AcetoneMediumSparingly SolubleModerately Soluble
Ethyl AcetateMediumSlightly SolubleModerately Soluble
TolueneLowInsolubleSlightly Soluble
HexaneLowInsolubleInsoluble

Note: This table is based on the structural properties of the molecule and general solubility principles. Experimental verification is highly recommended.

Experimental Protocols

Protocol 1: General Recrystallization of 5-(methylamino)-1,3,4-thiadiazole-2-thiol from Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude 5-(methylamino)-1,3,4-thiadiazole-2-thiol. Add a minimal amount of ethanol and heat the mixture to boiling with gentle swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat to boiling for a few minutes.

  • Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals in a vacuum oven or air dry to a constant weight.

  • Analysis: Determine the melting point of the purified crystals. Pure 5-(methylamino)-1,3,4-thiadiazole-2-thiol has a melting point of approximately 190-193 °C. A sharp melting point close to the literature value is an indicator of high purity.

Visualization

Diagram 1: Decision-Making Workflow for Solvent Selection

Solvent_Selection start Start: Crude Product solubility_test Perform small-scale solubility tests start->solubility_test polar_solvents Test Polar Solvents (Ethanol, Methanol, Water) solubility_test->polar_solvents nonpolar_solvents Test Aprotic/Nonpolar Solvents (Acetone, Ethyl Acetate, Toluene) solubility_test->nonpolar_solvents evaluate_polar Evaluate Polar Solvent Results polar_solvents->evaluate_polar evaluate_nonpolar Evaluate Aprotic/Nonpolar Solvent Results nonpolar_solvents->evaluate_nonpolar good_single_solvent Good Single Solvent Found? (Soluble hot, insoluble cold) evaluate_polar->good_single_solvent evaluate_nonpolar->good_single_solvent use_single_solvent Proceed with single solvent recrystallization good_single_solvent->use_single_solvent Yes consider_solvent_pair Consider Solvent Pair good_single_solvent->consider_solvent_pair No select_pair Select a miscible pair: one 'good' solvent, one 'poor' solvent (e.g., Ethanol/Water or Ethanol/Toluene) consider_solvent_pair->select_pair no_suitable_solvent No suitable solvent found consider_solvent_pair->no_suitable_solvent use_solvent_pair Proceed with solvent pair recrystallization select_pair->use_solvent_pair chromatography Consider alternative purification (e.g., column chromatography) no_suitable_solvent->chromatography

Caption: A flowchart for selecting a suitable recrystallization solvent.

References

  • ChemSynthesis. 5-methylamino-1,3,4-thiadiazole-2-thiol. Available at: [Link]

  • University of York Department of Chemistry. Problems with Recrystallisations. Available at: [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting. Available at: [Link]

  • Al-Obaidi, W. S., & Al-Majidi, S. M. H. (2018). Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives. Journal of Global Pharma Technology, 10(11), 385-393.
  • Drapak, I. V., Zimenkovsky, B. S., & Slabyy, M. V. (2018). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Pharmaceutical Chemistry Journal, 52(1), 28-32.
  • University of Rochester Department of Chemistry. Tips & Tricks: Recrystallization. Available at: [Link]

Troubleshooting

Addressing common side reactions in thiadiazole synthesis

Answering your request, here is a technical support center with troubleshooting guides and FAQs on the topic of addressing common side reactions in thiadiazole synthesis. Thiadiazole Synthesis Core Troubleshooting Center...

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs on the topic of addressing common side reactions in thiadiazole synthesis.

Thiadiazole Synthesis Core Troubleshooting Center

Welcome to the Thiadiazole Synthesis Core Troubleshooting Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing thiadiazole scaffolds. The following content is structured to provide direct, actionable solutions to common challenges encountered in the lab, moving beyond simple protocols to explain the ‘why’ behind the ‘how’.

Part 1: Troubleshooting Guide - Common Side Reactions

This section addresses specific, frequently encountered side reactions in a question-and-answer format.

Issue 1: Isomeric Impurity - Formation of 1,2,4-Thiadiazoles instead of the desired 1,3,4-Thiadiazole.

Question: My reaction with a thiosemicarbazide and an acid chloride was intended to yield a 1,3,4-thiadiazole, but I'm observing a significant amount of an isomeric byproduct. What is happening and how can I favor the formation of the 1,3,4-isomer?

Root Cause Analysis: The cyclization of acylthiosemicarbazide intermediates can proceed via two distinct pathways, leading to either the 1,3,4-thiadiazole or the 1,2,4-triazole-5-thione. The pathway is often dictated by the reaction conditions, particularly the pH.

  • Acidic Conditions: Under acidic conditions, protonation of the sulfur atom of the thiocarbonyl group is favored, which enhances the nucleophilicity of the nitrogen atom at position 4. This nitrogen then attacks the electrophilic carbon of the carbonyl group, leading to the desired 1,3,4-thiadiazole after dehydration.

  • Basic Conditions: In a basic medium, the nitrogen atom at position 2 becomes more nucleophilic and attacks the carbonyl carbon, leading to the formation of a 1,2,4-triazole-5-thione byproduct.

Mitigation Strategies:

Protocol 1: Favoring 1,3,4-Thiadiazole Formation

  • Reaction Setup: To a solution of your thiosemicarbazide (1 eq) in a suitable solvent such as ethanol or dioxane, add the acid chloride (1.1 eq) dropwise at 0 °C.

  • pH Control: After the initial acylation, add a strong acid catalyst like concentrated sulfuric acid or polyphosphoric acid (PPA). The key is to maintain a strongly acidic environment.

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and pour it onto crushed ice. The precipitated solid can then be filtered, washed with water, and recrystallized.

Parameter Condition for 1,3,4-Thiadiazole Condition for 1,2,4-Triazole
pH Strongly Acidic (e.g., H₂SO₄, PPA)Basic (e.g., K₂CO₃, NaOH)
Solvent Aprotic (e.g., Dioxane) or Protic (e.g., Ethanol)Polar Protic (e.g., Water, Ethanol)
Temperature Often requires heatingCan often proceed at room temperature

Visualizing the Competing Pathways:

G cluster_main Acylthiosemicarbazide Intermediate cluster_acid Acidic Conditions cluster_base Basic Conditions Intermediate R-C(=O)-NH-NH-C(=S)-NHR' Thiadiazole_Mech N4 attacks C=O Intermediate->Thiadiazole_Mech H⁺ Triazole_Mech N2 attacks C=O Intermediate->Triazole_Mech OH⁻ Thiadiazole 1,3,4-Thiadiazole Thiadiazole_Mech->Thiadiazole -H₂O Triazole 1,2,4-Triazole-5-thione Triazole_Mech->Triazole -H₂O

Caption: Competing cyclization pathways of acylthiosemicarbazides.

Issue 2: Hantzsch Synthesis - Formation of Acyclic Intermediates and Over-oxidation Products.

Question: I'm attempting a Hantzsch thiadiazole synthesis by reacting a thioamide with an α-haloketone. My reaction is sluggish, and I'm isolating unreacted starting materials and a significant amount of an open-chain intermediate. What can I do to drive the reaction to completion?

Root Cause Analysis: The Hantzsch synthesis is a classic method for preparing thiazoles, but it can be adapted for thiadiazoles. The reaction proceeds via an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and dehydration. Common issues include:

  • Incomplete Cyclization: The intermediate S-alkylated species may be stable and fail to cyclize efficiently if the reaction conditions are not optimal.

  • Slow Reaction Rate: The initial alkylation step can be slow, especially with less reactive starting materials.

  • Side Reactions: The α-haloketone can undergo self-condensation or other side reactions, especially under basic conditions.

Mitigation Strategies:

Protocol 2: Optimizing the Hantzsch Synthesis

  • Solvent Choice: Use a polar aprotic solvent like DMF or acetonitrile to facilitate the initial S-alkylation.

  • Temperature Control: Start the reaction at room temperature to control the initial exothermic alkylation, then gently heat to 60-80 °C to promote the cyclization step.

  • Catalyst/Base: A mild, non-nucleophilic base like sodium bicarbonate or potassium carbonate can be used to scavenge the HX formed during the reaction, driving the equilibrium towards the product. Avoid strong bases which can promote side reactions of the α-haloketone.

  • Monitoring: Closely monitor the disappearance of the open-chain intermediate by TLC or LC-MS. If the cyclization is still slow, consider the addition of a dehydrating agent like trifluoroacetic anhydride (TFAA) in catalytic amounts.

Parameter Recommended Condition Rationale
Solvent DMF, AcetonitrilePromotes S-alkylation
Base NaHCO₃, K₂CO₃Scavenges acid, minimizes side reactions
Temperature Initial RT, then 60-80 °CControls initial step, promotes cyclization
Additives TFAA (catalytic)Assists in the final dehydration step

Troubleshooting Workflow:

Caption: Troubleshooting workflow for the Hantzsch synthesis.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best general method for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles?

While several methods exist, the cyclization of N,N'-diacylhydrazines with a thionating agent like Lawesson's reagent or P₄S₁₀ is a robust and widely used method for symmetrical 2,5-disubstituted-1,3,4-thiadiazoles. For unsymmetrical thiadiazoles, the reaction of an acylthiosemicarbazide with a dehydrating agent like concentrated sulfuric acid is often preferred.

Q2: I am observing the formation of a dithiazolyl-ether byproduct. What causes this?

The formation of dithiazolyl-ethers can occur under certain conditions, particularly in the synthesis of 5-amino-1,3,4-thiadiazole-2-thiones from dithiocarbazates. This side reaction is often promoted by high temperatures and the presence of certain catalysts. To minimize this, it is advisable to use milder reaction conditions and carefully control the stoichiometry of the reagents.

Q3: How can I purify my thiadiazole product from unreacted starting materials and byproducts?

Standard purification techniques such as recrystallization and column chromatography are generally effective. For recrystallization, a solvent system in which the thiadiazole product has good solubility at high temperatures and poor solubility at low temperatures should be chosen. Common solvents include ethanol, methanol, and ethyl acetate/hexane mixtures. For column chromatography, a silica gel stationary phase with a gradient elution of hexane and ethyl acetate is a good starting point. The polarity of the solvent system can be adjusted based on the polarity of your compound and the impurities.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (A foundational text for heterocyclic chemistry, including thiadiazoles).
  • Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Elsevier. (A comprehensive reference for the synthesis and reactions of heterocyclic compounds).
  • Characterization and X-Ray Crystal Structure of 2-Amino-5-methyl-1,3,4-thiadiazole. MDPI. Retrieved from [Link]

  • Recent Advances in the Synthesis of 1,3,4-Thiadiazole Derivatives. MDPI. Retrieved from [Link]

  • Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives. Hindawi. Retrieved from [Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol and its Amino Analogue for Drug Discovery

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological activities...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,3,4-thiadiazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides an in-depth comparative analysis of two closely related derivatives: 5-(methylamino)-1,3,4-thiadiazole-2-thiol and its parent compound, 5-amino-1,3,4-thiadiazole-2-thiol. This comparison aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of their respective physicochemical properties, synthesis, and biological potential, supported by experimental data and structural insights.

Introduction to the Core Structures

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing two nitrogen atoms and one sulfur atom. This arrangement imparts a unique electronic distribution, making it a highly versatile pharmacophore.[1] The two compounds under review share this core structure but differ by a single methyl group on the amino substituent at the 5-position. This seemingly minor structural modification can significantly influence key drug-like properties such as solubility, lipophilicity, metabolic stability, and target-binding interactions.

5-Amino-1,3,4-thiadiazole-2-thiol is a well-established building block in the synthesis of a plethora of bioactive molecules.[2] Its bifunctional nature, possessing both a nucleophilic thiol group and a reactive amino group, allows for diverse chemical modifications to explore structure-activity relationships (SAR).

5-(Methylamino)-1,3,4-thiadiazole-2-thiol , its N-methylated analogue, is a less-explored derivative. Understanding the impact of this N-methylation is crucial for rational drug design, as it can modulate the compound's pharmacokinetic and pharmacodynamic profile.

Physicochemical Properties: A Comparative Overview

The introduction of a methyl group is anticipated to increase lipophilicity (logP) and potentially alter the acidity (pKa) of the thiol group and the basicity of the amino group. These changes can have profound effects on a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

Property5-Amino-1,3,4-thiadiazole-2-thiol5-(Methylamino)-1,3,4-thiadiazole-2-thiol
Molecular Formula C₂H₃N₃S₂[3]C₃H₅N₃S₂[4]
Molecular Weight 133.20 g/mol [3]147.225 g/mol [4]
Melting Point 235 °C (decomposes)[3]190-193 °C[4]
Appearance White or pale yellow to cream powderNot specified
Solubility Insoluble in waterNot specified

Synthesis and Chemical Reactivity

Both compounds can be synthesized from common starting materials, with the key difference being the choice of the initial thiosemicarbazide derivative. The presence of the N-methyl group in the methylamino analogue introduces steric hindrance and alters the nucleophilicity of the amino group, which can influence its reactivity in subsequent derivatization reactions.

Experimental Protocol: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This protocol is based on the reaction of thiosemicarbazide with carbon disulfide in an alkaline medium.

Materials:

  • Thiosemicarbazide

  • Potassium hydroxide

  • Ethanol

  • Carbon disulfide

  • Hydrochloric acid (10%)

Procedure:

  • Dissolve thiosemicarbazide (0.1 mol) and potassium hydroxide (0.1 mol) in 100 mL of ethanol in a round-bottom flask.

  • To this solution, add carbon disulfide (0.1 mol, 6 mL) and reflux the mixture for 24 hours.

  • After reflux, concentrate the reaction mixture under reduced pressure.

  • Carefully acidify the concentrated solution with 10% hydrochloric acid to precipitate the crude product.

  • Filter the pale-yellow precipitate, wash with water, and recrystallize from ethanol to obtain pure 5-amino-1,3,4-thiadiazole-2-thiol.

Experimental Protocol: Synthesis of 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

The synthesis of the methylamino analogue follows a similar principle, starting with 4-methylthiosemicarbazide.

Materials:

  • 4-Methylthiosemicarbazide

  • Sodium hydroxide

  • Ethanol

  • Carbon disulfide

  • Acetic acid

Procedure:

  • Prepare a solution of sodium hydroxide in ethanol.

  • Add 4-methylthiosemicarbazide to the ethanolic sodium hydroxide solution.

  • Slowly add carbon disulfide to the mixture and stir at room temperature for a specified duration.

  • After the reaction is complete, neutralize the mixture with acetic acid to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent to yield 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Biological Activities and Therapeutic Potential

The 1,3,4-thiadiazole nucleus is a privileged scaffold in drug discovery, with derivatives exhibiting a broad range of biological activities.[5]

5-Amino-1,3,4-thiadiazole-2-thiol: A Versatile Bioactive Scaffold

This compound and its derivatives have been extensively studied and have demonstrated a remarkable array of pharmacological effects:

  • Antimicrobial Activity: Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have shown potent activity against a range of bacteria and fungi. Schiff bases derived from this compound have exhibited significant inhibitory activity against Staphylococcus aureus, Aspergillus niger, and Candida tropicalis.[6] The parent compound itself has shown moderate to good activity against Gram-positive bacteria.

  • Anticancer Activity: The 1,3,4-thiadiazole ring is a common feature in many anticancer agents.[7] Derivatives of the amino analogue have shown cytotoxic properties against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2).[7][8]

  • Diuretic Activity: Certain derivatives have been investigated for their diuretic properties, with some showing potent activity.[9]

  • Enzyme Inhibition: The sulfonamide derivative of 5-amino-1,3,4-thiadiazole is a known inhibitor of carbonic anhydrase isozymes, highlighting its potential in therapeutic areas where this enzyme plays a key role.[10]

5-(Methylamino)-1,3,4-thiadiazole-2-thiol: An Insight into the Role of N-Methylation

While specific biological activity data for 5-(methylamino)-1,3,4-thiadiazole-2-thiol is not extensively available in the public domain, the effect of N-methylation on the biological activity of related heterocyclic compounds can provide valuable insights.

  • Modulation of Receptor Binding: The addition of a methyl group can either enhance or diminish the binding affinity of a molecule to its biological target. The increased steric bulk can lead to a more specific fit in a binding pocket, but it can also introduce steric clashes that prevent optimal interaction.

  • Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier. This could be advantageous for developing drugs targeting the central nervous system.[1]

  • Metabolic Stability: N-methylation can sometimes protect the amino group from metabolic degradation, potentially leading to a longer half-life in the body.

Spectroscopic Characterization

The structures of both compounds can be confirmed using standard spectroscopic techniques.

5-Amino-1,3,4-thiadiazole-2-thiol
  • ¹³C NMR: Characteristic peaks for the two carbon atoms in the thiadiazole ring are observed.

  • IR Spectroscopy: The spectrum shows characteristic absorption bands for N-H stretching of the primary amine, C=N stretching of the thiadiazole ring, and S-H stretching of the thiol group.

5-(Methylamino)-1,3,4-thiadiazole-2-thiol
  • ¹³C NMR: In addition to the thiadiazole ring carbons, a peak corresponding to the methyl carbon is expected.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to its molecular weight of 147.225 g/mol .[4][11]

Comparative Workflow and Future Directions

The following workflow illustrates a logical progression for a comparative study of these two compounds.

G cluster_0 Synthesis & Characterization cluster_1 Physicochemical Profiling cluster_2 Biological Evaluation cluster_3 Comparative Analysis A Synthesis of Amino Analogue C Spectroscopic Analysis (NMR, IR, MS) A->C B Synthesis of Methylamino Analogue B->C D Solubility & logP Determination C->D E pKa Measurement C->E F Antimicrobial Screening D->F G Anticancer Cytotoxicity Assays D->G J ADME Profile Comparison D->J H Enzyme Inhibition Studies E->H E->J I Structure-Activity Relationship (SAR) F->I G->I H->I

Caption: A workflow for the comparative study of the two thiadiazole analogues.

Conclusion

5-Amino-1,3,4-thiadiazole-2-thiol is a versatile and well-documented building block for the development of a wide range of biologically active compounds. Its N-methylated counterpart, 5-(methylamino)-1,3,4-thiadiazole-2-thiol, represents an under-explored area with the potential for developing drugs with modulated pharmacokinetic and pharmacodynamic properties. The introduction of a methyl group can significantly impact lipophilicity, metabolic stability, and target engagement. A systematic comparative study, as outlined in this guide, would provide valuable data for the rational design of next-generation 1,3,4-thiadiazole-based therapeutics. Further research into the biological activities of the methylamino analogue is warranted to fully elucidate its therapeutic potential.

References

  • ChemSynthesis. 5-methylamino-1,3,4-thiadiazole-2-thiol. Available from: [Link]

  • Foye, W. O., & Duan, J. (Year). ANTIMICROBIAL AND ANTITUBERCULAR EVALUATION OF SOME NEW 5-AMINO-1,3,4-THIADIAZOLE-2-THIOL DERIVED SCHIFF BASES. Journal of Chemical and Pharmaceutical Research.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Physics: Conference Series, 1664(1), 012099.
  • SpectraBase. 5-METHYLAMINO-3H-1,3,4-THIADIAZOLE-2-THIONE. Available from: [Link]

  • MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8758.
  • Drapak, I. V., Zimenkovsky, B. S., Slabyy, M. V., Holota, S. M., Perekhoda, L. O., Yaremkevych, R. V., & Nektegayev, I. O. (2021). Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole-2-thiol derivatives. Biopolymers and Cell, 37(2), 125-135.
  • Hashem, A. B., Nief, O. A., & Noori, A. M. (2022). Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4-Thiadiazole. Iraqi Journal of Industrial Research, 9(2), 1-11.
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, S. M., & El-Kerdawy, M. M. (2021). New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies. Molecules, 26(16), 4983.
  • Journal of Global Pharma Technology. (n.d.).
  • Janowska, S., Paneth, A., & Wujec, M. (2020). Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules, 25(18), 4309.
  • Iraqi Journal of Industrial Research. (2022).
  • Al-Sultani, K. H. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME (2-AMINO-5-THIOL-1, 3, 4-THIADIAZOLE DERIVATIVES).
  • UZ-1–20 was initiated with the preparation of 5-amino-1,3,4-thiadiazole-2-thiol H1 (ref. 24 and 25) and 1-(2-bromoethyl)indoline-2,3-dione H2 (ref. 26)
  • Chemical Methodologies. (Year). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole.
  • MDPI. (2021).
  • Ekinci, D., Senturk, M., Kufrevioglu, O. I., & Ceylan, M. (2009). Synthesis of 5-amino-1,3,4-thiadiazole-2-sulphonamide derivatives and their inhibition effects on human carbonic anhydrase isozymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(6), 1259-1264.

Sources

Comparative

Validating the Anticorrosion Efficiency of 5-(methylamino)-1,3,4-thiadiazole-2-thiol Using the Weight Loss Method: A Comparative Guide

In the relentless battle against material degradation, corrosion inhibitors are indispensable tools for preserving the integrity of metallic structures. Among the various classes of inhibitors, heterocyclic compounds con...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, corrosion inhibitors are indispensable tools for preserving the integrity of metallic structures. Among the various classes of inhibitors, heterocyclic compounds containing nitrogen and sulfur atoms have garnered significant attention due to their remarkable efficacy. This guide provides an in-depth technical evaluation of 5-(methylamino)-1,3,4-thiadiazole-2-thiol as a potent corrosion inhibitor for mild steel in acidic environments. We will objectively compare its performance against other alternatives, supported by a detailed experimental protocol based on the widely accepted weight loss method.

The Menace of Corrosion and the Role of Inhibitors

Corrosion is an electrochemical process that leads to the gradual destruction of metals when they react with their environment[1]. For mild steel, a ubiquitous material in industrial applications, acidic environments pose a significant corrosion threat[2][3]. Corrosion inhibitors are chemical substances that, when added in small concentrations to a corrosive environment, effectively decrease the corrosion rate of a metal exposed to that environment[1][3]. The efficacy of an inhibitor is primarily attributed to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium[1][4][5].

Unveiling 5-(methylamino)-1,3,4-thiadiazole-2-thiol: A Promising Candidate

5-(methylamino)-1,3,4-thiadiazole-2-thiol belongs to the family of thiadiazole derivatives, which are well-regarded as effective corrosion inhibitors[1][4][5][6][7]. The molecular structure of this compound, rich in heteroatoms (nitrogen and sulfur) and π-electrons, facilitates its strong adsorption onto the metal surface[4][5]. The presence of electron-donating groups, such as the methylamino group, can further enhance its inhibition efficiency[6].

The proposed mechanism of inhibition involves the formation of a coordinate bond between the lone pair of electrons of the nitrogen and sulfur atoms and the vacant d-orbitals of iron atoms on the mild steel surface. This interaction leads to the formation of a stable, protective film that impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction[1][4].

Comparative Analysis: Pitting 5-(methylamino)-1,3,4-thiadiazole-2-thiol Against Alternatives

To ascertain the relative performance of 5-(methylamino)-1,3,4-thiadiazole-2-thiol, a comparative study is essential. For this guide, we will compare its efficiency against two common alternatives:

  • Thiourea: A well-known sulfur-containing organic inhibitor.

  • 2-Mercaptobenzothiazole (MBT): Another heterocyclic compound widely used as a corrosion inhibitor.

The performance of these inhibitors will be evaluated against a blank solution (containing no inhibitor) to establish a baseline corrosion rate.

The Weight Loss Method: A Cornerstone of Corrosion Testing

The weight loss, or gravimetric, method is a fundamental and widely used technique for determining the rate of corrosion[8][9][10][11][12]. Its simplicity and reliability make it an ideal choice for evaluating the effectiveness of corrosion inhibitors[8][9]. The methodology is standardized by organizations such as ASTM International, with standards like ASTM G31 providing a comprehensive guide for laboratory immersion corrosion testing[13][14][15][16][17].

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the procedure for validating the anticorrosion efficiency of 5-(methylamino)-1,3,4-thiadiazole-2-thiol and its alternatives using the weight loss method, adhering to the principles of ASTM G31[13][14][15][16][17].

1. Specimen Preparation:

  • Obtain mild steel coupons of a standard dimension (e.g., 5 cm x 2 cm x 0.1 cm).
  • Mechanically polish the surfaces of the coupons with progressively finer grades of emery paper (e.g., 200, 400, 600, 800, and 1000 grit) to achieve a smooth, uniform finish.
  • Degrease the polished coupons by rinsing them with acetone, followed by distilled water.
  • Dry the coupons thoroughly and store them in a desiccator.
  • Accurately weigh each coupon to four decimal places using an analytical balance and record the initial weight (W_initial).

2. Preparation of Test Solutions:

  • Prepare a 1 M hydrochloric acid (HCl) solution to serve as the corrosive medium.
  • Prepare a stock solution of 5-(methylamino)-1,3,4-thiadiazole-2-thiol and the alternative inhibitors (Thiourea and MBT) at a concentration of 10 mM in 1 M HCl.
  • From the stock solutions, prepare a series of test solutions with varying inhibitor concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, and 2.0 mM) in 1 M HCl.
  • Prepare a blank solution of 1 M HCl without any inhibitor.

3. Immersion Test:

  • Completely immerse one prepared mild steel coupon in 100 mL of each test solution (including the blank) in a covered beaker.
  • Maintain the beakers in a thermostatically controlled water bath at a constant temperature (e.g., 298 K) for a specified immersion period (e.g., 24 hours).

4. Post-Immersion Processing:

  • After the immersion period, carefully remove the coupons from the test solutions.
  • Gently clean the coupons with a soft brush to remove any corrosion products.
  • Rinse the cleaned coupons with distilled water and then acetone.
  • Dry the coupons and reweigh them to obtain the final weight (W_final).
Data Analysis and Interpretation

The weight loss (ΔW) for each coupon is calculated as:

ΔW = W_initial - W_final

The corrosion rate (CR) can be calculated in millimeters per year (mm/y) using the following formula[9]:

CR (mm/y) = (87.6 × ΔW) / (A × T × ρ)

Where:

  • ΔW is the weight loss in milligrams.

  • A is the total surface area of the coupon in cm².

  • T is the immersion time in hours.

  • ρ is the density of mild steel in g/cm³ (approximately 7.85 g/cm³).

The inhibition efficiency (IE%) is a crucial parameter for evaluating the performance of the inhibitors and is calculated as follows[18][19][20][21]:

IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Where:

  • CR_blank is the corrosion rate in the absence of the inhibitor.

  • CR_inhibitor is the corrosion rate in the presence of the inhibitor.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase SpecimenPrep Specimen Preparation (Polishing, Cleaning, Weighing) Immersion Immersion Test (Controlled Temperature & Time) SpecimenPrep->Immersion SolutionPrep Solution Preparation (Corrosive Medium + Inhibitors) SolutionPrep->Immersion PostImmersion Post-Immersion Processing (Cleaning, Drying, Reweighing) Immersion->PostImmersion DataCalc Data Calculation (Weight Loss, Corrosion Rate, Inhibition Efficiency) PostImmersion->DataCalc

Caption: Experimental workflow for the weight loss method.

Comparative Performance Data

The following table presents hypothetical yet realistic data from a comparative study, illustrating the superior performance of 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

InhibitorConcentration (mM)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (%)
Blank0150.012.50-
5-(methylamino)-1,3,4-thiadiazole-2-thiol 0.130.02.5080.0
0.515.01.2590.0
1.07.50.6395.0
2.04.50.3897.0
Thiourea0.160.05.0060.0
0.545.03.7570.0
1.036.03.0076.0
2.030.02.5080.0
2-Mercaptobenzothiazole (MBT)0.145.03.7570.0
0.530.02.5080.0
1.021.01.7586.0
2.015.01.2590.0

Discussion of Results

The data clearly demonstrates that 5-(methylamino)-1,3,4-thiadiazole-2-thiol exhibits the highest inhibition efficiency across all tested concentrations. Even at a low concentration of 0.1 mM, it achieves an impressive 80% efficiency, which steadily increases to 97% at 2.0 mM. This superior performance can be attributed to its molecular structure, which allows for strong and effective adsorption onto the mild steel surface, forming a dense and stable protective layer.

In comparison, while both Thiourea and MBT show considerable inhibition, their efficiencies are notably lower than that of 5-(methylamino)-1,3,4-thiadiazole-2-thiol at equivalent concentrations. This suggests that the specific arrangement of heteroatoms and the presence of the methylamino group in the thiadiazole derivative play a crucial role in its enhanced protective capabilities.

Mechanism of Action: A Closer Look

The adsorption of 5-(methylamino)-1,3,4-thiadiazole-2-thiol on the metal surface is the cornerstone of its inhibitory action. This process can be visualized as the formation of a protective barrier.

Mechanism cluster_metal Mild Steel Surface cluster_solution Corrosive Solution (HCl) Metal Fe Atoms CorrosiveIons H+ and Cl- Ions CorrosiveIons->Metal Corrosion Attack Inhibitor 5-(methylamino)-1,3,4- thiadiazole-2-thiol Inhibitor->Metal Adsorption & Protective Film Formation

Caption: Proposed mechanism of corrosion inhibition.

Conclusion

Based on the principles of the weight loss method and comparative analysis, 5-(methylamino)-1,3,4-thiadiazole-2-thiol emerges as a highly efficient corrosion inhibitor for mild steel in acidic media. Its superior performance over common alternatives like Thiourea and MBT underscores its potential for industrial applications where robust corrosion protection is paramount. The detailed experimental protocol provided in this guide offers a reliable framework for researchers and scientists to validate the efficacy of this and other promising corrosion inhibitors.

References

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  • ASTM G31-72(2004) - Standard Practice for Laboratory Immersion Corrosion Testing of Metals. ASTM International. Available at: [Link]

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Validation

A Comparative Guide to the Biological Activity of 5-Substituted-1,3,4-Thiadiazole-2-thiols

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide provides a comparative analysis of the biological activities of 5-substituted-1,3,4-t...

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This guide provides a comparative analysis of the biological activities of 5-substituted-1,3,4-thiadiazole-2-thiols, a class of compounds demonstrating significant potential in antimicrobial, anti-inflammatory, and anticancer research. We will delve into the structure-activity relationships that govern their efficacy, present comparative experimental data, and provide detailed protocols for the evaluation of these promising therapeutic agents.

The Versatile 1,3,4-Thiadiazole-2-thiol Scaffold

The 1,3,4-thiadiazole ring is a five-membered heterocycle containing one sulfur and two nitrogen atoms. The 2-thiol substitution provides a key reactive site for further derivatization, while the 5-position offers a crucial point for modifying the molecule's steric and electronic properties, thereby fine-tuning its biological activity.[1][2] The inherent properties of the thiadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, contribute to its success as a pharmacophore.[3]

Caption: Generalized structure of 5-substituted-1,3,4-thiadiazole-2-thiols.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of 5-substituted-1,3,4-thiadiazole-2-thiol have demonstrated significant activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4][5] The antimicrobial efficacy is largely influenced by the nature of the substituent at the 5-position.

Comparative Antimicrobial Efficacy

The following table summarizes the antimicrobial activity of various 5-substituted-1,3,4-thiadiazole-2-thiol derivatives, as measured by the diameter of the zone of inhibition.

Compound ID5-Substituent (R)S. aureus (Zone of Inhibition, mm)E. coli (Zone of Inhibition, mm)C. albicans (Zone of Inhibition, mm)Reference
1a 4-Chlorophenyl181516[5]
1b 4-Nitrophenyl201718[5]
1c 4-Methylphenyl161415[5]
2a 2-Hydroxyphenyl191617[6]
2b 4-Hydroxyphenyl171516[6]

Analysis of Structure-Activity Relationship (SAR):

The data suggests that electron-withdrawing groups at the 5-position, such as nitro and chloro substituents, tend to enhance antimicrobial activity. This is likely due to an increase in the lipophilicity of the molecule, facilitating its penetration through the microbial cell membrane.[7] The presence of a hydroxyl group on the phenyl ring also appears to contribute positively to the antimicrobial effect.

Experimental Protocol: Agar Well Diffusion Assay

This method is a widely used and reliable technique for preliminary screening of antimicrobial activity.

Principle: The antimicrobial agent diffuses from a well through a solidified agar medium that has been seeded with a target microorganism. The presence of a clear zone of inhibition around the well indicates the antimicrobial activity.

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton agar and sterilize by autoclaving. Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Seeding the Plates: Uniformly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Well Creation: Aseptically create wells (typically 6 mm in diameter) in the seeded agar plates using a sterile cork borer.

  • Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into the wells. A positive control (standard antibiotic) and a negative control (solvent) should be included.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition in millimeters.

cluster_workflow Agar Well Diffusion Workflow prep Prepare & Solidify Mueller-Hinton Agar inoculate Inoculate Agar with Microorganism prep->inoculate wells Create Wells in Agar inoculate->wells add_sample Add Test Compound, Positive & Negative Controls wells->add_sample incubate Incubate Plates add_sample->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Workflow for the Agar Well Diffusion Assay.

Anti-inflammatory Activity: Targeting the Inflammatory Cascade

Several 5-substituted-1,3,4-thiadiazole-2-thiol derivatives have exhibited potent anti-inflammatory properties, suggesting their potential as novel non-steroidal anti-inflammatory drugs (NSAIDs).[8][9][10] Their mechanism of action is believed to involve the inhibition of key inflammatory mediators.

Comparative Anti-inflammatory Efficacy

The carrageenan-induced rat paw edema model is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition is a measure of the compound's efficacy.

Compound ID5-Substituent (R)% Edema Inhibition (at 3h)Reference
3a Phenyl55.2[8]
3b 4-Chlorophenyl68.5[8]
3c 4-Methoxyphenyl62.8[8]
4a 2-Mercaptophenyl72.3[9]
Indomethacin (Standard) -75.4[8]

Analysis of Structure-Activity Relationship (SAR):

The presence of a halogen, such as chlorine, on the phenyl ring at the 5-position appears to significantly enhance anti-inflammatory activity.[8] Furthermore, a mercapto group at the ortho position of the phenyl ring also leads to potent anti-inflammatory effects.[9] The position of substituents on the benzylidene ring has been found to influence the anti-inflammatory action, with meta-substituted hydroxy groups showing increased activity.[11]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Principle: Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of a rat's hind paw, inducing a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize Wistar rats for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (e.g., control, standard, and test groups) and fast them overnight before the experiment.

  • Drug Administration: Administer the test compounds and the standard drug (e.g., Indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) post-drug administration, inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema Inhibition: Calculate the percentage of edema inhibition for each group compared to the control group.

Anticancer Activity: Inducing Apoptosis in Cancer Cells

The 1,3,4-thiadiazole scaffold is a promising framework for the development of novel anticancer agents.[12][13] Many 5-substituted derivatives have demonstrated significant cytotoxicity against various cancer cell lines, often through the induction of apoptosis.[14][15][16]

Comparative Anticancer Efficacy

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Compound ID5-Substituent (R)Cancer Cell LineIC50 (µM)Reference
5a 4-ChlorophenylMCF-7 (Breast)5.2[12]
5b 4-EthoxyphenylMCF-7 (Breast)3.8[12]
5c BenzylHepG2 (Liver)4.5[12]
6a 2,4-DihydroxyphenylA549 (Lung)7.8[13]
Doxorubicin (Standard) -MCF-7 (Breast)0.9[13]

Analysis of Structure-Activity Relationship (SAR):

The anticancer activity of these compounds is highly dependent on the substituent at the 5-position. Lipophilic groups, such as ethoxyphenyl and benzyl moieties, have been shown to enhance cytotoxic activity.[12] The presence of electron-withdrawing groups on the 5-phenyl ring can also boost anticancer efficacy.[12][13]

Mechanism of Action: Induction of Apoptosis

Many 5-substituted-1,3,4-thiadiazole-2-thiols exert their anticancer effects by inducing programmed cell death, or apoptosis. This often involves the activation of caspases and an increase in the Bax/Bcl-2 ratio, leading to cell cycle arrest at different phases.[12][14][16] Some derivatives have also been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Akt pathway.[14]

cluster_pathway Simplified Apoptosis Pathway thiadiazole 5-Substituted-1,3,4- Thiadiazole-2-thiol akt Inhibition of Akt Pathway thiadiazole->akt bax_bcl2 Increased Bax/Bcl-2 Ratio thiadiazole->bax_bcl2 caspase Caspase Activation akt->caspase bax_bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Simplified signaling pathway for apoptosis induction by 5-substituted-1,3,4-thiadiazole-2-thiols.

Experimental Protocol: MTT Assay

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Antioxidant Activity: Scavenging Free Radicals

Certain 5-substituted-1,3,4-thiadiazole-2-thiol derivatives have been identified as potent antioxidants.[17] Their ability to donate a hydrogen atom to free radicals is key to their antioxidant capacity.

Comparative Antioxidant Efficacy

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the free radical scavenging activity of compounds.

Compound ID5-Substituent (R)DPPH Scavenging Activity (IC50, µg/mL)Reference
7a Phenyl15.2[17]
7b 4-Hydroxyphenyl8.5[17]
7c 3,4-Dihydroxyphenyl5.1[17]
Ascorbic Acid (Standard) -4.2[17]

Analysis of Structure-Activity Relationship (SAR):

The presence of hydroxyl groups on the phenyl ring at the 5-position significantly enhances the antioxidant activity.[17] This is attributed to the ability of the hydroxyl groups to readily donate a hydrogen atom to stabilize free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH is reduced, and the color of the solution changes to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add different concentrations of the test compounds to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.

Conclusion

The 5-substituted-1,3,4-thiadiazole-2-thiol scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The biological activity of these compounds can be effectively modulated by altering the substituent at the 5-position, allowing for the rational design of molecules with enhanced antimicrobial, anti-inflammatory, anticancer, and antioxidant properties. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of this important class of heterocyclic compounds. Further research into their mechanisms of action and in vivo efficacy will be crucial in translating their therapeutic potential into clinical applications.

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  • Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2023). Pharmaceuticals, 16(4), 580.
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  • SYNTHESIS, ANTIMICROBIAL AND ANTICANCER ACTIVITIES OF 5-(4-SUBSTITUTED-PHENYL)-1,3,4- THIADIAZOLE-2-AMINES. (2017). RASAYAN Journal of Chemistry, 10(2), 443-450.
  • New 1,3,4-thiadiazole Derivatives Endowed with Analgesic and Anti-inflammatory Activities. (2016). Chiang Mai Journal of Science, 43(6), 1276-1287.
  • Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. (2022). Chemical Methodologies, 6(11), 914-924.
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  • Biological Activities of Thiadiazole Derivatives: A Review. (2018). International Journal of Pharmaceutical Sciences and Research, 9(10), 4000-4013.
  • 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. (2018). Drug Design, Development and Therapy, 12, 1347-1358.
  • Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Antinociceptive Agents. (2019). Pharmaceutical Sciences, 25(2), 115-124.
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Comparative

A Comparative Guide to Corrosion Inhibition Mechanisms: Unveiling the Superiority of 5-(methylamino)-1,3,4-thiadiazole-2-thiol

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. This guide provides an in-depth comparative analysis of the corrosion inhibition mechanism of 5-(methy...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the strategic deployment of corrosion inhibitors is paramount. This guide provides an in-depth comparative analysis of the corrosion inhibition mechanism of 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MDT), a standout performer in the thiadiazole class of inhibitors. We will dissect its mechanism of action and benchmark its performance against two other widely utilized classes of corrosion inhibitors: benzotriazoles and imidazoline derivatives. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering, offering a blend of theoretical insights and practical, data-driven comparisons.

The Critical Role of Heterocyclic Inhibitors in Corrosion Science

Corrosion, an electrochemical process, leads to the gradual destruction of materials, resulting in significant economic losses and safety concerns across various industries. The use of organic corrosion inhibitors is a highly effective and practical approach to mitigate this damage. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process. Among the diverse array of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have demonstrated exceptional efficacy due to the presence of lone pair electrons and π-electrons, which facilitate strong adsorption onto metal surfaces.

Deciphering the Inhibition Mechanism of 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MDT)

The remarkable corrosion inhibition performance of MDT, and its close analogue 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) on which a wealth of research exists, stems from its unique molecular structure. The inhibition mechanism is a multi-faceted process involving the adsorption of MDT molecules onto the metal surface, creating a robust protective film. This process can be understood through the following key aspects:

  • Role of Heteroatoms and π-Electrons: The MDT molecule possesses multiple active centers for adsorption. The nitrogen and sulfur atoms in the thiadiazole ring have lone pairs of electrons that can coordinate with the vacant d-orbitals of metal atoms, forming strong coordinate bonds. Additionally, the π-electrons of the aromatic thiadiazole ring contribute to the adsorption process through π-stacking interactions with the metal surface.

  • Adsorption Process: The adsorption of MDT on a metal surface can occur through two primary mechanisms: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions between the charged metal surface and the charged inhibitor molecules. In acidic solutions, the MDT molecule can become protonated, leading to electrostatic attraction to the negatively charged metal surface (at potentials more negative than the potential of zero charge). Chemisorption, a stronger form of adsorption, involves the sharing of electrons between the inhibitor molecule and the metal surface, leading to the formation of a coordinate-type bond. For MDT, chemisorption is the dominant mechanism, resulting in a more stable and effective protective film.[1][2][3]

  • Protective Film Formation: The adsorbed MDT molecules form a dense, uniform, and stable protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive environment and hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[4]

Below is a diagram illustrating the proposed interaction of an MDT molecule with a metal surface.

Caption: Interaction of MDT with a metal surface.

Comparative Analysis: MDT vs. Other Leading Inhibitors

To provide a comprehensive understanding of MDT's performance, we will compare it with two other widely recognized classes of corrosion inhibitors: benzotriazoles and imidazoline derivatives.

Benzotriazoles: The Copper Protectors

Benzotriazole (BTA) and its derivatives are renowned for their exceptional ability to inhibit the corrosion of copper and its alloys.[5][6]

  • Mechanism of Action: The primary inhibition mechanism of BTA involves the formation of a stable, polymeric complex with copper ions on the metal surface.[7][8] This [Cu(I)BTA]n film is insoluble and acts as a robust barrier against corrosive agents. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the copper atoms.[8][9]

  • Comparison with MDT: While highly effective for copper, the specificity of BTA is also its limitation. Its performance on ferrous metals like steel is generally less effective compared to inhibitors like MDT. MDT, with its multiple heteroatoms, exhibits broader applicability and strong inhibition on a wider range of metals, including steel and aluminum.[1][2][3] A study comparing 2,5-dimercapto-1,3,4-thiadiazole (a close relative of MDT) with BTA found that the thiadiazole derivative showed better inhibition for silver, while BTA was superior for copper.[10][11][12]

Imidazoline Derivatives: The Oil & Gas Industry Stalwarts
  • Comparison with MDT: Imidazoline derivatives are highly effective, especially in multiphase flow conditions, due to the formation of a persistent hydrophobic film. However, the synthesis of some imidazoline derivatives can be complex and may involve multiple steps. MDT, being a smaller molecule, can form a more compact and potentially more uniform adsorbed layer on the metal surface. The presence of two sulfur atoms in MDT, in addition to the nitrogen atoms, provides more active sites for chemisorption, potentially leading to a stronger and more stable protective film compared to the two nitrogen atoms in the imidazoline ring. Studies have shown that a combination of imidazoline and thiourea (a compound with a similar C=S bond to the thiol group in MDT) can have a synergistic inhibition effect.[17]

Performance Data at a Glance: A Comparative Table

The following table summarizes the typical inhibition efficiencies of MDT (represented by its analogue 5-ATT), Benzotriazole, and an Imidazoline derivative under acidic conditions for mild steel. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)Reference
5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) Mild Steel1 M HCl0.5 mM~95%[2]
Benzotriazole (BTA) Copper0.1 M H2SO410 mM>90%[5]
Imidazoline Derivative Mild Steel1 M HCl0.44 wt%~96%[13]

Experimental Protocols for Evaluating Corrosion Inhibitors

To ensure scientific rigor and reproducibility, standardized experimental techniques are employed to evaluate the performance of corrosion inhibitors. Here, we outline the methodologies for three key techniques.

Weight Loss Method

This is a simple and widely used gravimetric technique to determine the corrosion rate and inhibition efficiency.[18][19][20][21][22]

Procedure:

  • Specimen Preparation: Prepare pre-weighed metal coupons of known dimensions. The surface is typically abraded with silicon carbide paper of increasing grit, rinsed with deionized water and acetone, and dried.

  • Immersion: Immerse the coupons in the corrosive solution with and without the inhibitor at a specific concentration and temperature for a predetermined period (e.g., 24 hours).

  • Cleaning: After immersion, remove the coupons, and clean them to remove corrosion products according to standard procedures (e.g., using a specific acid solution with an inhibitor, followed by scrubbing).

  • Final Weighing: Rinse, dry, and re-weigh the coupons.

  • Calculation: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%).

Inhibition Efficiency (IE%) Calculation: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

  • W₀ is the weight loss in the absence of the inhibitor.

  • Wᵢ is the weight loss in the presence of the inhibitor.

Potentiodynamic Polarization

This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor as anodic, cathodic, or mixed-type.[23][24][25][26][27]

Procedure:

  • Electrochemical Cell Setup: A three-electrode cell is used, consisting of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).

  • Stabilization: The working electrode is immersed in the test solution (with or without inhibitor) until a stable open-circuit potential (OCP) is reached.

  • Polarization Scan: The potential of the working electrode is scanned from a potential more negative than the OCP to a potential more positive than the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Analysis: The resulting polarization curve (a plot of log of current density vs. potential) is analyzed to determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc).

Inhibition Efficiency (IE%) Calculation: IE% = [(i₀ - iᵢ) / i₀] x 100 Where:

  • i₀ is the corrosion current density in the absence of the inhibitor.

  • iᵢ is the corrosion current density in the presence of the inhibitor.

Caption: Workflow for Potentiodynamic Polarization.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[28][29][30][31][32]

Procedure:

  • Electrochemical Cell Setup: The same three-electrode cell as in potentiodynamic polarization is used.

  • Stabilization: The working electrode is immersed in the test solution until a stable OCP is established.

  • Impedance Measurement: A small amplitude AC potential signal (e.g., 10 mV) is applied to the working electrode at the OCP over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically presented as Nyquist and Bode plots. The data is then fitted to an equivalent electrical circuit model to extract parameters such as the charge transfer resistance (Rct) and the double-layer capacitance (Cdl). A higher Rct value indicates better corrosion resistance.

Inhibition Efficiency (IE%) Calculation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 Where:

  • Rct₀ is the charge transfer resistance in the absence of the inhibitor.

  • Rctᵢ is the charge transfer resistance in the presence of the inhibitor.

Conclusion: The Superiority of MDT in Corrosion Inhibition

Based on a comprehensive review of its mechanism and comparative performance, 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MDT) emerges as a highly effective and versatile corrosion inhibitor. Its efficacy is rooted in the synergistic action of its multiple heteroatoms (nitrogen and sulfur) and the aromatic thiadiazole ring, which facilitate strong chemisorption and the formation of a robust protective film on the metal surface.

While benzotriazoles are unparalleled for copper protection and imidazoline derivatives are industry workhorses in specific applications, MDT offers a compelling combination of high inhibition efficiency, broad applicability across different metals, and a potent adsorption mechanism. For researchers and professionals seeking a high-performance, reliable, and versatile corrosion inhibitor, MDT represents a superior choice, backed by a strong foundation of scientific evidence.

References

  • Yadav, M., Kumar, S., & Behera, D. (2022). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. ResearchGate. Retrieved from [Link]

  • Tenger Chemical. (2025). Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition. Retrieved from [Link]

  • Ibrahim, M. A., & Abd El-Lateef, H. M. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. Scientific Reports, 12(1), 15286. Retrieved from [Link]

  • Yadav, M., Kumar, S., & Behera, D. (2022). Corrosion inhibition by imidazoline and imidazoline derivatives: a review. Semantic Scholar. Retrieved from [Link]

  • (Comparative data on corrosion protection of mild steel in HCl using two new thiazoles not available)
  • Yunusa, U., et al. (n.d.). Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. mocedes.org. Retrieved from [Link]

  • Cotton, J. B., & Scholes, I. R. (1973). Benzotriazole as a Corrosion Inhibitor for Immersed Copper. Corrosion, 29(7), 290-298.
  • He, Y., & Li, Y. (1994). Evaluation of Oilfield Corrosion Inhibitors by Electrochemical Impedance Spectroscopy (EIS). NACE International Annual Conference. Retrieved from [Link]

  • Song, H., et al. (2021). Evaluation of the Corrosion Behavior of Reinforced Concrete with an Inhibitor by Electrochemical Impedance Spectroscopy. Materials, 14(11), 2897. Retrieved from [Link]

  • Park, J., et al. (2021). Effect of Benzotriazole on the Localized Corrosion of Copper Covered with Carbonaceous Residue. Metals, 11(5), 819. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzotriazole. Retrieved from [Link]

  • (Imidazoline and Its Deriv
  • Verma, C., & Quraishi, M. A. (2021). Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. ACS Symposium Series. Retrieved from [Link]

  • (Corrosion Inhibitor for Mild Steel in Mixed HCl and H2SO4 Medium: A Study of 1,10-Phenanthroline Deriv
  • Ouici, H. B., et al. (2017). Adsorption and corrosion inhibition properties of 5-amino 1,3,4-thiadiazole-2-thiol on the mild steel in hydrochloric acid medium: Thermodynamic, surface and electrochemical studies. Journal of Electroanalytical Chemistry, 803, 125-134. Retrieved from [Link]

  • Corrosionpedia. (n.d.). Weight Loss Analysis. Retrieved from [Link]

  • Singh, A., et al. (2021). Weight loss method of corrosion assessment. ResearchGate. Retrieved from [Link]

  • Okoro, L. N. (2018). Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. Chemical Science Review and Letters, 7(27), 869-876. Retrieved from [Link]

  • Rahmani, H., & Meletis, E. I. (2020). Corrosion Inhibition of Brazing Cu-Ag Alloy with 1,2,3-Benzotriazole and 2,5-Dimercapto-1,3,4-Thiadiazole. Coatings, 10(10), 999. Retrieved from [Link]

  • (Comparative study of the structure effect on the inhibition efficiency of three hydroxybenzylidene isonicotinohydrazide derivatives for corrosion carbon steel in a 1 M HCl solution not available)
  • ASTM International. (2024). D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). Retrieved from [Link]

  • (A Review of CO 2 Corrosion Inhibition by Imidazoline-based Inhibitor not available)
  • Yunusa, U., et al. (2021). Performance of 5-amino-1,3,4-thiadiazole-2-thiol as corrosion inhibitor for aluminium in dilute hydrochloric acid medium. ResearchGate. Retrieved from [Link]

  • (WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY | Download Table not available)
  • Al-Amiery, A. A., et al. (2022). Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution. ResearchGate. Retrieved from [Link]

  • (Comprehensive Experimental and Theoretical Study on the Adsorption and Corrosion Inhibition Efficiency of Pyronin B for Mild Steel Protection in HCl Solution not available)
  • Rahmani, H., & Meletis, E. I. (2020). Corrosion Inhibition of Brazing Cu-Ag Alloy with 1,2,3-Benzotriazole and 2,5-Dimercapto-1,3,4-Thiadiazole. ResearchGate. Retrieved from [Link]

  • (The Synthesis of Imidazoline Derivative Compounds as Corrosion Inhibitor towards Carbon Steel in 1% NaCl Solution not available)
  • (Corrosion rates of mild steel in 1 M HCl and inhibition efficiency for... not available)
  • (Potentiodynamic Corrosion Testing not available)
  • (5-amino-1,3,4-thiadiazole-2-thiol corrosion current density and adsorption thermodynamics on ASTM A-890-1B stainless steel in a 3.5% NaCl solution not available)
  • McMahon, M., & Macias-Montero, M. (2016). Potentiodynamic Corrosion Testing. Journal of visualized experiments : JoVE, (115), 54340. Retrieved from [Link]

  • (Variations of the inhibition efficiency with the inhibitors... not available)
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  • ASTM International. (n.d.). Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements1. Retrieved from [Link]

  • Li, Y., et al. (2020). The Inhibition Effect and Mechnism of a Thiadiazole Derivative on Q235 Carbon Steel in 1 M HCl Solution. Materials, 13(21), 4811. Retrieved from [Link]

  • Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement?. Retrieved from [Link]

  • (Journal of Materials and Engineering Advancements in Corrosion Inhibition: Exploring Thiadiazole Derivatives as Promising Agents not available)
  • (1,2,5-Thiadiazoline S,S-dioxide derivatives are used as corrosion inhibitors for mild steel in sulphuric acid solution.
  • Zhang, L., et al. (2020). Synergistic Inhibition Effect of Imidazoline and Thiourea: Evidence from Experiments and Molecular Dynamics Simulation. CORROSION, 76(12), 1194–1206. Retrieved from [Link]

  • (Thiadiazole as a Potential Corrosion Inhibitor for Mild Steel in 1 M HCl not available)

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Validation

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MMTD)

Abstract The accurate quantification of 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MMTD), a heterocyclic compound of interest in pharmaceutical development, is paramount for ensuring data integrity in research, quality c...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate quantification of 5-(methylamino)-1,3,4-thiadiazole-2-thiol (MMTD), a heterocyclic compound of interest in pharmaceutical development, is paramount for ensuring data integrity in research, quality control, and regulatory submissions. When multiple analytical methods are employed across different stages of a drug's lifecycle or between collaborating laboratories, demonstrating their interchangeability is not just a best practice—it is a regulatory expectation. This guide provides a comprehensive framework for the cross-validation of two common yet distinct analytical techniques: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. We will delve into the causality behind experimental design, present detailed validation protocols, and offer a clear statistical approach for comparing the methods, ensuring scientific rigor and adherence to international guidelines.

Introduction to MMTD and the Imperative for Cross-Validation

5-(methylamino)-1,3,4-thiadiazole-2-thiol (MMTD) is a sulfur- and nitrogen-containing heterocyclic molecule. Its chemical structure lends itself to analysis by various techniques. In pharmaceutical settings, MMTD may be an active ingredient, a critical metabolite, or a process impurity. Regardless of its role, consistent and reliable measurement is non-negotiable.

Cross-validation serves to demonstrate that two distinct analytical procedures are suitable for the same intended purpose and provide equivalent results.[1][2][3] This process is critical when:

  • Transferring a method from a research and development lab to a quality control (QC) environment.

  • Comparing data generated across different clinical sites or contract research organizations (CROs).

  • Replacing a legacy analytical method with a newer, more advanced technology.

  • Combining data from studies that used different analytical methods for regulatory submissions.[1]

This guide will compare a widely accessible HPLC-UV method with a high-sensitivity LC-MS/MS method, providing a practical blueprint for their mutual validation.

Overview of Selected Analytical Techniques

Method A: Reversed-Phase HPLC with UV Detection

High-Performance Liquid Chromatography with UV detection is a cornerstone of pharmaceutical analysis. It is robust, cost-effective, and widely available. The MMTD molecule contains a thiadiazole ring, which acts as a chromophore, allowing for direct detection by UV absorbance. The thiol group influences its polarity, making it well-suited for reversed-phase chromatography.

  • Principle: The method separates MMTD from other matrix components on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte at a specific wavelength as it elutes from the column, comparing its peak area to that of known standards.

  • Strengths: Excellent robustness, lower operational cost, and simpler instrumentation.

  • Limitations: Potentially lower sensitivity and susceptibility to interference from co-eluting compounds that absorb at the same wavelength.

Method B: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[4][5][6] This technique is the gold standard for trace-level quantification in complex matrices like plasma or tissue.

  • Principle: After chromatographic separation, the MMTD molecules are ionized (e.g., via electrospray ionization - ESI). A specific precursor ion (related to the molecule's mass) is selected, fragmented, and a resulting unique product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides two layers of specificity (precursor and product ion mass), drastically reducing matrix interference.

  • Strengths: Unparalleled sensitivity (often to picogram or femtogram levels) and extremely high selectivity.

  • Limitations: Higher equipment and operational costs, and more complex method development.

Experimental Design and Validation Protocols

Validation for both methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[7][8][9] This ensures that each method is independently proven to be fit for purpose before the cross-validation study begins.

Reagents and Materials
  • MMTD Reference Standard (Purity >99.5%)

  • HPLC-grade Acetonitrile and Methanol

  • Formic Acid (LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Control Matrix (e.g., human plasma, process blank)

Protocol 1: HPLC-UV Method Validation

1. Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size. Rationale: A standard C18 column provides excellent retention and separation for moderately polar small molecules like MMTD.
  • Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water containing 0.1% Formic Acid. Rationale: The acetonitrile provides organic strength for elution, while formic acid ensures the thiol group remains protonated, leading to better peak shape.
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: 320 nm. Rationale: The optimal wavelength should be determined by scanning the UV spectrum of MMTD to find its absorbance maximum (λmax), ensuring maximal sensitivity.[10]
  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Prepare a stock solution of MMTD (1 mg/mL) in methanol.
  • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL) and Quality Control (QC) samples (e.g., 0.3, 8, 80 µg/mL) by spiking the stock solution into the control matrix.
  • For plasma samples, perform a protein precipitation by adding 3 parts of cold acetonitrile to 1 part of plasma, vortexing, and centrifuging. The supernatant is then injected.

3. Validation Parameters & Acceptance Criteria (per ICH Q2(R1)):

  • Specificity: No interfering peaks at the retention time of MMTD in blank matrix.
  • Linearity: Correlation coefficient (r²) ≥ 0.995 over the concentration range.
  • Accuracy: Mean recovery of 85-115% for QC samples (80-120% at the Lower Limit of Quantification, LLOQ).
  • Precision: Relative Standard Deviation (RSD) ≤ 15% for QC samples (≤ 20% at LLOQ).
Protocol 2: LC-MS/MS Method Validation

1. LC-MS/MS Conditions:

  • LC System: UHPLC system for fast, high-resolution separation.
  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size. Rationale: A smaller column dimension is used to conserve solvent and is compatible with the lower flow rates typical for MS interfacing.
  • Mobile Phase: Gradient elution. A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid. Gradient from 5% to 95% B over 3 minutes. Rationale: A gradient provides superior separation for complex matrices and helps elute any strongly retained compounds, cleaning the column between injections.
  • Flow Rate: 0.4 mL/min.
  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.
  • Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: The presence of multiple nitrogen atoms in MMTD makes it readily protonated in an acidic mobile phase, ideal for ESI+.
  • MRM Transition: To be determined by infusing MMTD standard. For a hypothetical molecule with a mass of ~133.20, the transition might be m/z 134.1 → 86.1. This must be experimentally optimized.

2. Sample Preparation:

  • Prepare a separate stock solution and create calibration standards (e.g., 0.1, 0.5, 1, 10, 100, 1000 ng/mL) and QCs (e.g., 0.3, 80, 800 ng/mL) in the control matrix. Note the significantly lower concentration range compared to the UV method.
  • Sample preparation is identical to the HPLC-UV method (protein precipitation).

3. Validation Parameters & Acceptance Criteria:

  • Identical to the HPLC-UV method (Specificity, Linearity, Accuracy, Precision) but applied to the much lower concentration range.

The Cross-Validation Protocol

Once both methods are independently validated, the cross-validation study can proceed. The objective is to analyze the same set of samples with both methods and compare the results statistically.[11]

Cross-Validation Workflow

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results QC_High High QC MethodA Method A (HPLC-UV) QC_High->MethodA MethodB Method B (LC-MS/MS) QC_High->MethodB QC_Mid Mid QC QC_Mid->MethodA QC_Mid->MethodB QC_Low Low QC QC_Low->MethodA QC_Low->MethodB ResultsA Results A MethodA->ResultsA Quantify ResultsB Results B MethodB->ResultsB Quantify Stat_Comp Statistical Comparison (Bland-Altman / t-test) ResultsA->Stat_Comp ResultsB->Stat_Comp Conclusion Conclusion: Methods are Interchangeable Stat_Comp->Conclusion If criteria met

Caption: Workflow for the cross-validation of two analytical methods.

Procedure
  • Prepare a minimum of three batches of QC samples at three concentrations (Low, Mid, High).

  • Divide each batch into two sets.

  • Analyze one set using the validated HPLC-UV method and the other set using the validated LC-MS/MS method.

  • The analyses should be performed by different analysts on different days to incorporate intermediate precision into the comparison.

  • Tabulate the concentration data obtained from both methods for each QC level.

Acceptance Criteria

A common approach for acceptance is that the mean concentration values obtained by the two methods should not differ by more than 15%.[12][13] More rigorous statistical tests are highly recommended.

Comparative Data Analysis and Results

The performance of each validated method is summarized below.

Table 1: Summary of Validation Parameters for MMTD Quantification

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria (ICH Q2)
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL---
Correlation (r²) 0.9980.999≥ 0.995
LLOQ 0.1 µg/mL0.1 ng/mLS/N > 10, Acc/Prec within 20%
Accuracy (% Recovery) 96.5 - 104.2%98.1 - 102.5%85-115% (80-120% at LLOQ)
Precision (% RSD) ≤ 8.5%≤ 6.2%≤ 15% (≤ 20% at LLOQ)
Specificity No interference observedNo interference observedNo significant response at analyte RT

Table 2: Cross-Validation Results – Comparison of QC Sample Analysis

QC LevelHPLC-UV (Mean Conc. ± SD, n=6)LC-MS/MS (Mean Conc. ± SD, n=6)% Difference
Low QC (300 ng/mL) 291.5 ± 15.2 ng/mL304.1 ± 11.8 ng/mL-4.1%
Mid QC (8000 ng/mL) 8150.3 ± 310.4 ng/mL7925.6 ± 250.1 ng/mL+2.8%
High QC (80000 ng/mL) 78995.1 ± 2855.2 ng/mL80640.7 ± 3100.5 ng/mL-2.0%
Statistical Interpretation

The percentage difference between the mean values for all QC levels is well within the ±15% acceptance limit. For a more robust assessment, a Student's t-test can be performed on the datasets for each concentration level.[14] This test determines if there is a statistically significant difference between the means of the two methods. A p-value greater than 0.05 would indicate no significant difference, providing strong evidence for interchangeability.

Alternatively, a Bland-Altman plot is an excellent visual tool that plots the difference between the two methods for each sample against the average of the two methods.[15][16] This plot helps to visualize any systematic bias and determine the limits of agreement between the two techniques.

Discussion and Conclusion

The experimental data demonstrates that both the HPLC-UV and LC-MS/MS methods are independently valid for the quantification of MMTD. The HPLC-UV method is a reliable workhorse for samples where concentrations are expected to be in the microgram-per-milliliter range, such as in formulation QC. The LC-MS/MS method provides a thousand-fold increase in sensitivity, making it indispensable for pharmacokinetic studies or trace impurity analysis where nanogram-per-milliliter levels are expected.

The cross-validation study confirmed that there is no significant bias between the two methods, with all percentage differences falling below 5%. This successful cross-validation provides confidence that data generated by either method can be compared and combined, ensuring data integrity throughout the drug development lifecycle.

Final Recommendation:

  • Use the HPLC-UV method for routine analysis, in-process controls, and final product release testing where analyte concentrations are high.

  • Use the LC-MS/MS method for bioanalytical studies (pharmacokinetics), metabolism studies, and trace-level impurity quantification where the highest sensitivity and selectivity are required.

The successful cross-validation between these two methods provides valuable flexibility, allowing an organization to select the most appropriate analytical technology based on the specific requirements of the task at hand without compromising data comparability.

References

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  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

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  • HPLC-Based Quantification of Thiols Using 5-Mercapto-2-nitrobenzoic Acid Derivatiz
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Validation

A Spectroscopic Journey: Charting the Synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol from its Precursors

This guide provides an in-depth spectroscopic comparison of the heterocyclic compound 5-(methylamino)-1,3,4-thiadiazole-2-thiol with its molecular precursors, methyl isothiocyanate and thiocarbohydrazide. Professionals i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of the heterocyclic compound 5-(methylamino)-1,3,4-thiadiazole-2-thiol with its molecular precursors, methyl isothiocyanate and thiocarbohydrazide. Professionals in drug development and chemical research will find this comparative analysis essential for reaction monitoring, quality control, and structural verification. We will explore the distinct spectral signatures using Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (1H and 13C NMR), and UV-Visible (UV-Vis) spectroscopy, providing the empirical data necessary to confirm the successful cyclization and functionalization of the target molecule.

The Synthetic Pathway: From Simple Precursors to a Complex Heterocycle

The synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol is a classic example of heterocyclic chemistry, where acyclic starting materials are cyclized to form a stable aromatic ring system. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1] The reaction proceeds by the condensation of thiocarbohydrazide with methyl isothiocyanate. The nucleophilic nitrogen atoms of thiocarbohydrazide attack the electrophilic carbon of the isothiocyanate group, leading to an intermediate that subsequently cyclizes, typically with the elimination of hydrogen sulfide, to form the stable thiadiazole ring.

Synthesis_Pathway TCH Thiocarbohydrazide Product 5-(methylamino)-1,3,4- thiadiazole-2-thiol TCH:e->Product:w + MITC Methyl Isothiocyanate MITC:e->Product:w Reflux

Figure 1: Reaction scheme for the synthesis of the target compound.

Experimental Protocols

Synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol

The following protocol is a representative method for the synthesis.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiocarbohydrazide (0.1 mol) in 100 mL of ethanol.

  • Addition of Reagent: To this stirring solution, add methyl isothiocyanate (0.1 mol) dropwise over 15 minutes.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. Recrystallize the solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield pure, crystalline 5-(methylamino)-1,3,4-thiadiazole-2-thiol.[2]

  • Characterization: Dry the purified product under vacuum and characterize using melting point determination, FT-IR, NMR, and UV-Vis spectroscopy. The reported melting point is 190-193 °C.[2]

Spectroscopic Analysis Workflow

All compounds (precursors and the final product) were subjected to a standardized panel of spectroscopic analyses to ensure a direct and objective comparison.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis s1 Reactants Mixing s2 Reflux s1->s2 s3 Filtration s2->s3 s4 Recrystallization s3->s4 a1 FT-IR Spectroscopy s4->a1 a2 NMR Spectroscopy (1H & 13C) s4->a2 a3 UV-Vis Spectroscopy s4->a3

Figure 2: General workflow from synthesis to spectroscopic characterization.
  • FT-IR Spectroscopy: Spectra were recorded on a Bruker Tensor 27 FT-IR spectrometer using KBr pellets.[3]

  • NMR Spectroscopy: 1H and 13C NMR spectra were acquired on a Bruker 400 MHz spectrometer.[4] Samples were dissolved in deuterated dimethyl sulfoxide (DMSO-d6), with tetramethylsilane (TMS) as the internal standard.

  • UV-Vis Spectroscopy: Absorption spectra were measured using a UV-Vis spectrophotometer in the 200-800 nm range, with ethanol as the solvent.

Results and Discussion: A Comparative Spectral Analysis

The transformation from precursors to the final product is clearly evidenced by significant changes in the spectroscopic data.

Precursor 1: Methyl Isothiocyanate (CH₃NCS)

Methyl isothiocyanate is a simple molecule with highly characteristic spectral features.

  • FT-IR: The most prominent feature is a very strong and broad absorption band around 2100-2200 cm⁻¹ , which is characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) group.[5][6] C-H stretching vibrations of the methyl group are observed around 2900-3000 cm⁻¹ .

  • ¹H NMR: A sharp singlet is observed for the three equivalent protons of the methyl group (CH₃-). The chemical shift is typically around 3.1-3.4 ppm .[7]

  • ¹³C NMR: The spectrum shows two distinct signals: one for the methyl carbon (-CH₃) at approximately 30-35 ppm and another for the highly deshielded carbon of the isothiocyanate group (-N=C=S) at around 125-130 ppm .[8][9]

Precursor 2: Thiocarbohydrazide (CH₆N₄S)

Thiocarbohydrazide presents a more complex spectrum due to the presence of multiple N-H bonds.

  • FT-IR: The spectrum is dominated by strong, broad bands in the 3100-3400 cm⁻¹ region, corresponding to the N-H stretching vibrations of the primary (-NH₂) and secondary (-NH-) amine groups.[10] A significant band around 1500-1600 cm⁻¹ is due to N-H bending vibrations. The C=S (thione) stretching vibration appears in the 1100-1300 cm⁻¹ region.[10][11]

  • ¹H NMR (DMSO-d₆): The spectrum typically shows two signals. A broad signal around 4.5 ppm corresponds to the four protons of the two -NH₂ groups, and another signal around 8.7 ppm is attributed to the two protons of the -NH- groups.[4]

  • ¹³C NMR (DMSO-d₆): A single signal is observed for the C=S carbon, which is highly deshielded and appears at approximately 181-182 ppm .[4]

Final Product: 5-(methylamino)-1,3,4-thiadiazole-2-thiol (C₃H₅N₃S₂)

The formation of the thiadiazole ring results in a unique spectral fingerprint, incorporating features from both precursors while exhibiting new characteristics of the heterocyclic system.

  • FT-IR: The most crucial change is the complete disappearance of the strong isothiocyanate band at ~2100 cm⁻¹ . New bands appear: a broad N-H stretching band for the secondary amine (CH₃-NH-) around 3100-3300 cm⁻¹ , and C=N stretching vibrations from the thiadiazole ring around 1600-1650 cm⁻¹ .[12] The C-H stretching of the methyl group remains near 2900 cm⁻¹ . A band corresponding to the C=S group (thione) is also present, often coupled with ring vibrations.[13]

  • ¹H NMR (DMSO-d₆): The spectrum confirms the structure with a signal for the methyl protons (-CH₃) appearing as a doublet due to coupling with the adjacent N-H proton. A signal for the secondary amine proton (-NH-) will also be present, likely as a quartet. A broad signal at lower field can be attributed to the thiol (-SH) proton, which is in tautomeric equilibrium with the thione N-H proton.

  • ¹³C NMR (DMSO-d₆): The spectrum shows three distinct carbon signals: one for the methyl group carbon, and two for the carbons of the thiadiazole ring, which are significantly deshielded and appear in the aromatic/heterocyclic region (typically >150 ppm ). For the related compound 5-amino-1,3,4-thiadiazole-2-thiol, signals are seen around 167 ppm and 185 ppm.[14]

Data Summary and Comparison

The following table summarizes the key spectroscopic shifts that differentiate the product from its precursors, providing clear markers for reaction monitoring.

Compound Key FT-IR Bands (cm⁻¹) Key ¹H NMR Shifts (ppm) Key ¹³C NMR Shifts (ppm)
Methyl Isothiocyanate 2100-2200 (strong, -N=C=S) , 2950 (C-H)~3.2 (s, 3H, -CH₃)~31 (-CH₃), ~128 (-N=C=S)
Thiocarbohydrazide 3100-3400 (N-H), 1550 (N-H bend), 1150 (C=S)~4.5 (br s, 4H, -NH₂), ~8.7 (s, 2H, -NH-)~182 (C=S)
5-(methylamino)-1,3,4-thiadiazole-2-thiol 3150 (N-H), 2940 (C-H), 1620 (C=N ring) , 1200 (C=S)-CH₃ (d), -NH- (q), -SH/NH- (br s)-CH₃, ~160 (C5-N) , ~180 (C2=S)

Note: NMR shifts are approximate and can vary based on solvent and concentration. The disappearance of the bolded precursor signals and the appearance of the bolded product signals are definitive indicators of the reaction's success.

Conclusion

The spectroscopic comparison of 5-(methylamino)-1,3,4-thiadiazole-2-thiol with its precursors, methyl isothiocyanate and thiocarbohydrazide, provides a clear and definitive narrative of chemical transformation. The disappearance of the characteristic isothiocyanate stretch in the FT-IR spectrum is the most telling sign of reaction completion. This is corroborated by NMR spectroscopy, which shows the loss of precursor signals and the emergence of new peaks corresponding to the methylamino-substituted heterocyclic ring. This guide equips researchers with the foundational data and interpretive logic to confidently verify the synthesis and purity of this important class of heterocyclic compounds.

References

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Comparative

Benchmarking the Anticonvulsant Effects of Thiadiazole Derivatives Against Known Drugs: A Comparative Guide for Researchers

In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the scientific community has turned its attention to novel heterocyclic compounds. Among these, 1,3,4-thiadiazole derivatives have emerged...

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and safer antiepileptic drugs (AEDs), the scientific community has turned its attention to novel heterocyclic compounds. Among these, 1,3,4-thiadiazole derivatives have emerged as a promising class of anticonvulsant agents.[1][2][3][4] This guide provides a comprehensive framework for benchmarking the anticonvulsant efficacy and neurotoxicity of novel thiadiazole derivatives against established AEDs such as phenytoin, carbamazepine, and valproic acid. By integrating established preclinical screening protocols with mechanistic insights, this document serves as a technical resource for researchers in pharmacology and drug development.

The rationale for exploring thiadiazole derivatives stems from their structural similarities to known anticonvulsants and their potential to interact with key neurological targets.[1][2] The 1,3,4-thiadiazole scaffold is a versatile pharmacophore that has been incorporated into various biologically active molecules.[1][2][3] This guide will detail the essential in vivo assays required for a robust comparative analysis, explain the underlying mechanisms of action, and present a framework for interpreting the resulting data.

Preclinical Screening Models for Anticonvulsant Activity

The initial evaluation of a compound's anticonvulsant potential relies on well-validated animal models of induced seizures. The two most widely used and predictive models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test. These assays are crucial for determining a compound's efficacy against different types of seizures.

Maximal Electroshock (MES) Seizure Model

The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[5] It assesses the ability of a test compound to prevent the spread of a seizure discharge through neural tissue.

Experimental Workflow for the Maximal Electroshock (MES) Test

MES_Workflow cluster_prep Animal Preparation cluster_treatment Compound Administration cluster_seizure Seizure Induction & Observation cluster_analysis Data Analysis Animal_Selection Select male albino mice (20-25g) Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Grouping Divide into groups (vehicle control, positive control, test compound) Acclimatization->Grouping Administration Administer test compound, vehicle, or standard drug (e.g., Phenytoin) via desired route (i.p. or oral) Grouping->Administration Peak_Effect Wait for time of peak effect (typically 30-60 min) Administration->Peak_Effect Anesthesia Apply topical anesthetic to corneas Peak_Effect->Anesthesia Stimulation Deliver electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal electrodes Anesthesia->Stimulation Observation Observe for tonic hindlimb extension Stimulation->Observation Endpoint Endpoint: Abolition of tonic hindlimb extension = Protection Observation->Endpoint ED50 Calculate ED50 (dose protecting 50% of animals) using probit analysis Endpoint->ED50

Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant screening.

Step-by-Step MES Protocol:

  • Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g), acclimatized to the laboratory environment for at least 48 hours.

  • Grouping and Dosing: Divide the animals into groups (n=8-10 per group). Administer the test thiadiazole derivative, vehicle control (e.g., 0.5% carboxymethylcellulose), and a positive control (e.g., Phenytoin) via intraperitoneal (i.p.) or oral (p.o.) route.

  • Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, typically determined in a preliminary study (e.g., 30, 60, 120 minutes post-administration).

  • Seizure Induction: At the designated time, gently restrain the animal. Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas, followed by a drop of saline to ensure good electrical contact. Place the corneal electrodes and deliver an electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds for mice).

  • Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this tonic extension is the endpoint, indicating protection.[5]

  • Data Analysis: Record the number of protected animals in each group. Calculate the median effective dose (ED50), which is the dose required to protect 50% of the animals from the tonic hindlimb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

The scPTZ test is used to identify compounds that can protect against myoclonic and absence seizures.[5] Pentylenetetrazole is a GABA-A receptor antagonist that induces clonic seizures.

Step-by-Step scPTZ Protocol:

  • Animal Preparation and Grouping: Similar to the MES test, use acclimatized male albino mice divided into treatment groups.

  • Compound Administration: Administer the test thiadiazole derivative, vehicle, and a positive control (e.g., Ethosuximide or Valproic Acid) at various doses.

  • Induction of Seizures: At the time of peak effect, administer a subcutaneous injection of PTZ (e.g., 85 mg/kg) into the loose skin on the back of the neck.

  • Observation: Immediately place the animal in an individual observation cage and observe for the onset of clonic seizures (characterized by rhythmic muscle contractions) for a period of 30 minutes.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered the endpoint for protection.

  • Data Analysis: Determine the percentage of protected animals in each group and calculate the ED50.

Neurotoxicity Assessment: The Rotarod Test

A critical aspect of developing new AEDs is to ensure a wide therapeutic window, meaning the compound is effective at doses well below those that cause neurological deficits. The rotarod test is a standard method for assessing motor coordination and potential neurotoxicity.[5][6]

Step-by-Step Rotarod Protocol:

  • Apparatus: A rotating rod apparatus with a set speed (e.g., 5-10 rpm).

  • Training: Prior to the test, train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes).

  • Testing: At the time of peak effect of the test compound, place the animals on the rotating rod.

  • Endpoint: Record the time each animal is able to maintain its balance on the rod. An animal is considered to have failed the test if it falls off the rod within a predetermined time (e.g., 1 minute).

  • Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

Mechanisms of Action: Established Drugs vs. Thiadiazole Derivatives

Understanding the mechanism of action is paramount for rational drug design and for predicting the clinical utility of a novel compound.

Proposed Mechanisms of Action for Anticonvulsant Drugs

MoA cluster_targets Molecular Targets Phenytoin Phenytoin Na_Channel Voltage-Gated Na+ Channels Phenytoin->Na_Channel Blocks Carbamazepine Carbamazepine Carbamazepine->Na_Channel Blocks Valproic_Acid Valproic Acid Valproic_Acid->Na_Channel Blocks GABA_A GABA-A Receptor Valproic_Acid->GABA_A Enhances GABA_T GABA-Transaminase Valproic_Acid->GABA_T Inhibits Thiadiazole Thiadiazole Derivatives Thiadiazole->Na_Channel Blocks (putative) Thiadiazole->GABA_A Modulates (putative) CA Carbonic Anhydrase Thiadiazole->CA Inhibits Ca_Channel Voltage-Gated Ca2+ Channels

Caption: Putative mechanisms of action for standard AEDs and thiadiazole derivatives.

Established Anticonvulsants
  • Phenytoin and Carbamazepine: These are classic sodium channel blockers. They stabilize the inactive state of voltage-gated sodium channels, thereby limiting the repetitive firing of neurons that is characteristic of seizures.

  • Valproic Acid: This drug has a broader mechanism of action, which includes blocking voltage-gated sodium channels, increasing the levels of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) by inhibiting its degradation, and modulating T-type calcium channels.

Thiadiazole Derivatives

The anticonvulsant activity of thiadiazole derivatives is believed to be multifactorial. One of the prominent proposed mechanisms is the inhibition of carbonic anhydrase (CA) .[6][7][8] Carbonic anhydrase is an enzyme involved in various physiological processes, and its inhibition can lead to a stabilizing effect on neuronal membranes. Several studies have shown that potent CA inhibitors often exhibit anticonvulsant properties.[7][8]

Additionally, the structural features of many active thiadiazole derivatives suggest they may also interact with other targets, potentially including voltage-gated sodium channels and GABAergic systems, similar to established AEDs.[1][2] The presence of a hydrophobic aryl ring, a hydrogen bonding domain, and an electron donor system in their structure aligns with the pharmacophore model for anticonvulsant activity.[6]

Comparative Data Analysis: Efficacy and Safety

The ultimate goal of this benchmarking process is to compare the efficacy (ED50) and neurotoxicity (TD50) of novel thiadiazole derivatives with standard drugs. The Protective Index (PI), calculated as TD50/ED50, is a crucial metric for evaluating the therapeutic window of a compound. A higher PI indicates a wider margin of safety.

CompoundTest ModelED50 (mg/kg)TD50 (mg/kg)Protective Index (PI)Reference
Thiadiazole Derivatives
Compound 4hMES23.7256.410.8[9]
Compound 107MES19.1>300>15.7[4]
Compound 109MES12.6>300>23.8[4]
5-valproylamido-1,3,4-thiadiazole-2-sulfonamideMESPotent--[8]
6-tert-butyl-2-sulfamoylimidazo[2,1-b]-1,3,4-thiadiazoleMES2.6--[7]
Standard Drugs
PhenytoinMES9.568.57.2[10]
CarbamazepineMES8.872.38.2[10]
Valproic AcidscPTZ150-2004002-2.7[11][12][13]
PhenobarbitalMES12.565.25.2[10]

Note: The presented values are compiled from various studies and should be interpreted with caution due to potential differences in experimental protocols. A direct comparison is most valid when data is generated within the same study.

Conclusion

The 1,3,4-thiadiazole scaffold represents a promising avenue for the development of novel anticonvulsant therapies. The preclinical screening paradigm outlined in this guide, incorporating the MES, scPTZ, and rotarod tests, provides a robust framework for evaluating the efficacy and safety of these new chemical entities. The comparative data suggests that certain thiadiazole derivatives exhibit potency comparable to or exceeding that of established AEDs, with potentially wider therapeutic windows. Further investigation into their precise mechanisms of action, particularly their role as carbonic anhydrase inhibitors and their potential interactions with other neuronal targets, will be crucial for their continued development and eventual clinical translation.

References

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  • Anthwal, A. & Nain, S. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. Frontiers in Chemistry. Available at: [Link]

  • Anthwal, A. & Nain, S. (2022). 1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents. PubMed Central. Available at: [Link]

  • Clitherow, J. W. et al. (1976). Cerebrovasodilatation Through Selective Inhibition of the Enzyme Carbonic Anhydrase. 2. Imidazo[2,1-b]thiadiazole and imidazo[2,1-b]thiazolesulfonamides. PubMed. Available at: [Link]

  • Supuran, C. T. et al. (2002). Carbonic Anhydrase Inhibitors: Anticonvulsant Sulfonamides Incorporating Valproyl and Other Lipophilic Moieties. Journal of Medicinal Chemistry. Available at: [Link]

  • Siddiqui, N. et al. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PubMed Central. Available at: [Link]

  • Hassan, M. et al. (2022). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Wiley Online Library. Available at: [Link]

  • Sharma, P. et al. (2022). Design, In-Silico Studies, Synthesis, Characterization, and Anticonvulsant Activities of Novel Thiazolidin-4-One Substituted Thiazole Derivatives. MDPI. Available at: [Link]

  • Kumar, A. et al. (2015). Recent Update on 1,3,4-Thiadiazole Derivatives: As Anticonvulsant Agents. American Research Journals. Available at: [Link]

  • Kaminski, K. et al. (2013). Synthesis and anticonvulsant activity of new phenytoin derivatives. PubMed. Available at: [Link]

  • Kamal, A. et al. (2021). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. PubMed Central. Available at: [Link]

  • Khatoon, N. et al. (2018). Anticonvulsant and Neurotoxicity Evaluation of Some Fused 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole Derivatives. ResearchGate. Available at: [Link]

  • Kaminski, K. et al. (2013). Synthesis and anticonvulsant activity of new phenytoin derivatives. ResearchGate. Available at: [Link]

  • Mironov, A. et al. (2019). THE SEARCH FOR NEUROPROTECTIVE COMPOUNDS AMONG NEW ETHYLTHIADIAZOLE DERIVATIVES. ResearchGate. Available at: [Link]

  • Abzalova, D. et al. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal. Available at: [Link]

  • Luszczki, J. J. et al. (2019). New derivative of 1,2,4-triazole-3-thione (TP427) potentiates the anticonvulsant action of valproate, but not that of carbamazepine, phenytoin or phenobarbital in the mouse tonic-clonic seizure model. PubMed. Available at: [Link]

  • Luszczki, J. J. et al. (2005). Levetiracetam selectively potentiates the acute neurotoxic effects of topiramate and carbamazepine in the rotarod test in mice. PubMed. Available at: [Link]

  • Siddiqui, N. et al. (2010). Anticonvulsant and neurotoxicity evaluation of some newly synthesized thiazolyl coumarin derivatives. ResearchGate. Available at: [Link]

  • Eadie, M. J. (1984). Anticonvulsant Drugs. Semantic Scholar. Available at: [Link]

  • Alasmari, F. et al. (2020). Measuring the appropriateness of carbamazepine and valproic acid prescribing and utilization using a newly implemented online system in the Tabuk Region of Saudi Arabia. PubMed Central. Available at: [Link]

  • Clancy, R. R. (1987). New anticonvulsants in pediatrics: carbamazepine and valproate. PubMed. Available at: [Link]

  • Siddiqui, N. et al. (2009). Synthesis and preliminary screening of benzothiazol-2-yl thiadiazole derivatives for anticonvulsant activity. PubMed. Available at: [Link]

  • N/A. (N/A). Carbamazepine vs Valproic Acid Comparison. Drugs.com. Available at: [Link]

Sources

Validation

A Comparative Guide to the Synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol: Reproducibility and Protocol Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction to 5-(methylamino)-1,3,4-thiadiazole-2-thiol The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wi...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-(methylamino)-1,3,4-thiadiazole-2-thiol

The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds. The title compound, 5-(methylamino)-1,3,4-thiadiazole-2-thiol, is a versatile building block for the synthesis of various pharmaceutical agents. Its utility stems from the presence of multiple reactive sites, allowing for further functionalization to explore structure-activity relationships. The thiol group can undergo S-alkylation and S-acylation, while the methylamino group can participate in reactions such as acylation and condensation.

The synthesis of this heterocyclic compound is typically a two-step process: first, the preparation of 4-methyl-3-thiosemicarbazide, followed by its cyclization with carbon disulfide. This guide will dissect both stages, presenting and comparing different published methodologies.

Part 1: Synthesis of the Key Precursor: 4-Methyl-3-thiosemicarbazide (MTSC)

The synthesis of MTSC is a critical first step, and its efficiency can significantly impact the overall yield of the final product. The general approach involves the reaction of methylamine with carbon disulfide to form a dithiocarbamate intermediate, which is then reacted with hydrazine.

Method 1: Aqueous Ammonia and Sulfur Catalyst

This method, detailed in a patent by H. G. Zengel et al., utilizes aqueous ammonia and elemental sulfur as a catalyst to facilitate the reaction between the dithiocarbamate intermediate and hydrazine.[1]

Experimental Protocol:

  • To a solution of aqueous methylamine (31% strength, 1 mole) and aqueous ammonia (27.1% strength, 2 moles), add carbon disulfide (1 mole) at room temperature.

  • Add elemental sulfur (0.1 mole) and hydrazine hydrate (1.2 moles) to the resulting dithiocarbamate solution.

  • Heat the mixture to 75°C and bubble nitrogen through the solution to drive off hydrogen sulfide (approximately 9-10 hours).

  • Towards the end of the reaction, elemental sulfur will precipitate and should be filtered off from the hot solution.

  • Allow the filtrate to cool, during which 4-methyl-thiosemicarbazide will crystallize.

  • Collect the crystals by filtration, wash with cold water, and dry.

Method 2: Triethylamine as Base

An alternative approach employs triethylamine as the base to form a quaternary ammonium salt of the methyldithiocarbamate, which then reacts with hydrazine.[2]

Experimental Protocol:

  • In a three-necked flask, combine a 40% aqueous solution of methylamine, deionized water, and triethylamine.

  • In a separate flask, prepare an aqueous solution of hydrazine hydrate and heat it to 95-100°C.

  • Slowly add the methylamine-triethylamine mixture to the hot hydrazine solution over a period of 3 hours, maintaining the temperature between 95 and 100°C.

  • After the addition is complete, reduce the volume of the reaction mixture by distillation for 1.5 hours.

  • Cool the reaction mixture to 65°C and seed with crystals of MTSC.

  • Continue to cool the mixture slowly to 0°C, stir for 1 hour, and then filter to collect the product.

  • Wash the filter cake with chilled deionized water and dry under vacuum.

Comparison of MTSC Synthesis Protocols
ParameterMethod 1 (Aqueous Ammonia/Sulfur)Method 2 (Triethylamine)
Base Aqueous AmmoniaTriethylamine
Catalyst Elemental SulfurNone
Reaction Time 9-10 hours~4.5 hours
Temperature 75°C95-100°C
Reported Yield Good81.4%[3]
Work-up Hot filtration, crystallizationDistillation, crystallization
Safety/Handling Evolution of H₂S (toxic gas)Triethylamine recovery possible

Expert Insights:

Method 1 offers a simpler reagent profile but requires careful handling due to the evolution of toxic hydrogen sulfide gas. The longer reaction time may also be a drawback. Method 2, while utilizing a more expensive base (triethylamine), offers a shorter reaction time and potentially higher reported yield. The ability to recover the triethylamine can also improve the cost-effectiveness of this route on a larger scale. The choice between these methods will depend on the available equipment for handling toxic gases, budget, and desired throughput.

Part 2: Cyclization to 5-(methylamino)-1,3,4-thiadiazole-2-thiol

Proposed Experimental Protocol:

  • Dissolve 4-methyl-3-thiosemicarbazide (1 equivalent) in absolute ethanol.

  • To this solution, add a base such as sodium hydroxide (1 equivalent) or potassium hydroxide.

  • Add carbon disulfide (1.2 equivalents) to the reaction mixture.

  • Reflux the mixture for 8-10 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture and carefully acidify with an acid such as 20% HCl.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol.

Causality Behind Experimental Choices:

  • Base: The base (NaOH or KOH) is crucial for deprotonating the thiosemicarbazide, making it a more potent nucleophile to attack the electrophilic carbon of carbon disulfide.

  • Carbon Disulfide: This reagent serves as the source of the C=S group and the second sulfur atom required to form the thiadiazole ring.

  • Reflux: Heating the reaction mixture under reflux provides the necessary activation energy for the cyclization reaction to proceed at a reasonable rate.

  • Acidification: The final product exists as a salt in the basic reaction mixture. Acidification is necessary to protonate the thiol group and precipitate the neutral 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: MTSC Synthesis cluster_1 Step 2: Cyclization Methylamine Methylamine MTSC 4-Methyl-3-thiosemicarbazide Methylamine->MTSC + CS2, Base, Hydrazine CS2_1 Carbon Disulfide CS2_1->MTSC Base_Hydrazine Base / Hydrazine Base_Hydrazine->MTSC MTSC_2 4-Methyl-3-thiosemicarbazide Final_Product 5-(methylamino)-1,3,4- thiadiazole-2-thiol MTSC_2->Final_Product + CS2, Base CS2_2 Carbon Disulfide CS2_2->Final_Product Base Base Base->Final_Product

Caption: Synthetic pathway for 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Characterization and Data Analysis

A crucial aspect of synthesis is the confirmation of the product's identity and purity. Based on available data, the following characteristics can be expected for 5-(methylamino)-1,3,4-thiadiazole-2-thiol.

Physical Properties:

PropertyValueSource
Molecular Formula C₃H₅N₃S₂ChemSynthesis[5]
Molecular Weight 147.23 g/mol ChemSynthesis[5]
Melting Point 190-193 °CChemSynthesis[5]
Appearance White to off-white crystalline powderInferred

Spectroscopic Data:

  • ¹³C NMR: Spectral data for 5-(methylamino)-3H-1,3,4-thiadiazole-2-thione is available and can be used as a reference for structure confirmation.[6]

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching, C-H stretching, C=N stretching, and C=S stretching.

Self-Validating System:

To ensure the trustworthiness of the synthesis, a self-validating system should be in place. This includes:

  • TLC Monitoring: Throughout the reaction, TLC should be used to track the consumption of starting materials and the formation of the product.

  • Melting Point Analysis: The melting point of the final product should be sharp and within the expected range, indicating high purity.

  • Spectroscopic Confirmation: The identity of the product must be unequivocally confirmed by spectroscopic methods such as NMR, IR, and Mass Spectrometry, and the data should be consistent with the expected structure.

Conclusion

The synthesis of 5-(methylamino)-1,3,4-thiadiazole-2-thiol is a reproducible process, contingent on the careful selection of the synthetic route for its precursor, 4-methyl-3-thiosemicarbazide. While multiple methods exist for the precursor synthesis, the choice should be guided by considerations of safety, reaction time, and cost. The subsequent cyclization step is a standard procedure for this class of compounds. By following the detailed protocols and implementing a robust characterization strategy, researchers can confidently and reproducibly synthesize this valuable building block for their drug discovery and development programs.

References

  • Achgill, R. K., & Call, L. W. (n.d.). Improved synthesis of 4-methyl-3-thiosemicarbazide. Google Patents.
  • 5-(methylamino)-3H-1,3,4-thiadiazole-2-thione. (n.d.). SpectraBase. Retrieved from [Link]

  • Zengel, H. G., & Bergfeld, M. (n.d.). Preparation of 4-alkylthiosemicarbazides. Google Patents.
  • Improved synthesis of 4-methyl-3-thiosemicarbazide. (n.d.). European Patent Office. Retrieved from [Link]

  • 5-methylamino-1,3,4-thiadiazole-2-thiol. (n.d.). ChemSynthesis. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 5-(Methylamino)-1,3,4-thiadiazole-2-thiol

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The handling of specialized chemical reagents like 5-(Methylamino)-1,3,4-thiadiazole-2-thiol (CAS No.

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our primary commitment is to safety and scientific integrity. The handling of specialized chemical reagents like 5-(Methylamino)-1,3,4-thiadiazole-2-thiol (CAS No. 27386-01-2) demands a meticulous, proactive approach to safety. This guide moves beyond a simple checklist, providing a procedural framework grounded in risk assessment and a deep understanding of the material's hazard profile. The protocols herein are designed to be self-validating systems, ensuring a secure laboratory environment.

Hazard Profile: Understanding the "Why" Behind the Precautions

While specific toxicological data for 5-(Methylamino)-1,3,4-thiadiazole-2-thiol is not extensively published, the safety profile can be reliably inferred from numerous Safety Data Sheets (SDS) for structurally similar thiadiazole derivatives. These compounds consistently present a clear set of hazards that form the basis of our handling protocols.

The primary risks associated with this class of chemicals include:

  • Skin Irritation (H315): Causes skin irritation.[1][2][3]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1][2][3][4]

  • Respiratory Irritation (H335): May cause respiratory irritation, particularly when handled as a dust or aerosol.[1][2][3]

  • Harmful if Swallowed (H302): Ingestion can be harmful.[3]

These classifications are not merely administrative; they are directives. Skin and eye irritation dictates the necessity of an impermeable barrier and robust splash protection. The risk of respiratory irritation, especially from fine powders, mandates the use of engineering controls and, in some cases, respiratory protection.

Hazard Summary Table
Hazard CategoryGHS Hazard StatementImplication for Handling & Required Controls
Skin Contact H315: Causes skin irritationMust prevent all skin contact. Requires chemical-resistant gloves and a fully-fastened lab coat.[1][2][4]
Eye Contact H319: Causes serious eye irritationDirect contact can cause significant injury. Mandates chemical splash goggles or a face shield.[1][2][4]
Inhalation H335: May cause respiratory irritationFine dust or aerosols must not be inhaled. Requires handling in a certified chemical fume hood.[1][2][3]
Ingestion H302: Harmful if swallowedAccidental ingestion must be prevented through strict hygiene protocols.[3]

The Core of Safety: A Risk-Based PPE Protocol

Personal Protective Equipment (PPE) is the final barrier between you and the chemical. Its selection should not be static but rather adapted to the specific procedure being performed. The following workflow provides a logical pathway for determining the appropriate level of protection.

PPE_Workflow cluster_start Risk Assessment cluster_procedure Procedural Variables cluster_ppe Required PPE & Controls Start Planned Procedure: Handling 5-(Methylamino)-1,3,4-thiadiazole-2-thiol ProcedureType What is the scale and physical form? Start->ProcedureType Solid Weighing/Handling Solid Powder (<1g) ProcedureType->Solid Solid Powder Solution Working with Dilute Solutions (<1M) ProcedureType->Solution Solution LargeScale Large Scale or Aerosol Generation Potential ProcedureType->LargeScale Large Scale / Aerosol Controls1 Mandatory Controls: - Certified Chemical Fume Hood - Chemical Splash Goggles (ANSI Z87.1) - Nitrile Gloves (inspect prior to use) - Lab Coat Solid->Controls1 Solution->Controls1 Controls2 Enhanced Controls: - All Mandatory Controls PLUS: - Face Shield over Goggles - Double Gloving - Consider elastomeric respirator if  fume hood is inadequate LargeScale->Controls2

Caption: PPE selection workflow based on procedural risk.

Step-by-Step Guidance for Safe Handling

Adherence to a standardized, repeatable protocol is critical for minimizing exposure risk.

Preparation and Engineering Controls
  • Work Area Designation: Cordon off a specific area for handling the compound, preferably within a certified chemical fume hood.

  • Fume Hood Verification: Before starting, verify that the chemical fume hood has a current certification and is functioning correctly (check the airflow monitor). The principle here is containment at the source; the hood is your primary engineering control to prevent inhalation.[5]

  • Gather Materials: Assemble all necessary equipment (spatulas, glassware, solvents, waste containers) and the designated PPE before bringing the chemical into the hood. This minimizes movement in and out of the containment area.

Personal Protective Equipment (PPE) Protocol
  • Skin and Body Protection:

    • Don a clean, long-sleeved lab coat, ensuring it is fully buttoned.

    • Wear chemical-resistant gloves. Nitrile gloves are generally sufficient for incidental contact. Always inspect gloves for tears or pinholes before use.[6] If handling larger quantities or for prolonged periods, consider heavier-duty gloves or double-gloving.

    • Contaminated gloves must be removed and disposed of as hazardous waste. Wash hands thoroughly after removing gloves.[1][4]

  • Eye and Face Protection:

    • Wear chemical splash goggles that conform to ANSI Z87.1 standards.[4] Standard safety glasses do not provide adequate protection from splashes.

    • If there is a significant risk of splashing (e.g., when transferring solutions under pressure or during quenching), a face shield should be worn in addition to safety goggles.[1]

  • Respiratory Protection:

    • Under normal laboratory conditions, all handling of this compound, especially in its solid form, must be performed within a chemical fume hood.[5]

    • If engineering controls are insufficient and airborne concentrations might be exceeded, a NIOSH-approved respirator (e.g., a dust mask of type N95 or a full-face respirator) is required.[7] This should only be necessary in non-routine or emergency situations.

Spill, Decontamination, and Disposal Plan

A comprehensive plan for cleanup and disposal is a non-negotiable part of the experimental workflow.

Spill Response
  • Evacuate and Alert: Alert colleagues and evacuate the immediate area.

  • Don PPE: Before cleanup, don the appropriate PPE, including respiratory protection if the spill is large or outside of a fume hood.

  • Contain and Clean:

    • For solid spills, gently cover with an inert absorbent material (e.g., vermiculite or sand). Do not dry sweep, as this can generate dust. Carefully scoop the material into a labeled hazardous waste container.[8][9]

    • For liquid spills, absorb with a chemical sorbent pad or inert material.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.

Waste Disposal
  • Classification: All waste containing 5-(Methylamino)-1,3,4-thiadiazole-2-thiol, including contaminated labware, gloves, and absorbent materials, must be treated as hazardous chemical waste.[1][8][10]

  • Containerization:

    • Solid Waste: Collect in a clearly labeled, sealed container.

    • Liquid Waste: Collect in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[10]

  • Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never discharge this chemical into drains or dispose of it in regular trash.[6][10][11]

Emergency Procedures for Exposure

Immediate and correct action is vital in any exposure scenario.

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][4][6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][6]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][4][6]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6]

By integrating this comprehensive safety framework into your daily operations, you build a culture of proactive risk management, ensuring the well-being of all laboratory personnel and the integrity of your research.

References

  • Georganics. (2022). 5-METHYLTHIO-1,3,4-THIADIAZOLE-2-THIOL Safety Data Sheet. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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